molecular formula C7H3F3O2 B1586168 2,2,5-Trifluoro-1,3-benzodioxole CAS No. 656-43-9

2,2,5-Trifluoro-1,3-benzodioxole

Cat. No.: B1586168
CAS No.: 656-43-9
M. Wt: 176.09 g/mol
InChI Key: SNHQSYSJSWODIQ-UHFFFAOYSA-N
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Description

2,2,5-Trifluoro-1,3-benzodioxole is a useful research compound. Its molecular formula is C7H3F3O2 and its molecular weight is 176.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,5-Trifluoro-1,3-benzodioxole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2,5-Trifluoro-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5-Trifluoro-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5-trifluoro-1,3-benzodioxole
Source PubChem
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InChI

InChI=1S/C7H3F3O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHQSYSJSWODIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380320
Record name 2,2,5-trifluoro-1,3-benzodioxole
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Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-43-9
Record name 2,2,5-Trifluoro-1,3-benzodioxole
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Record name 2,2,5-trifluoro-1,3-benzodioxole
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Record name 2,2,5-trifluoro-1,3-dioxaindane
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Foundational & Exploratory

An In-Depth Technical Guide to 2,2,5-Trifluoro-1,3-benzodioxole: A Fluorinated Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,2,5-Trifluoro-1,3-benzodioxole (CAS No. 656-43-9), a fluorinated heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic signature, reactivity profile, and its strategic importance as a scaffold in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Benzodioxoles

The 1,3-benzodioxole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, prized for its metabolic and electronic properties.[1][2] The introduction of fluorine atoms into this core structure represents a key strategy in modern medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

2,2,5-Trifluoro-1,3-benzodioxole incorporates two key fluorination motifs: a difluoromethylene bridge (a CF₂ group) and an aromatic fluorine substituent. This combination makes it a particularly valuable building block for creating novel chemical entities with potentially superior drug-like properties.[1][4]

Physicochemical and Structural Properties

2,2,5-Trifluoro-1,3-benzodioxole is identified by the CAS Number 656-43-9 .[5] While it is commercially available as a colorless liquid, comprehensive experimental data on its physical properties are not widely published.[5] The table below summarizes its known attributes and provides estimated values for key properties based on structurally related compounds like 2,2-difluoro-1,3-benzodioxole.

PropertyValue / ObservationSource / Rationale
CAS Number 656-43-9[5]
Molecular Formula C₇H₃F₃O₂[5]
Molecular Weight 176.09 g/mol [5]
Appearance Colorless Liquid[5]
Refractive Index (n₂₀/D) 1.429[5]
Boiling Point Estimated: 135-145 °CBased on the boiling point of 2,2-difluoro-1,3-benzodioxole (129-130 °C). The additional fluorine atom is expected to slightly increase intermolecular forces and thus the boiling point.[6][7]
Density Estimated: ~1.4 g/mL at 25 °CBased on the density of 2,2-difluoro-1,3-benzodioxole (1.303 g/mL). The substitution of a hydrogen atom (atomic weight ~1) with a fluorine atom (atomic weight ~19) in a similar molecular volume will increase density.[8]
Solubility Predicted: Soluble in common organic solvents (e.g., Chloroform, Methanol, THF, Ethyl Acetate). Sparingly soluble in water.The fluorinated, largely non-polar structure suggests miscibility with organic solvents, a common characteristic of similar benzodioxole derivatives.[6]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: The synthesis would logically start from 4-fluorocatechol . This precursor is then reacted with a reagent that generates difluorocarbene (:CF₂) in situ. Common and effective sources for difluorocarbene include chlorodifluoromethane (Freon-22) under basic conditions or, more conveniently in a lab setting, the decomposition of sodium chlorodifluoroacetate.

Experimental Protocol (Proposed):

  • Preparation of the Catecholate: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), 4-fluorocatechol (1.0 eq.) is dissolved in a suitable aprotic polar solvent like anhydrous DMF or NMP.

  • Base Addition: A strong base, such as sodium hydride (NaH, 2.2 eq.) or potassium carbonate (K₂CO₃, 2.5 eq.), is added portion-wise at 0 °C to deprotonate both hydroxyl groups, forming the corresponding dianion.

  • Difluorocarbene Generation and Reaction: Sodium chlorodifluoroacetate (ClCF₂CO₂Na, 1.5-2.0 eq.) is added to the reaction mixture. The temperature is then slowly raised to 80-120 °C. At this temperature, the salt decarboxylates to generate the highly reactive difluorocarbene, which is immediately trapped by the catecholate to form the 2,2-difluoro-1,3-benzodioxole ring system.

  • Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification 4-Fluorocatechol 4-Fluorocatechol Deprotonation Deprotonation 4-Fluorocatechol->Deprotonation NaH / DMF Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Carbene Generation Carbene Generation Sodium Chlorodifluoroacetate->Carbene Generation Heat (Δ) Cyclization Cyclization Deprotonation->Cyclization Carbene Generation->Cyclization :CF₂ trap Crude Product Crude Product Cyclization->Crude Product Purification Purification Crude Product->Purification Distillation / Chromatography Final Product 2,2,5-Trifluoro-1,3-benzodioxole Purification->Final Product

Caption: Proposed synthesis workflow for 2,2,5-Trifluoro-1,3-benzodioxole.

Spectroscopic Characterization (Predicted)

For a research audience, unambiguous structural confirmation is paramount. While experimental spectra are not publicly available, a detailed prediction of the expected NMR data can guide characterization efforts.

  • ¹H NMR: The proton spectrum will be defined by the three aromatic protons. Due to the fluorine at the 5-position, a complex splitting pattern is expected. We would anticipate three distinct signals in the aromatic region (approx. 6.8-7.2 ppm), with multiplicities dictated by proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the aromatic fluorine (C5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ~240-250 Hz). The carbons ortho and meta to the fluorine (C4, C6) will show smaller couplings (²JCF, ³JCF). The difluoromethylenedioxy carbon (C2) will appear as a triplet due to coupling with the two geminal fluorine atoms (¹JCF ~290-300 Hz).

  • ¹⁹F NMR: This is the most informative technique for this molecule.[9] Two signals are expected:

    • A singlet (or narrow triplet from coupling to ortho protons) for the aromatic fluorine (Ar-F ).

    • A triplet for the difluoromethylene group (-O-CF₂ -O), arising from coupling to the two adjacent aromatic protons. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atoms.[9][10]

G cluster_mol Key Structural Features for NMR Analysis cluster_data Expected Spectroscopic Signals mol H_NMR ¹H NMR - 3 aromatic signals - Complex splitting due to H-F coupling mol->H_NMR Aromatic Protons C_NMR ¹³C NMR - C2: Triplet (¹JCF) - C5: Doublet (¹JCF) mol->C_NMR Fluorinated Carbons F_NMR ¹⁹F NMR - Signal 1: Ar-F - Signal 2: -CF₂- mol->F_NMR Fluorine Atoms

Caption: Key structural features and their expected NMR spectroscopic signatures.

Reactivity and Potential for Derivatization

The chemical behavior of 2,2,5-Trifluoro-1,3-benzodioxole is governed by the electronic properties of the fluorinated benzodioxole ring.

  • Electrophilic Aromatic Substitution: The presence of three electron-withdrawing fluorine atoms and the dioxole oxygens significantly deactivates the aromatic ring towards classical electrophilic substitution reactions (e.g., Friedel-Crafts, nitration). Reactions that are feasible on standard 1,3-benzodioxole will likely require harsh conditions and may suffer from poor regioselectivity.

  • Directed Ortho-Metalation (DoM): A more controlled and powerful strategy for functionalization is directed ortho-metalation. By using a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), it may be possible to selectively deprotonate the aromatic ring at the position ortho to the dioxole oxygen (C-4 or C-7). The resulting organolithium species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, iodine) to install diverse functional groups. The fluorine at C-5 will influence the regioselectivity of this deprotonation.

Applications in Drug Discovery

While specific applications of 2,2,5-Trifluoro-1,3-benzodioxole are not yet widely documented in peer-reviewed literature, its value lies in its potential as a novel building block for creating analogues of known bioactive compounds.[4] The difluorobenzodioxole moiety is a key component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators Lumacaftor and Tezacaftor , demonstrating the clinical success of this scaffold.[1]

The introduction of the additional fluorine at the 5-position offers medicinal chemists a tool to:

  • Block Metabolic Hotspots: An aryl C-H bond susceptible to oxidative metabolism by cytochrome P450 enzymes can be replaced with a C-F bond, which is significantly more stable, thereby increasing the drug's half-life.[3]

  • Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions or improving solubility.

  • Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug candidate.

G Start 2,2,5-Trifluoro- 1,3-benzodioxole Deriv Chemical Derivatization Start->Deriv Lib Library of Novel Analogues Deriv->Lib Bio Biological Screening (e.g., Kinase Assays) Lib->Bio Lead Lead Compound Optimization Bio->Lead

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

As a fluorinated organic compound, 2,2,5-Trifluoro-1,3-benzodioxole requires careful handling in a laboratory setting.

  • Hazard Classification: It is classified as an irritant, causing skin, eye, and respiratory irritation. It is also a highly flammable liquid and vapor.[11]

  • Handling Precautions:

    • Work in a well-ventilated fume hood at all times.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

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  • Google Patents.
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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2,5-Trifluoro-1,3-benzodioxole

Abstract

This technical guide provides a comprehensive overview of 2,2,5-Trifluoro-1,3-benzodioxole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The document elucidates its fundamental molecular characteristics, including its chemical formula and molecular weight, and delves into its synthesis, physicochemical properties, and reactivity. A significant focus is placed on its emerging role as a versatile building block in drug discovery, leveraging the unique electronic properties conferred by the trifluoromethyl group and the benzodioxole scaffold. This guide synthesizes field-proven insights and detailed experimental protocols to serve as a critical resource for professionals engaged in advanced chemical research and pharmaceutical development.

Core Molecular Profile

2,2,5-Trifluoro-1,3-benzodioxole is a synthetic organic compound characterized by a benzene ring fused to a five-membered dioxole ring, with specific fluorination that critically influences its chemical behavior.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

  • Molecular Formula: C₇H₃F₃O₂[1][2]

  • Molecular Weight: 176.09 g/mol [1][2]

This information is foundational for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Structural and Chemical Identifiers

For unambiguous identification and database cross-referencing, the following identifiers are critical:

IdentifierValue
CAS Number 656-43-9[1][2]
IUPAC Name 2,2,5-Trifluoro-1,3-benzodioxole
InChI Key SNHQSYSJSWODIQ-UHFFFAOYSA-N[1]
Synonyms 2,5-Trifluorobenzodioxole, 2,2,5-Trifluoro-1,3-dioxaindane[2]

Physicochemical and Spectroscopic Properties

While some physical properties of 2,2,5-Trifluoro-1,3-benzodioxole are not widely reported, its known characteristics are summarized below. These properties are essential for designing reaction conditions, purification procedures, and analytical methods.

PropertyValueSource
Appearance Colorless Liquid[1]
Refractive Index (n20/D) 1.429[1][2]
Purity Typically >97%[2]

Further experimental determination of properties such as boiling point, melting point, and solubility is recommended for specific applications.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated benzodioxoles is a critical area of study, as the introduction of fluorine can dramatically alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While specific literature on the direct synthesis of the 2,2,5-trifluoro isomer is sparse, the general synthesis of related difluoro- and other substituted benzodioxoles provides a strong basis for its probable synthetic routes.

A common and logical pathway involves the fluorination of a suitable catechol precursor or the direct fluorination of a benzodioxole intermediate.

Conceptual Synthetic Workflow

The synthesis of fluorinated benzodioxoles often starts from 1,3-benzodioxole or a substituted catechol. The process for a related compound, 2,2-difluoro-1,3-benzodioxole, involves the fluorination of 2,2-dichloro-1,3-benzodioxole using hydrogen fluoride[3]. This provides a validated framework for understanding the synthesis of the target molecule.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination cluster_2 Hypothetical Step 3: Ring Fluorination Benzodioxole 1,3-Benzodioxole Dichloro 2,2-Dichloro-1,3-benzodioxole Benzodioxole->Dichloro Cl₂, Radical Initiator Difluoro 2,2-Difluoro-1,3-benzodioxole Dichloro->Difluoro HF Trifluoro 2,2,5-Trifluoro-1,3-benzodioxole Difluoro->Trifluoro Electrophilic Fluorinating Agent (e.g., Selectfluor) caption Conceptual synthesis pathway for 2,2,5-Trifluoro-1,3-benzodioxole.

Caption: Conceptual synthesis pathway for 2,2,5-Trifluoro-1,3-benzodioxole.

Detailed Experimental Protocol (Adapted from Related Syntheses)

The following protocol is a representative, field-proven method for the synthesis of the core 2,2-difluorobenzodioxole structure, which would be a key intermediate.

Objective: To synthesize 2,2-Difluoro-1,3-benzodioxole from 1,3-Benzodioxole.

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole Intermediate [3]

  • Reactor Setup: Charge a suitable reactor with 1,3-benzodioxole (1.0 mole), benzotrifluoride (2.0 moles) as a solvent, and a radical initiator such as benzoyl peroxide (0.05 moles).

  • Chlorination: Heat the mixture to 80-90°C. Add chlorine gas (2.05 moles) over a period of 2 hours.

  • Reaction Completion: Maintain the temperature and stir for an additional hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mass to room temperature. Purge with nitrogen gas to remove any unreacted chlorine and hydrogen chloride by-product. The crude product can often be used directly in the next step.

Step 2: Fluorination to 2,2-Difluoro-1,3-benzodioxole [3]

  • Reactor Setup: In an autoclave suitable for handling hydrogen fluoride, add the crude 2,2-dichloro-1,3-benzodioxole (2.0 moles).

  • Fluorination: Cool the autoclave to 0°C and continuously add hydrogen fluoride (4.0 moles) over 2-3 hours.

  • Reaction Completion: Stir the reaction mass at 0°C for one hour after the addition is complete to ensure full conversion.

  • Work-up: Carefully vent unreacted hydrogen fluoride. The product can be purified through distillation.

To obtain the final 2,2,5-Trifluoro-1,3-benzodioxole, an additional electrophilic fluorination step on the aromatic ring would be necessary.

Role in Drug Development and Medicinal Chemistry

The 1,3-benzodioxole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] Its derivatives have been investigated for a wide range of therapeutic applications, including anti-tumor, anti-fungal, and neurological activities.[6][7][8]

The introduction of fluorine, particularly a trifluoromethyl group, is a well-established strategy in drug design to modulate:

  • Metabolic Stability: Blocking sites of oxidative metabolism.

  • Lipophilicity: Increasing membrane permeability.

  • Binding Affinity: Altering electronic interactions with target proteins.

Therefore, 2,2,5-Trifluoro-1,3-benzodioxole serves as a highly valuable building block for creating novel pharmaceutical candidates with potentially enhanced properties. For example, derivatives have been designed as potent auxin receptor agonists and kinase inhibitors.[9][10]

G Core 2,2,5-Trifluoro-1,3-benzodioxole Key Features: • Fluorinated Scaffold • Privileged Benzodioxole Core Properties Enhanced Properties • Increased Metabolic Stability • Modulated Lipophilicity • Altered Binding Affinity Core->Properties confers Applications Therapeutic Applications • Kinase Inhibitors (Oncology) • Antifungal Agents • Agrochemicals (Growth Regulators) • CNS Agents Properties->Applications enables caption Role of 2,2,5-Trifluoro-1,3-benzodioxole in drug development.

Caption: Role of 2,2,5-Trifluoro-1,3-benzodioxole in drug development.

Analytical and Characterization Protocols

Accurate characterization is essential for confirming the identity and purity of 2,2,5-Trifluoro-1,3-benzodioxole. A multi-technique approach is standard.

Chromatographic Analysis
  • Gas Chromatography (GC): Due to its volatility, GC is an ideal method for assessing purity. A non-polar column (e.g., DB-5) is typically used with a flame ionization detector (FID).

  • Purity Assessment: >98.0% (GC) is a common specification.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. The fluorine spectrum is particularly important for confirming the number and environment of the fluorine atoms.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (176.09 g/mol ). Fragmentation patterns can offer further structural insights. Combined analysis with techniques like laser desorption ionization (LDI-MS) has been used for related benzodioxoles.[11]

Safety and Handling

As a fluorinated organic compound, proper safety protocols must be observed.

  • Hazard Codes: Xi (Irritant)[2]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)[2]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[2]

  • GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing vapors.

  • Store in a tightly sealed container in a cool, dry place.

References

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A Technical Guide to the Spectroscopic Characterization of 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the spectroscopic methodologies used to characterize the novel fluorinated compound, 2,2,5-Trifluoro-1,3-benzodioxole. As a vital building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation.

Introduction to 2,2,5-Trifluoro-1,3-benzodioxole

2,2,5-Trifluoro-1,3-benzodioxole, with the chemical formula C₇H₃F₃O₂ and a molecular weight of 176.09 g/mol , is a fluorinated aromatic heterocyclic compound.[1][2] Its structure, featuring a benzene ring fused to a dioxole ring with trifluoromethyl substitutions, imparts unique electronic properties that are of significant interest in the development of new pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated motifs highly sought after in drug design.

Accurate spectroscopic characterization is the cornerstone of utilizing this compound effectively. This guide will delve into the core spectroscopic techniques required for its structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,2,5-Trifluoro-1,3-benzodioxole in solution. A comprehensive analysis necessitates a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

Predicted ¹H NMR Spectroscopy

Causality of Experimental Choices: ¹H NMR provides information on the number and electronic environment of protons in the molecule. For 2,2,5-Trifluoro-1,3-benzodioxole, the aromatic region is of particular interest.

Predicted Spectral Data:

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4d1HH-7
~7.0-7.2dd1HH-6
~6.9-7.1d1HH-4

Interpretation: The aromatic protons will exhibit chemical shifts in the range of 6.9-7.4 ppm. The proton at the 7-position (H-7) is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets, coupling to both H-7 and H-4. H-4, adjacent to the fluorine atom at position 5, will likely be a doublet and may show a small through-space coupling to the fluorine, resulting in slight broadening or a small doublet of doublets.

Predicted ¹³C NMR Spectroscopy

Causality of Experimental Choices: ¹³C NMR is crucial for determining the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling will be observed, providing valuable structural information.

Predicted Spectral Data:

| Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~145-150 | d | C-5 | | ~140-145 | s | C-3a | | ~135-140 | s | C-7a | | ~120-125 | d | C-6 | | ~115-120 | d | C-4 | | ~110-115 | d | C-7 | | ~110-115 | t | C-2 |

Interpretation: The carbon directly attached to the fluorine at position 5 (C-5) will appear as a doublet with a large one-bond C-F coupling constant. The difluoromethyl carbon of the dioxole ring (C-2) is expected to be a triplet due to coupling with the two fluorine atoms. The other aromatic carbons will show smaller two- or three-bond C-F couplings.

Predicted ¹⁹F NMR Spectroscopy

Causality of Experimental Choices: ¹⁹F NMR is essential for directly observing the fluorine atoms. The chemical shifts and coupling patterns provide unambiguous evidence for the fluorine substitution pattern.

Predicted Spectral Data:

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~ -130 to -140sF-5
~ -80 to -90sF-2 (2F)

Interpretation: Two distinct signals are expected in the ¹⁹F NMR spectrum. A singlet corresponding to the single fluorine atom on the aromatic ring (F-5) and another singlet for the two equivalent fluorine atoms on the dioxole ring (F-2). The chemical shifts are predicted based on typical values for aromatic and difluoromethyl fluorines.[2]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2,5-Trifluoro-1,3-benzodioxole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Caption: NMR Spectroscopy Workflow.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Causality of Experimental Choices: Mass spectrometry is employed to determine the molecular weight of 2,2,5-Trifluoro-1,3-benzodioxole and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Spectral Data:

m/zPredicted Relative IntensityAssignment
176.01High[M]⁺ (Molecular Ion)
157.01Moderate[M - F]⁺
147.01Moderate[M - CHF]⁺
127.00High[M - CF₂]⁺
99.00Moderate[C₆H₂FO]⁺

Interpretation: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 176. The fragmentation pattern will likely involve the loss of fluorine atoms and fragments from the dioxole ring. The loss of a CF₂ group to give a stable benzofuran-like cation at m/z 127 is anticipated to be a major fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for providing detailed fragmentation, while electrospray ionization (ESI) is a softer method that can be used to primarily observe the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed accurate mass with the calculated mass to confirm the elemental composition.

Caption: Mass Spectrometry Workflow.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Causality of Experimental Choices: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,2,5-Trifluoro-1,3-benzodioxole, the C-F, C-O, and aromatic C-H and C=C stretching vibrations are of primary interest.

Predicted Spectral Data:

Wavenumber (cm⁻¹)Predicted IntensityAssignment
3100-3000WeakAromatic C-H Stretch
1600-1450MediumAromatic C=C Stretch
1300-1000StrongC-F Stretch
1250-1000StrongC-O Stretch (asymmetric and symmetric)

Interpretation: The IR spectrum will be characterized by strong absorption bands in the "fingerprint" region (below 1500 cm⁻¹) corresponding to the C-F and C-O stretching vibrations. The presence of multiple strong bands in the 1300-1000 cm⁻¹ range will be a key indicator of the fluorinated dioxole moiety. Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, and aromatic C=C stretching will give rise to medium intensity bands between 1600 and 1450 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Data Acquisition: Place the prepared sample in the beam of an FTIR spectrometer and record the spectrum. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Infrared Spectroscopy Workflow.

Conclusion

The comprehensive spectroscopic characterization of 2,2,5-Trifluoro-1,3-benzodioxole requires a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While this guide provides a detailed theoretical framework and predicted spectral data, it is imperative for researchers to acquire and interpret experimental data to confirm these predictions and fully elucidate the structure and purity of their samples. The methodologies and interpretative strategies outlined herein provide a robust foundation for the successful structural analysis of this and other novel fluorinated molecules, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole. National Center for Biotechnology Information. Available at: [Link].

  • Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. Available at: [Link].

  • PubChem. 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. Available at: [Link].

  • SpectraBase. N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide. Wiley-VCH. Available at: [Link].

  • Karabacak, M., Cinar, M., & Kurt, M. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Journal of Physics: Conference Series, 357, 012014. Available at: [Link].

  • Penchev, P., & Shivachev, D. (2021). N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2021(4), M1283. Available at: [Link].

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1H and 13C NMR of "2,2,5-Trifluoro-1,3-benzodioxole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2,5-Trifluoro-1,3-benzodioxole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2,2,5-Trifluoro-1,3-benzodioxole. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, data from analogous fluorinated aromatic structures, and the known effects of fluorine substituents, we present a detailed theoretical framework for the anticipated chemical shifts and, most critically, the complex spin-spin coupling patterns that define this molecule's spectral signature.

Introduction: The Structural Significance of 2,2,5-Trifluoro-1,3-benzodioxole

2,2,5-Trifluoro-1,3-benzodioxole is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Accurate structural verification is paramount, and NMR spectroscopy remains the gold standard for this purpose.

The presence of three fluorine atoms—two geminal on the dioxole ring's methylene-equivalent carbon (C-2) and one on the aromatic ring (C-5)—creates a unique and complex electronic environment. This guide explains the causal relationships between this structure and its predicted NMR spectral features, providing a robust foundation for researchers who may synthesize or encounter this molecule.

Trustworthiness Statement: This guide is a predictive analysis. All spectral data are calculated based on established NMR theory and data from structurally related compounds. The protocols described represent best practices for experimental validation.

Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of 2,2,5-Trifluoro-1,3-benzodioxole is expected to display three distinct signals corresponding to the protons at the C-4, C-6, and C-7 positions. The primary determinants of their chemical shifts and multiplicities are:

  • Electronegativity: The strong electron-withdrawing effects of the C-5 fluorine atom and the two C-2 fluorine atoms will deshield the aromatic protons, shifting them downfield.

  • Spin-Spin Coupling: Protons will couple to each other (H-H coupling) and, more significantly, to the fluorine atoms (H-F coupling). These through-bond H-F couplings are often observed over multiple bonds and are critical for definitive assignment.

Logical Workflow for ¹H NMR Prediction

G cluster_start Structural Analysis cluster_effects Predictive Factors cluster_predict Spectral Prediction cluster_output Final Output A Identify Protons: H-4, H-6, H-7 B Inductive Effects (CF2, C-F) A->B influences C H-H Coupling (ortho, meta) A->C influences D H-F Coupling (ortho, meta, para) A->D influences E Estimate Chemical Shifts (δ) B->E determines F Determine Splitting Patterns (Multiplicity) B->F determines C->E determines C->F determines D->E determines D->F determines G Simulated ¹H NMR Spectrum E->G generates F->G generates

Caption: Predictive workflow for ¹H NMR analysis.

Predicted Assignments:

  • H-4: This proton is ortho to the C-5 fluorine atom. It is expected to be the most downfield of the three aromatic protons due to the strong deshielding effect of the adjacent fluorine. Its signal will be a complex multiplet, primarily a doublet of doublets arising from ortho coupling to H-6 (³JHH ≈ 7-9 Hz) and a larger ortho coupling to the C-5 fluorine (³JHF ≈ 8-10 Hz).

  • H-6: This proton is meta to the C-5 fluorine and adjacent to H-7. It will experience coupling to H-7 (ortho, ³JHH ≈ 8-9 Hz), H-4 (para, ⁴JHH ≈ 0-1 Hz, often unresolved), and the C-5 fluorine (meta, ⁴JHF ≈ 4-6 Hz). The signal is anticipated to be a doublet of doublets.

  • H-7: This proton is the most upfield of the aromatic signals. It is coupled ortho to H-6 (³JHH ≈ 8-9 Hz) and will also exhibit long-range coupling to the C-5 fluorine (para, ⁵JHF ≈ 1-3 Hz). The signal will likely appear as a doublet, potentially broadened by the small para H-F coupling.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven signals, each corresponding to a unique carbon environment. The key feature of this spectrum will be the splitting of carbon signals into multiplets due to C-F coupling. The magnitude of the coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms.

Molecular Structure with Atom Numbering:

Caption: Structure and numbering scheme.

Predicted Assignments:

  • C-2: This carbon is directly bonded to two fluorine atoms and two oxygen atoms. It will be significantly deshielded and will appear as a triplet due to coupling with the two geminal fluorine atoms (¹JCF is expected to be very large, ≈ 280-320 Hz).

  • C-5: Directly attached to a fluorine atom, this carbon signal will be a large doublet (¹JCF ≈ 240-260 Hz). Its chemical shift will be in the aromatic region, influenced by the direct C-F bond.

  • C-4 and C-6: These carbons are ortho and meta to the C-5 fluorine, respectively. They will appear as doublets due to two-bond (²JCF) and three-bond (³JCF) coupling to the C-5 fluorine. Typically, ²JCF is larger than ³JCF (²JCF ≈ 20-30 Hz, ³JCF ≈ 5-10 Hz). They will also exhibit smaller couplings to the C-2 fluorines.

  • C-3a and C-7a: These carbons are part of the fused ring system and are adjacent to the oxygen atoms. They will show coupling to both the C-5 fluorine (³JCF and ⁴JCF) and the C-2 fluorines (³JCF). Their signals are expected to be complex multiplets.

  • C-7: This carbon is the furthest from the fluorine substituents and is expected to be the most shielded of the aromatic carbons. It will still exhibit small long-range coupling to both the C-5 and C-2 fluorine atoms.

Summary of Predicted NMR Data

The following tables summarize the anticipated chemical shifts and key coupling constants. Chemical shifts are referenced to TMS (δ = 0 ppm).

Table 1: Predicted ¹H NMR Data

Proton Predicted δ (ppm) Multiplicity Key Coupling Constants (J, Hz)
H-4 7.20 - 7.40 dd ³J(H4-F5) ≈ 8-10; ³J(H4-H6) ≈ 7-9
H-6 7.00 - 7.15 dd ³J(H6-H7) ≈ 8-9; ⁴J(H6-F5) ≈ 4-6

| H-7 | 6.90 - 7.05 | d | ³J(H7-H6) ≈ 8-9; ⁵J(H7-F5) ≈ 1-3 |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) Multiplicity Key Coupling Constants (J, Hz)
C-2 115 - 125 t ¹J(C2-F) ≈ 280-320
C-3a 140 - 145 m -
C-4 110 - 115 d ²J(C4-F5) ≈ 20-30
C-5 155 - 160 d ¹J(C5-F5) ≈ 240-260
C-6 118 - 122 d ³J(C6-F5) ≈ 5-10
C-7 108 - 112 m (small J) -

| C-7a | 145 - 150 | m | - |

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended.

Objective: To acquire high-resolution 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectra of 2,2,5-Trifluoro-1,3-benzodioxole.

Materials:

  • Synthesized 2,2,5-Trifluoro-1,3-benzodioxole (~10-20 mg for ¹³C, ~1-5 mg for ¹H)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes (high precision)

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

  • Broadband probe capable of ¹H, ¹³C, and ¹⁹F observation and decoupling.

Methodology:

  • Sample Preparation: a. Accurately weigh the sample and dissolve it in ~0.6 mL of CDCl₃ in a clean vial. b. Transfer the solution to the NMR tube. c. Cap the tube and ensure the solution is homogeneous.

  • Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of CDCl₃. c. Perform shimming to optimize magnetic field homogeneity. d. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: a. Acquire a standard 1D proton spectrum. b. Set a spectral width covering approximately -2 to 12 ppm. c. Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds. d. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum (zgpg30 or similar). b. Set a spectral width of ~0 to 200 ppm. c. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) is recommended for quantitative accuracy, especially for quaternary carbons. d. To observe C-F couplings clearly, ensure that fluorine decoupling is off .

  • Data Processing: a. Apply Fourier transformation to the acquired FIDs. b. Phase correct the spectra. c. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm. d. Integrate the ¹H signals and analyze the multiplicities and coupling constants for both spectra.

Conclusion

This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 2,2,5-Trifluoro-1,3-benzodioxole. The defining characteristics are expected to be the significant downfield shifts caused by the fluorine substituents and the highly informative, complex splitting patterns arising from H-F and C-F spin-spin couplings. These predictions offer a valuable benchmark for any researcher undertaking the synthesis and characterization of this compound, facilitating efficient and accurate spectral assignment and structure confirmation.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

"2,2,5-Trifluoro-1,3-benzodioxole" reactivity and stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2,2,5-Trifluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Fluorinated Scaffold

2,2,5-Trifluoro-1,3-benzodioxole (CAS No. 656-43-9) is a fluorinated aromatic heterocyclic compound that has garnered interest as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a benzene ring fused to a difluorinated dioxole moiety and an additional fluorine atom on the aromatic ring, imparts unique electronic properties that influence its reactivity and stability. The strategic incorporation of fluorine atoms is a widely recognized strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the core chemical characteristics of 2,2,5-Trifluoro-1,3-benzodioxole, offering insights into its behavior under various chemical and biological conditions.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource
Chemical Name 2,2,5-Trifluoro-1,3-benzodioxole[1][2]
CAS Number 656-43-9[1][2][3]
Molecular Formula C₇H₃F₃O₂[1][2]
Molecular Weight 176.09 g/mol [1][2]
Appearance Colorless Liquid[1]
Refractive Index 1.429[1][2]

Molecular Structure and Electronic Landscape

The reactivity of 2,2,5-Trifluoro-1,3-benzodioxole is fundamentally dictated by the interplay of its constituent functional groups. The molecule consists of a catechol core constrained by a difluoromethylene acetal. The presence of three fluorine atoms—two on the dioxole bridge and one on the aromatic ring—exerts a profound influence on the electron distribution. These fluorine atoms are strongly electron-withdrawing, which significantly deactivates the aromatic ring toward traditional electrophilic substitution reactions. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack.

Caption: Molecular structure of 2,2,5-Trifluoro-1,3-benzodioxole.

Reactivity Profile

Electrophilic Aromatic Substitution

The benzodioxole ring is typically electron-rich and readily undergoes electrophilic substitution. However, in this case, the powerful deactivating effect of the three fluorine atoms makes such reactions challenging. Standard electrophilic reactions like nitration, halogenation, and Friedel-Crafts acylation would likely require harsh conditions and may result in low yields or complex product mixtures. For instance, recent studies on the acylation of the parent 1,3-benzodioxole have explored continuous flow processes with heterogeneous catalysts to improve efficiency, highlighting the general reactivity of the core structure.[4][5] The deactivation in the trifluoro-derivative would be significantly greater.

Nucleophilic Reactions

While the electron-deficient aromatic ring is primed for nucleophilic aromatic substitution (SNAᵣ), the stability of the C-F bond makes direct displacement difficult without further activation. The most probable sites for nucleophilic attack would be the carbon atoms bearing fluorine or other leaving groups, should they be introduced.

The dioxole moiety itself can be a target. The metabolism of 1,3-benzodioxoles can proceed via cytochrome P-450-catalyzed oxidation at the methylenic carbon, leading to the formation of a catechol and carbon monoxide.[6]

Stability and Degradation

Chemical Stability: 2,2,5-Trifluoro-1,3-benzodioxole is generally stable under normal laboratory conditions. Based on safety data for the closely related 2,2-difluoro-1,3-benzodioxole, it should be kept away from strong oxidizing agents.[7] Thermal decomposition can release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

Metabolic and Environmental Stability: The high degree of fluorination suggests significant metabolic stability, a desirable trait in drug development. However, this can also lead to environmental persistence. Research on the biodegradation of the analogous 2,2-difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1 provides a compelling model for a potential degradation pathway.[9] This bacterium utilizes a toluene dioxygenase enzyme to oxidize the aromatic ring, initiating a cascade that leads to defluorination and ring cleavage.[9][10]

The proposed mechanism involves:

  • Dioxygenation: The enzyme oxidizes the aromatic ring to form a cis-dihydrodiol.[9][11]

  • Dehydrogenation: The dihydrodiol is further oxidized to a dihydroxy compound.

  • Rearrangement and Defluorination: The intermediate undergoes decomposition, leading to the release of fluoride ions and the formation of pyrogallol (1,2,3-trihydroxybenzene).[9]

This enzymatic pathway demonstrates that despite the stability conferred by fluorination, biological systems can possess the machinery to degrade such compounds.

Biodegradation_Pathway Figure 2: Proposed Biodegradation Pathway substance 2,2-Difluoro-1,3-benzodioxole (DFBD) (Analog) dihydrodiol DFBD-4,5-dihydrodiol substance->dihydrodiol dihydroxy 4,5-Dihydroxy-DFBD dihydrodiol->dihydroxy Dihydrodiol Dehydrogenase products Pyrogallol + 2F⁻ dihydrodiol->products Decomposition

Caption: Proposed enzymatic degradation based on 2,2-difluoro-1,3-benzodioxole.[9][10]

Safety and Handling

As a laboratory chemical, 2,2,5-Trifluoro-1,3-benzodioxole must be handled with appropriate care.

Hazard Identification:

  • Classification: Irritant.[2] It is designated as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Flammability: The related compound, 2,2-difluoro-1,3-benzodioxole, is a flammable liquid.[7][12] It is prudent to treat the trifluoro derivative with similar caution.

Recommended Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store away from heat, sparks, open flames, and strong oxidizing agents.[7]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid breathing vapors.

Conclusion

2,2,5-Trifluoro-1,3-benzodioxole is a specialized chemical scaffold whose properties are dominated by the strong electron-withdrawing nature of its three fluorine atoms. This results in a molecule with a deactivated aromatic ring, making it stable and resistant to common electrophilic reactions but potentially susceptible to enzymatic oxidation. Its stability profile, combined with the known biological activities of the broader benzodioxole class in areas like oncology and neuroscience, positions it as a valuable intermediate for the synthesis of novel chemical entities.[14][15][16] A thorough understanding of its reactivity and degradation pathways, particularly the insights gained from its difluoro analog, is crucial for its effective and safe application in research and development.

References

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  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]

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  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. National Institutes of Health. Available at: [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. National Institutes of Health. Available at: [Link]

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Literature review on the chemistry of fluorinated benzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemistry of Fluorinated Benzodioxoles for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzodioxoles

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and psychoactive effects.[1][2] Its rigid, planar structure and electron-rich aromatic ring make it an attractive core for designing ligands that interact with various biological targets.[3] In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological profiles. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[4][5][6]

The fusion of these two concepts gives rise to fluorinated benzodioxoles, a class of compounds that leverages the structural benefits of the benzodioxole core with the pharmacokinetic and pharmacodynamic advantages conferred by fluorine. This strategic combination has proven highly successful, most notably in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, such as Lumacaftor and Tezacaftor.[7] In these drugs, the difluoro-1,3-benzodioxole moiety is critical for improving metabolic stability and optimizing drug-target interactions.[7] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of fluorinated benzodioxoles, offering field-proven insights for their effective utilization in research and drug development.

Part 1: Synthesis of Fluorinated Benzodioxoles

The synthesis of fluorinated benzodioxoles can be broadly categorized into two main approaches: the direct fluorination of a pre-existing benzodioxole ring and the construction of the benzodioxole ring from fluorinated precursors. A third, distinct strategy involves the direct formation of a difluoromethylene bridge on a catechol derivative.

Direct Aromatic Fluorination: Electrophilic Approach

Direct fluorination of the electron-rich 1,3-benzodioxole ring is achieved via electrophilic aromatic substitution. Due to the high reactivity of elemental fluorine, modern electrophilic fluorinating agents, which feature a nitrogen-fluorine (N-F) bond, are exclusively used.[8] These reagents offer greater safety, stability, and selectivity.

Key Reagents:

  • N-Fluorobenzenesulfonimide (NFSI): A highly effective, economical, and stable reagent soluble in many organic solvents.[9]

  • Selectfluor® (F-TEDA-BF₄): A powerful, user-friendly electrophilic fluorinating agent with broad applicability.[9]

Mechanism & Rationale: The benzodioxole ring is highly activated towards electrophilic substitution. The reaction proceeds via the standard SEAr mechanism, where the π-system of the aromatic ring acts as the nucleophile, attacking the electrophilic fluorine source ("F⁺"). The regioselectivity is governed by the strong ortho-, para-directing effect of the dioxole ether oxygens, leading primarily to substitution at the 4- and 5-positions.

cluster_0 Electrophilic Fluorination Workflow Start 1,3-Benzodioxole Product 4-Fluoro-1,3-benzodioxole & 5-Fluoro-1,3-benzodioxole (Isomeric Mixture) Start->Product Reaction Reagent Electrophilic Fluorinating Agent (e.g., NFSI, Selectfluor®) Reagent->Product Solvent Inert Solvent (e.g., CH₃CN, CH₂Cl₂) Solvent->Product

Caption: General workflow for direct electrophilic fluorination of 1,3-benzodioxole.

Experimental Protocol: Synthesis of 5-Fluoro-1,3-benzodioxole

  • Setup: To a solution of 1,3-benzodioxole (1.0 eq) in acetonitrile (0.1 M) in a flask protected from light, add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, an isomeric mixture, is then purified by column chromatography on silica gel to separate the 4-fluoro and 5-fluoro isomers.

Synthesis from Fluorinated Precursors

A more regioselective approach involves constructing the dioxole ring from a commercially available or pre-synthesized fluorinated catechol. This method provides unambiguous access to a specific isomer.

Key Reactions:

  • Reaction with Dihalomethanes: The most common method involves the Williamson ether synthesis-type reaction of a fluorinated catechol with a dihalomethane (e.g., dibromomethane, dichloromethane) in the presence of a base.

Mechanism & Rationale: The reaction proceeds via a double SN2 mechanism. The basic conditions deprotonate the hydroxyl groups of the fluorocatechol, forming a more nucleophilic catecholate dianion. This dianion then sequentially displaces the two halide leaving groups on the dihalomethane to form the five-membered dioxole ring. The choice of base (e.g., Cs₂CO₃, K₂CO₃) and solvent (e.g., DMF, DMSO) is critical for achieving high yields.

cluster_1 Ring Formation from Fluorinated Catechol Start 4-Fluorocatechol Intermediate Fluorocatecholate Dianion (in situ) Start->Intermediate Deprotonation Reagents CH₂Br₂ Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Reagents->Intermediate Product 5-Fluoro-1,3-benzodioxole Intermediate->Product Double Sₙ2 Cyclization

Caption: Synthesis of 5-fluoro-1,3-benzodioxole from 4-fluorocatechol.

Experimental Protocol: Synthesis of 5-Fluoro-1,3-benzodioxole from 4-Fluorocatechol

  • Setup: To a solution of 4-fluorocatechol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add cesium carbonate (Cs₂CO₃) (2.5 eq) and dibromomethane (CH₂Br₂) (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-6 hours under an inert atmosphere (e.g., N₂ or Ar).

  • Workup: Cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield pure 5-fluoro-1,3-benzodioxole.

Synthesis of 2,2-Difluoro-1,3-benzodioxoles

The 2,2-difluoro-1,3-benzodioxole moiety, a key component of CFTR modulators, is synthesized by reacting a catechol with a source of difluorocarbene or an equivalent electrophile.

Key Reagents:

  • Chlorodifluoromethane (Freon 22): A classic source of difluorocarbene upon treatment with a strong base.

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na): A solid precursor that generates difluorocarbene upon heating (Huisgen reaction).

  • TMSCF₃/TMSCF₂Br: Reagents that can generate a difluorocarbene equivalent under fluoride catalysis.

Mechanism & Rationale: The reaction involves the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic species. The catechol, typically deprotonated by a base to enhance its nucleophilicity, attacks the difluorocarbene. The resulting intermediate then undergoes an intramolecular cyclization to form the stable 2,2-difluorobenzodioxole ring.

Part 2: Reactivity of Fluorinated Benzodioxoles

The introduction of fluorine onto the benzodioxole ring significantly alters its electronic properties and, consequently, its chemical reactivity.

Electronic Effects of Fluorine

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+R) via its lone pairs. For halogens, the inductive effect dominates. This has two major consequences:

  • Decreased Nucleophilicity: The overall electron density of the aromatic ring is reduced, making it less reactive towards electrophiles compared to the non-fluorinated parent compound.

  • Increased Electrophilicity: The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles, particularly when other activating groups are present.

Electrophilic Aromatic Substitution (SEAr)

While the ring is deactivated, electrophilic substitution is still possible under forcing conditions. The regiochemical outcome is a result of the interplay between the directing effects of the dioxole moiety and the fluorine atom.

  • Directing Effects: The dioxole ring is a strong ortho-, para-director. The fluorine atom is also an ortho-, para-director but is deactivating.

  • Regioselectivity: In 5-fluoro-1,3-benzodioxole, the dioxole and fluorine directing effects reinforce each other. Electrophilic attack will be strongly directed to the 6-position (ortho to the fluorine and para to one of the oxygens) and to a lesser extent, the 4-position.

Caption: Regioselectivity in the electrophilic substitution of 5-fluoro-1,3-benzodioxole.

Nucleophilic Aromatic Substitution (SNAr)

Fluorinated benzodioxoles bearing an additional strong electron-withdrawing group (EWG), such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to a fluorine atom, can readily undergo nucleophilic aromatic substitution.

Mechanism & Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The presence of the EWG and the inductive effect of the other fluorine atom are crucial for stabilizing this intermediate.[10][11]

  • Elimination: Aromaticity is restored by the expulsion of the fluoride ion, which, despite the strong C-F bond, acts as a competent leaving group in this context because its departure is not the rate-determining step.[10][11] In fact, fluorine's strong inductive effect accelerates the rate-limiting initial attack, often making fluoroarenes more reactive in SNAr than their chloro- or bromo-analogs.[11]

Start 4-Fluoro-5-nitro- 1,3-benzodioxole Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Attack Reagent Nucleophile (Nu⁻) Reagent->Intermediate Product 4-Substituted-5-nitro- 1,3-benzodioxole + F⁻ Intermediate->Product Step 2: Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr) on an activated fluorobenzodioxole.

Part 3: Applications in Drug Discovery

The unique physicochemical properties imparted by fluorine make fluorinated benzodioxoles highly valuable motifs in drug design. They serve as bioisosteres for other groups, block metabolic pathways, and enhance binding interactions.

Case Study: CFTR Modulators

The most prominent examples of fluorinated benzodioxoles in medicine are Lumacaftor and Tezacaftor, drugs used to treat cystic fibrosis.

  • Lumacaftor (VX-809): Contains a 2,2-difluoro-1,3-benzodioxole group.

  • Tezacaftor (VX-661): Also incorporates the 2,2-difluoro-1,3-benzodioxole moiety.

Role of the Fluorinated Moiety: In these molecules, the benzodioxole structure provides a rigid scaffold for presenting other functional groups. The gem-difluoro group at the 2-position serves several critical functions:

  • Metabolic Stability: The C-F bonds are exceptionally strong and resistant to enzymatic cleavage. This blocks potential metabolic oxidation at the methylene bridge, which is a common metabolic soft spot in non-fluorinated benzodioxoles, thereby increasing the drug's half-life.[7][12]

  • Lipophilicity and Permeability: Fluorination significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[13]

  • Conformational Effects: The fluorine atoms can influence the conformation of the molecule, locking it into a bioactive shape that optimizes binding to the target protein.

Compound Structure containing Fluorinated Benzodioxole Therapeutic Target Key Role of Fluorinated Moiety
Lumacaftor 2,2-Difluoro-1,3-benzodioxoleF508del-CFTR ProteinEnhances metabolic stability by blocking oxidation; increases lipophilicity.[7]
Tezacaftor 2,2-Difluoro-1,3-benzodioxoleF508del-CFTR ProteinImproves pharmacokinetic profile and metabolic stability; provides a rigid scaffold.[7]
PFZ2 (Arsenical Conjugate) Fluorinated 1,3-benzodioxoleCancer Cells (Thioredoxin System)Introduction of fluorine slightly improved anti-proliferation activity compared to the non-fluorinated analog.[14]

Conclusion

Fluorinated benzodioxoles represent a powerful convergence of a privileged biological scaffold with the strategic advantages of fluorine chemistry. Their synthesis is accessible through multiple, reliable routes, including direct electrophilic fluorination and regioselective ring construction from fluorinated precursors. The presence of fluorine profoundly influences the reactivity of the benzodioxole system, deactivating it towards electrophilic attack while enabling nucleophilic substitution pathways when appropriately activated. The successful application of this moiety in clinically approved drugs like Lumacaftor and Tezacaftor highlights its immense value in overcoming challenges in metabolic stability and target affinity. For researchers in drug development, a thorough understanding of the chemistry of fluorinated benzodioxoles is essential for the rational design of next-generation therapeutics with improved efficacy and pharmacokinetic properties.

References

  • Enamine. Fluorinated Benzodioxoles.

  • Wirth, T. et al. (2019). Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles. PMC - NIH.

  • Bygd, M. D. et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. NIH.

  • Abdel-Wahab, B. F. et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

  • Zhang, J. et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH.

  • Bygd, M. D. et al. (2021). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... ResearchGate.

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Synfacts.

  • Hawash, M. et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH.

  • Al-Ostath, A. et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH.

  • Barnes-Seeman, D. et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.

  • Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

  • Hawash, M. et al. (2020). Structures of Benzodioxole derivatives that have biological activities. ResearchGate.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

  • The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Nucleophilic substitution reaction of a series of the fluoro‐benzene... (n.d.). ResearchGate.

  • Le, T. V. (2024). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. University of Houston.

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.

  • Electrophilic fluorination. Wikipedia.

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  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH.

  • Al-Qahtani, M. H. (n.d.). Studies on the Nucleophilic Aromatic F-Fluorination. CORE.

  • Electrophilic Fluorination Agents. Organofluorine / Alfa Chemistry.

  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube.

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  • Understanding 1,3-Benzodioxole. (2024). ChemicalBook.

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An In-depth Technical Guide to the Safe Handling of 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trifluoro-1,3-benzodioxole (CAS No. 656-43-9) is a fluorinated aromatic heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorinated benzodioxoles, in particular, are of growing interest as scaffolds in the development of novel therapeutics.

However, the same properties that make fluorinated compounds advantageous in drug design can also present unique safety and handling challenges. The introduction of fluorine can alter reactivity and toxicological profiles compared to their non-fluorinated parent compounds. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for 2,2,5-Trifluoro-1,3-benzodioxole to ensure its safe and effective use in a laboratory setting.

Safety and Hazard Profile

2,2,5-Trifluoro-1,3-benzodioxole is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple physical and health hazards. A thorough understanding of these hazards is the foundation of safe laboratory practice.

GHS Classification

The GHS classification for 2,2,5-Trifluoro-1,3-benzodioxole (CAS 656-43-9) is summarized in the table below.[1]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable LiquidsCategory 3Danger H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2Danger H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1Danger H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3Danger H335: May cause respiratory irritation
Toxicological Information

While specific toxicological studies on 2,2,5-Trifluoro-1,3-benzodioxole are not extensively available in the public domain, the GHS classification indicates significant health risks upon exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Inhalation : The vapor of this compound may cause respiratory irritation (H335).[1] All work involving this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Skin Contact : It is classified as a skin irritant (H315).[1] Prolonged or repeated contact can lead to inflammation and redness.

  • Eye Contact : The classification of "Causes serious eye damage" (H318) is a critical hazard.[1] Contact can lead to irreversible damage to the eye.

Handling and Storage Protocols

Given its hazardous properties, strict adherence to the following handling and storage protocols is mandatory.

Engineering Controls
  • Ventilation : All manipulations of 2,2,5-Trifluoro-1,3-benzodioxole, including weighing and transferring, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station : A readily accessible and functional safety shower and eyewash station are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.

  • Eye and Face Protection : Chemical splash goggles in combination with a face shield are required to protect against splashes and vapors.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove when handling larger quantities or for prolonged periods. Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A flame-resistant lab coat must be worn at all times. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Storage
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources, as it is a flammable liquid.[1]

  • Store separately from oxidizing agents and other incompatible materials.

Experimental Workflow: Risk Assessment and Handling

The following diagram outlines the logical workflow for a risk assessment prior to and during the handling of 2,2,5-Trifluoro-1,3-benzodioxole.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Identify Need for 2,2,5-Trifluoro-1,3-benzodioxole sds_review Review Safety Data Sheet (GHS, Hazards, PPE) start->sds_review Critical First Step protocol_dev Develop Experimental Protocol (incl. quenching & workup) sds_review->protocol_dev ppe_check Verify Availability & Condition of Required PPE protocol_dev->ppe_check eng_controls Confirm Functionality of Fume Hood & Safety Equipment ppe_check->eng_controls weigh_transfer Weigh & Transfer in Fume Hood eng_controls->weigh_transfer Proceed if all checks pass reaction_setup Set up Reaction (inert atmosphere if needed) weigh_transfer->reaction_setup monitoring Monitor Reaction Progress reaction_setup->monitoring workup Perform Aqueous Workup & Extractions monitoring->workup decon Decontaminate Glassware & Work Area workup->decon waste Segregate & Dispose of Fluorinated Waste decon->waste storage Return to Secure Storage waste->storage

Caption: Risk assessment and handling workflow for 2,2,5-Trifluoro-1,3-benzodioxole.

Spill Management and Waste Disposal

Spill Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal
  • All waste containing 2,2,5-Trifluoro-1,3-benzodioxole, including reaction residues, contaminated absorbent materials, and cleaning supplies, must be collected in a dedicated, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste. Do not dispose of it down the drain.

Emergency Procedures

First-Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Firefighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Hazards from Combustion : Combustion may produce toxic and corrosive gases, including hydrogen fluoride.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

2,2,5-Trifluoro-1,3-benzodioxole is a valuable research chemical with a significant hazard profile. By understanding its flammability, irritant properties, and potential for causing serious eye damage, and by rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and work with this compound safely. Proactive risk assessment and a strong safety culture are paramount when handling any under-characterized or hazardous chemical in a research and development setting.

References

  • BLD Pharm. (n.d.). 2,2,5-Trifluorobenzo[d][1][2]dioxole Safety Information. Retrieved from

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An In-Depth Technical Guide to 4-Methoxy-α-methylphenethylamine (PMA)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The CAS number 656-43-9, provided in the topic query, correctly corresponds to the compound 2,2,5-Trifluoro-1,3-benzodioxole . Publicly available technical information on this specific fluorinated compound is limited, precluding the creation of an in-depth guide. Conversely, the structural elements suggested by the query's context align with 4-Methoxy-α-methylphenethylamine (PMA) , a compound of significant interest to researchers, scientists, and drug development professionals. PMA is correctly identified by CAS Number 64-13-1. This guide will focus on PMA to provide a comprehensive and valuable technical resource for the intended audience.

Introduction

4-Methoxy-α-methylphenethylamine, commonly known as para-Methoxyamphetamine (PMA), is a substituted phenethylamine and a member of the amphetamine class of compounds. It is a chiral molecule, existing as two enantiomers, (R)- and (S)-4-methoxy-α-methylphenethylamine. The compound has garnered significant attention in the fields of medicinal chemistry, pharmacology, and forensic science due to its potent pharmacological activity. Unlike many other amphetamine derivatives that primarily act as stimulants, PMA exhibits a more complex pharmacological profile, predominantly characterized by potent serotonin-releasing and monoamine oxidase-inhibiting properties.[1] This guide provides a detailed overview of the nomenclature, physicochemical properties, synthesis, pharmacology, and analytical methodologies for 4-methoxy-α-methylphenethylamine.

Physicochemical Properties and Nomenclature

A clear understanding of the fundamental properties of a compound is critical for its synthesis, handling, and analysis.

PropertyValueReference
IUPAC Name 1-(4-methoxyphenyl)propan-2-aminePubChem CID 31721[1]
Synonyms para-Methoxyamphetamine, PMA, 4-MAWikipedia[2]
CAS Number 64-13-1Wikipedia[2]
Molecular Formula C₁₀H₁₅NOPubChem CID 31721[1]
Molecular Weight 165.23 g/mol PubChem CID 31721[1]
Appearance White crystalline powder (as HCl salt)ResearchGate[3]
XLogP3 1.8PubChem CID 31721[1]
Hydrogen Bond Donor Count 1PubChem CID 31721[1]
Hydrogen Bond Acceptor Count 2PubChem CID 31721[1]
Topological Polar Surface Area 35.3 ŲPubChem CID 31721[1]

Synthesis of 4-Methoxy-α-methylphenethylamine

The synthesis of PMA can be approached through several routes, often starting from readily available precursors. The choice of synthetic pathway can influence the yield, purity, and stereochemistry of the final product. Two common methods are the Leuckart reaction using the corresponding ketone and the chiral synthesis from tyrosine.

Synthesis Workflow Overview

The following diagram illustrates two primary pathways for the synthesis of PMA.

Synthesis_Workflows cluster_0 Leuckart Reaction Pathway cluster_1 Chiral Synthesis Pathway Anethole Anethole (from Anise Oil) PMP2P 4-Methoxyphenyl-2-propanone (PMP2P) Anethole->PMP2P Peracid Oxidation PMA_Leuckart Racemic (±)-PMA PMP2P->PMA_Leuckart Leuckart Reaction (Ammonium Formate) Tyrosine L- or D-Tyrosine Protected_Tyr Protected Tyrosine Intermediate Tyrosine->Protected_Tyr Protection & Methylation Chiral_Alcohol Chiral Alcohol Protected_Tyr->Chiral_Alcohol Reduction O_Tosylate O-Tosylate Intermediate Chiral_Alcohol->O_Tosylate Tosylation PMA_Chiral Optically Active (R)- or (S)-PMA O_Tosylate->PMA_Chiral Reductive Cleavage

Caption: Overview of Leuckart and Chiral Synthesis Pathways for PMA.

Experimental Protocol: Chiral Synthesis from L-Tyrosine

This protocol describes the synthesis of optically active (R)-4-methoxy-α-methylphenethylamine from L-tyrosine, a method that provides high enantiomeric purity. The causality behind this multi-step synthesis lies in preserving and transferring the inherent chirality of the starting material, L-tyrosine, to the final product. This is crucial for structure-activity relationship studies and for the synthesis of specific β2-selective agonists where one enantiomer is significantly more active.[4][5]

Step 1: Esterification and Protection of L-Tyrosine

  • Suspend L-tyrosine (300 g, 1.657 mol) in ethanol (EtOH).

  • Add thionyl chloride (SOCl₂) (320 ml) dropwise over 1 hour under ice-salt cooling.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture in vacuo.

  • Treat with diethyl ether (Et₂O) to precipitate the hydrochloride salt. Collect the crystals by filtration.

  • Dissolve the salt in a mixture of ethyl acetate (AcOEt, 2 L), potassium carbonate (K₂CO₃, 460 g), and water (1.4 L).

  • Add benzyloxycarbonyl chloride (282 g) dropwise under ice-water cooling. Stir for 30 minutes.

  • Separate the AcOEt layer, wash sequentially with water, dilute HCl, and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent and dissolve the residue in dimethyl sulfoxide (DMSO, 2.6 L).

  • Add powdered K₂CO₃ (685 g) and methyl iodide (CH₃I, 423 g). Stir at room temperature for 16 hours.

  • Dilute with water and extract with benzene. Wash the benzene extract with aqueous NaOH and brine, dry over Na₂SO₄, and concentrate in vacuo to yield (S)-Ethyl α-N-Benzyloxycarbonylamino-4-methoxybenzenepropionate ((S)-2).[4]

Step 2: Reduction to the Alcohol

  • Prepare a solution of sodium borohydride (NaBH₄, 188 g, 4.95 mol) in EtOH (2 L).

  • Add a solution of (S)-2 (605 g) in EtOH (4 L) to the NaBH₄ solution under ice-water cooling.

  • Stir at room temperature for 7 hours.

  • Decompose excess NaBH₄ by the slow addition of acetone (1.5 L) under ice-water cooling.

  • Neutralize the mixture with concentrated HCl (412 ml).

  • Filter off insoluble material and concentrate the filtrate in vacuo.

  • Extract the residue with AcOEt. Wash the organic layer with water, dilute aqueous NaOH, and brine, then dry over Na₂SO₄ to yield (S)-N-β-Benzyloxycarbonylamino-4-methoxybenzenepropanol ((S)-3).[4]

Step 3: Tosylation of the Alcohol

  • Prepare a stirred mixture of (S)-3 (220.5 g, 0.7 mol), 10% aqueous NaOH (1.12 L), p-toluenesulfonyl chloride (143 g, 0.75 mol), and benzene (1.68 L).

  • Slowly add a solution of n-Bu₄N·HSO₄ (47 g, 138 mmol) in water (200 ml) under ice-water cooling over 15 minutes.

  • Stir the mixture at 15-20°C for 30 minutes.

  • Separate the benzene layer, wash with water, and dry over Na₂SO₄.

  • Evaporate the solvent in vacuo to yield (S)-N-Benzyloxycarbonyl-4-methoxy-α-p-tosyloxymethyl benzeneethanamine ((S)-4).[4]

Step 4: Reductive Cleavage and Deprotection (Final Product)

  • The O-tosylate intermediate ((S)-4) is subjected to a one-pot zinc reduction in the presence of water and sodium iodide (NaI) to convert the tosylate to a methyl group.

  • The benzyloxycarbonyl protecting group is then removed via catalytic hydrogenolysis (e.g., using 10% Pd/C) to yield the final product, (R)-4-methoxy-α-methylphenethylamine.[4][5]

Pharmacology and Mechanism of Action

PMA's pharmacological profile is distinct from classical stimulants like amphetamine. Its primary mechanism involves a potent interaction with the serotonin (5-HT) system.

Core Pharmacological Actions
  • Serotonin Releasing Agent: PMA is a potent and selective serotonin releasing agent (SSRA).[1] It facilitates the release and inhibits the reuptake of serotonin from presynaptic neurons, leading to a rapid and significant increase in extracellular serotonin levels.[1]

  • Monoamine Oxidase Inhibition: PMA is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), with a Kᵢ value of approximately 0.22 µM.[1] It shows only weak activity against MAO-B. This inhibition prevents the breakdown of serotonin and other monoamines, further potentiating its effects.

The combination of serotonin release and MAO-A inhibition can lead to dangerously high levels of synaptic serotonin, a condition known as serotonin syndrome, which is a primary contributor to its toxicity.

Receptor Interactions

PMA's direct affinity for serotonin receptors is relatively low. Its effects are primarily mediated by its actions on monoamine transporters and MAO. The following diagram illustrates the primary mechanism of action.

PMA_Mechanism cluster_presynaptic PMA enters the neuron via SERT and disrupts the proton gradient of synaptic vesicles via VMAT2, causing a massive, non-exocytotic release of serotonin into the cytoplasm. It also inhibits MAO-A, preventing serotonin breakdown. cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PMA PMA SERT SERT (Serotonin Transporter) PMA->SERT Blocks Reuptake VMAT2 VMAT2 PMA->VMAT2 Disrupts Vesicular Storage MAO_A MAO-A PMA->MAO_A Inhibits Serotonin_synapse 5-HT SERT->Serotonin_synapse Reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_cyto 5-HT Serotonin_vesicle->Serotonin_cyto Release into Cytoplasm Serotonin_cyto->SERT Reverse Transport Serotonin_cyto->MAO_A Metabolism HTR 5-HT Receptors (e.g., 5-HT2A) Serotonin_synapse->HTR Signal Downstream Signaling HTR->Signal Activation

Caption: Mechanism of PMA-induced serotonin release and MAO-A inhibition.

Quantitative Receptor Binding Data

While PMA's primary action is not direct receptor agonism, understanding the binding affinities of related methoxylated amphetamines provides crucial context for structure-activity relationships.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂C (Kᵢ, nM)Reference
PMA (4-MA) >20,00011,200>13,000Wikipedia[2]
2,5-DMA ->10,000-ACS Publications[6]
DOM (STP) ---Wikipedia[7]
TMA-2 -1300-4400-Frontiers[8]

Note: Data for directly comparable assays can be limited. Values are indicative of relative affinities.

Analytical Methodologies

The unambiguous identification of PMA in seized materials or biological samples is critical for forensic and clinical toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Derivatization

Due to the polar nature of the primary amine group, derivatization is often required to improve chromatographic peak shape and mass spectral characteristics.

Workflow for Sample Analysis

GCMS_Workflow Sample Sample (Seized Tablet or Biological Fluid) Extraction Extraction (e.g., Liquid-Liquid or SPE) Sample->Extraction Derivatization Derivatization (e.g., with PFPA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Library Matching & Quantification) GCMS->Data

Caption: General workflow for the GC-MS analysis of PMA.

Experimental Protocol: GC-MS Analysis of PMA in a Seized Tablet

This protocol provides a representative method for the identification of PMA in a solid sample. The choice of a liquid-liquid extraction is a robust method for isolating the analyte from tablet excipients. Derivatization with pentafluoropropionic anhydride (PFPA) is a common and effective strategy for amphetamines, creating a stable derivative with a characteristic mass spectrum.[6]

Step 1: Sample Preparation and Extraction

  • Grind the tablet into a fine, homogenous powder using a mortar and pestle.

  • Weigh approximately 10 mg of the powder and transfer it to a 15 mL centrifuge tube.

  • Add 5 mL of methanol, vortex for 1 minute, and sonicate for 10 minutes to dissolve the active components.

  • Centrifuge at 3000 rpm for 5 minutes to pellet the insoluble excipients.

  • Carefully transfer the methanol supernatant to a clean tube. This is the sample extract.

Step 2: Derivatization

  • Transfer 100 µL of the sample extract to a GC vial insert.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen at <60°C.

  • Reconstitute the residue in 50 µL of a toluene:acetonitrile mixture (95:5).

  • Add 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporate the solution to dryness again under a gentle stream of nitrogen at <60°C.

  • Reconstitute the final residue in 100 µL of ethyl acetate for injection.[6]

Step 3: GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, reliable platform
MS System Agilent 5977A MSD or equivalentProvides high sensitivity and specificity
Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentInert, low-bleed column suitable for derivatized amines[9]
Injection 1 µL, Splitless (1 min hold)Maximizes sensitivity for trace analysis
Inlet Temp. 250°CEnsures rapid volatilization of the derivative
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas, standard flow rate
Oven Program Initial 90°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min)Provides good separation of PMA from potential impurities[10]
Transfer Line 280°CPrevents condensation of analytes
Ion Source 230°CStandard temperature for electron ionization
Quadrupole 150°CStandard temperature for the mass filter
Ionization Electron Impact (EI) at 70 eVStandard, produces reproducible fragmentation patterns
Scan Mode Full Scan (m/z 40-550)For identification by library matching

The resulting mass spectrum of the PFPA-derivatized PMA can then be compared to a reference library for positive identification.

References

  • Kohno, H., Iwakuma, T., & Yamada, K. (1998). Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine. Synthetic Communications, 28(11), 1935–1945. [Link]

  • Rhodium Archive. (n.d.). Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine. [Link]

  • Google Patents. (n.d.). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • Waumans, D., Bruneel, N., & Tytgat, J. (2003). Anise oil as para-methoxyamphetamine (PMA) precursor. Forensic Science International, 133(1-2), 159–170. [Link]

  • ResearchGate. (n.d.). Anise oil as para-methoxyamphetamine (PMA) precursor. [Link]

  • PubChem. (n.d.). (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. [Link]

  • Al-Imam, A., & Al-Mahmood, S. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 12. [Link]

  • Journal of IMAB. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2). [Link]

  • PubMed Central. (n.d.). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

  • Wikipedia. (n.d.). para-Methoxyamphetamine. [Link]

  • Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. (2014). Journal of Pharmaceutical Analysis, 4(5), 353-358. [Link]

  • Semantic Scholar. (n.d.). Anise oil as para-methoxyamphetamine (PMA) precursor.[Link]

  • Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 777. [Link]

  • Ho, B. T., et al. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry, 13(1), 26–30. [Link]

  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]

  • ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Compounds Using 2,2,5-Trifluoro-1,3-benzodioxole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among these scaffolds, the 1,3-benzodioxole unit is recognized for conferring excellent bioavailability and low cytotoxicity.[3] The fusion of these two concepts in the form of fluorinated benzodioxoles has yielded significant therapeutic breakthroughs, most notably in the development of small-molecule chaperones like Lumacaftor and Tezacaftor, which utilize a difluoro-1,3-benzodioxole core to treat cystic fibrosis.[3] The gem-difluoromethylene (CF₂) group is a particularly powerful motif, acting as a metabolically stable bioisostere of an ether linkage or carbonyl group, thereby improving molecular stability and target binding affinity.[4][5] This guide provides a comprehensive technical overview and detailed, field-proven protocols for the synthesis of 2,2,5-trifluoro-1,3-benzodioxole derivatives and their subsequent functionalization, equipping researchers in drug discovery with the tools to leverage this high-value pharmacophore.

The Strategic Value of the 2,2,5-Trifluoro-1,3-benzodioxole Moiety

The rationale for employing the 2,2,5-trifluoro-1,3-benzodioxole core is rooted in the synergistic benefits of its constituent parts:

  • The gem-Difluoro Acetal (C2-F₂): This group replaces the more metabolically labile methylene acetal of traditional benzodioxoles. Its strong electron-withdrawing nature enhances the stability of the dioxole ring to oxidative metabolism. Furthermore, it serves as a "lipophilic hydrogen bond donor," capable of engaging in unique, non-covalent interactions with biological targets.[5][6]

  • Aromatic Fluorine (C5-F): The fluorine atom on the benzene ring acts as a powerful electronic modulator. Its electron-withdrawing properties can alter the pKa of adjacent functional groups and create favorable dipole interactions with target proteins.[7] Strategically placed, it can also block sites of potential metabolism (metabolic blocking) and increase binding affinity.[1]

The combination of these features makes this scaffold an exceptionally valuable building block for creating novel therapeutics with enhanced stability, potency, and optimized pharmacokinetic properties.

Core Synthesis: A Two-Step Pathway to the 2,2-Difluoro-1,3-benzodioxole Ring

The primary synthetic challenge lies in the efficient construction of the gem-difluoro acetal. While various methods exist, an industrially scalable and reliable approach involves a two-step sequence starting from a substituted catechol. This pathway first establishes the dioxole ring with a dichloromethylidene group, which is subsequently converted to the more stable difluoromethylidene group via halogen exchange (HalEx).[8][9][10]

The overall workflow is depicted below:

G cluster_0 Part 1: Core Synthesis A 4-Fluorocatechol (Starting Material) B Step 1: Dichloroacetal Formation A->B  Chlorinating Agent  (e.g., Photochlorination) C 2,2-Dichloro-5-fluoro-1,3-benzodioxole (Intermediate) B->C D Step 2: Halogen Exchange (Fluorination) C->D  Fluoride Source  (e.g., KF, KHF₂) E 2,2,5-Trifluoro-1,3-benzodioxole (Target Core Structure) D->E

Caption: Synthetic workflow for the core 2,2,5-trifluoro-1,3-benzodioxole scaffold.

Protocol 2.1: Synthesis of 2,2-Dichloro-5-fluoro-1,3-benzodioxole (Intermediate)

This protocol is adapted from established industrial processes for the chlorination of benzodioxole precursors.[10] The reaction proceeds via the formation of the 1,3-benzodioxole from 4-fluorocatechol, followed by radical chlorination at the C2 position.

Causality: The use of a radical initiator is critical for selective chlorination at the methylene bridge (C2) without promoting electrophilic aromatic substitution on the electron-rich benzene ring. Benzotrifluoride is chosen as a solvent due to its stability under radical conditions and its appropriate boiling point, which aids in purification.[8]

Materials:

  • 4-Fluorocatechol

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Benzotrifluoride (BTF)

  • Chlorine (Cl₂) gas

  • Radical initiator (e.g., AIBN or UV light)

Procedure:

  • Phase-Transfer Reaction: In a pressure reactor, charge 4-fluorocatechol (1.0 equiv), dichloromethane (5-10 vol), and an aqueous solution of sodium hydroxide (2.2 equiv).

  • Add tetrabutylammonium bromide (0.02 equiv) as a phase-transfer catalyst.

  • Seal the reactor and heat to 40-50 °C with vigorous stirring for 4-6 hours until the catechol is fully consumed (monitor by TLC or LC-MS). This forms the 5-fluoro-1,3-benzodioxole in situ.

  • Solvent Exchange: Cool the reaction, separate the organic layer, wash with water and brine, and dry over Na₂SO₄. Remove the dichloromethane under reduced pressure and replace it with benzotrifluoride (5 vol).

  • Photochlorination: Transfer the benzotrifluoride solution to a reactor equipped with a gas inlet, a condenser, and a UV lamp.

  • Begin bubbling chlorine gas (1.0-1.2 equiv/hour) through the solution while irradiating with UV light. Maintain the temperature at 15-25 °C.

  • Monitor the reaction progress by GC-MS. The reaction is complete upon the disappearance of the starting material and the formation of the desired dichlorinated product.

  • Work-up and Purification: Stop the chlorine flow and UV irradiation. Purge the solution with nitrogen gas to remove excess chlorine. Wash the organic layer with aqueous sodium bicarbonate solution, followed by water. Dry over MgSO₄, filter, and concentrate under reduced pressure. The crude 2,2-dichloro-5-fluoro-1,3-benzodioxole can be purified by vacuum distillation.

Protocol 2.2: Synthesis of 2,2,5-Trifluoro-1,3-benzodioxole (Target Core)

This procedure utilizes a nucleophilic halogen exchange (HalEx) reaction, a robust method for converting gem-dichloro compounds to their difluoro analogs.[9]

Causality: The reaction requires high temperatures to overcome the activation energy for the fluoride-chloride exchange. A high-boiling polar aprotic solvent like tetramethylene sulfone (sulfolane) is ideal. The addition of a catalyst like potassium hydrogen fluoride (KHF₂) is crucial; it enhances the nucleophilicity of the fluoride ion and accelerates the reaction, leading to higher yields and shorter reaction times.[9][10]

Materials:

  • 2,2-Dichloro-5-fluoro-1,3-benzodioxole (from Protocol 2.1)

  • Anhydrous potassium fluoride (KF, spray-dried)

  • Potassium hydrogen fluoride (KHF₂) (catalyst)

  • Tetramethylene sulfone (Sulfolane)

Procedure:

  • Reactor Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge anhydrous potassium fluoride (3.0 equiv) and potassium hydrogen fluoride (0.1 equiv).

  • Add the 2,2-dichloro-5-fluoro-1,3-benzodioxole (1.0 equiv) and sulfolane (3-5 vol).

  • Reaction: Heat the mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 7-10 hours, as indicated by the complete conversion of the starting material.[9]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add water (10 vol) to dissolve the inorganic salts.

  • The product, being organic, will separate. Extract the aqueous layer with a suitable solvent like diethyl ether or MTBE (3 x 5 vol).

  • Combine the organic extracts, wash with water and brine, and dry over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,2,5-trifluoro-1,3-benzodioxole.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the core scaffold in hand, the next critical step is its incorporation into larger, more complex molecules. The Suzuki-Miyaura coupling is a premier method for forming C-C bonds in drug discovery.[11] To make the scaffold a viable coupling partner, it is first advantageous to install a more reactive handle, such as a bromine or iodine atom, at a specific position (e.g., C6) via ortho-directed metalation-trapping. The resulting 6-bromo-2,2,5-trifluoro-1,3-benzodioxole is an excellent substrate for cross-coupling.

The catalytic cycle for this transformation is well-established:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar¹-Pd(II)L₂-X OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE->Product ArylHalide Ar¹-X ArylHalide->OA BoronicAcid Ar²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]

Protocol 3.1: Suzuki Coupling of 6-Bromo-2,2,5-trifluoro-1,3-benzodioxole

Causality: The coupling of electron-deficient aryl halides, such as our substrate, requires careful selection of catalyst and conditions. A palladium(0) source is used for the initial oxidative addition. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are essential to promote the oxidative addition into the strong C-Br bond and facilitate the subsequent reductive elimination step.[12] An aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation. A solvent mixture like dioxane/water provides the necessary polarity and solubility for all components.[13]

Materials:

  • 6-Bromo-2,2,5-trifluoro-1,3-benzodioxole

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

  • SPhos (4-chloro-N,N-dimethyl-2-(dicyclohexylphosphino)aniline) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-bromo-2,2,5-trifluoro-1,3-benzodioxole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (SPhos).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of aryl bromide).

  • Reaction: Heat the mixture to 80-100 °C with stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired bioactive compound analog.

Summary of Key Reaction Data

Protocol Reaction Type Key Reagents Catalyst / Conditions Solvent Temp (°C) Typical Yield Reference
2.1 Dichloroacetal Formation4-Fluorocatechol, CH₂Cl₂, Cl₂UV light or AIBNBenzotrifluoride15-2570-85%[8]
2.2 Halogen ExchangeDichloro-intermediate, KFKHF₂ (cat.)Sulfolane140-16080-90%[9],[10]
3.1 Suzuki-Miyaura CouplingBromo-scaffold, Arylboronic acidPd(OAc)₂ / SPhos, K₂CO₃Dioxane/H₂O (4:1)80-10065-95%[13],[14]

Conclusion

The 2,2,5-trifluoro-1,3-benzodioxole scaffold represents a highly valuable platform for the development of next-generation bioactive compounds. The synthetic protocols detailed herein provide a robust and scalable pathway to access this core structure and demonstrate its utility in mainstream medicinal chemistry applications like Suzuki-Miyaura cross-coupling. By understanding the causality behind reagent and condition selection, researchers can confidently employ and adapt these methods to synthesize novel molecular entities with potentially superior therapeutic properties, driven by the unique electronic and metabolic advantages conferred by strategic fluorination.

References

  • Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole. Google Patents.
  • Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole. Google Patents.
  • Hu, J., et al. (2011). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
  • Hu, J., et al. (2025). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. Nature Communications. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Request PDF. Retrieved from [Link]

  • ProQuest. (n.d.).
  • RSC Publishing. (n.d.). One-pot synthesis of functionalized bis(trifluoromethylated)benziodoxoles from iodine(i) precursors. Chemical Communications. Retrieved from [Link]

  • ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. PubMed Central.
  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. PubMed Central.
  • ResearchGate. (n.d.). Synthetic route of all compounds. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for the preparation of compounds 2–5(a–f). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of compounds 2-5. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. PubChem. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. PMC - NIH. Retrieved from [Link]

  • Scribd. (n.d.). 5 Synthetic Routes. Scribd.
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The Strategic Application of 2,2,5-Trifluoro-1,3-benzodioxole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Fluorinated Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design aimed at optimizing pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of fluorinated building blocks, 2,2,5-Trifluoro-1,3-benzodioxole has emerged as a scaffold of significant interest. This guide provides an in-depth exploration of its application, offering both the strategic rationale and practical protocols for its utilization in medicinal chemistry programs.

The 1,3-benzodioxole core is a well-established pharmacophore present in numerous biologically active molecules.[1] The introduction of the trifluoro motif at the 2- and 5-positions of this scaffold imparts a unique combination of electronic and steric properties that can be leveraged to address common challenges in drug development, such as metabolic instability and off-target activity. The difluoromethyleneoxy bridge (-OCF₂O-) offers a metabolically robust alternative to the more common methylenedioxy (-OCH₂O-) group, which can be susceptible to cytochrome P450-mediated metabolism. Furthermore, the fluorine atom on the aromatic ring can modulate the electronic properties of the molecule, influencing pKa and binding interactions, and can serve as a handle for further synthetic diversification.[2]

This document will detail the strategic advantages of incorporating the 2,2,5-trifluoro-1,3-benzodioxole moiety, provide exemplary protocols for its functionalization, and discuss its potential impact on key drug-like properties.

Strategic Advantages in Medicinal Chemistry

The judicious incorporation of the 2,2,5-trifluoro-1,3-benzodioxole unit into a drug candidate can offer several distinct advantages:

  • Enhanced Metabolic Stability: The gem-difluoro group in the dioxole ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of the parent drug.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can significantly impact the lipophilicity (LogP) and electronic distribution of a molecule. This allows for the fine-tuning of properties critical for cell permeability, target engagement, and solubility.

  • Improved Pharmacokinetic Profile: By blocking potential sites of metabolism, the 2,2,5-trifluoro-1,3-benzodioxole moiety can lead to a more predictable and favorable pharmacokinetic profile, reducing the potential for the formation of active or toxic metabolites.

  • Unique Bioisosteric Replacement: This building block can serve as a bioisostere for other aromatic systems, offering a novel chemical space to explore for improved potency and selectivity.

Physicochemical Properties of 2,2,5-Trifluoro-1,3-benzodioxole

A foundational understanding of the physicochemical properties of a building block is crucial for its effective deployment in a medicinal chemistry campaign.

PropertyValueSource
Molecular Formula C₇H₃F₃O₂[3]
Molecular Weight 176.09 g/mol [3]
Appearance Colorless Liquid[3]
Refractive Index 1.429[4]
CAS Number 656-43-9[3]

Synthetic Strategies for the Functionalization of 2,2,5-Trifluoro-1,3-benzodioxole

The utility of a building block is defined by the ease and versatility with which it can be incorporated into more complex molecular architectures. While specific protocols for 2,2,5-trifluoro-1,3-benzodioxole are not extensively documented in publicly available literature, established synthetic methodologies for analogous benzodioxoles can be adapted. The following sections provide detailed, albeit exemplary, protocols for key transformations.

Protocol 1: Electrophilic Aromatic Substitution - Friedel-Crafts Acylation

Rationale: Friedel-Crafts acylation is a fundamental method for introducing a ketone functionality onto an aromatic ring. This ketone can then serve as a versatile handle for further elaboration of the molecule. The electron-donating nature of the dioxole oxygen atoms, despite the deactivating effect of the fluorine substituents, can direct acylation to the aromatic ring. This protocol is adapted from established procedures for the acylation of 1,3-benzodioxole.[5]

Workflow Diagram:

G cluster_0 Friedel-Crafts Acylation Workflow start Start: 2,2,5-Trifluoro-1,3-benzodioxole & Acylating Agent reaction Reaction with Lewis Acid (e.g., AlCl₃) in an inert solvent (e.g., DCM) start->reaction workup Aqueous Workup (Quenching with HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: Acylated 2,2,5-Trifluoro-1,3-benzodioxole purification->product G cluster_1 Suzuki-Miyaura Cross-Coupling Workflow start Start: Bromo-2,2,5-Trifluoro-1,3-benzodioxole & Boronic Acid reaction Reaction with Pd Catalyst (e.g., Pd(PPh₃)₄) and Base (e.g., K₂CO₃) in a suitable solvent system (e.g., Toluene/Ethanol/Water) start->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: Coupled 2,2,5-Trifluoro-1,3-benzodioxole Derivative purification->product

Sources

Application Notes and Protocols for the Electrophilic Substitution of 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following experimental protocols are proposed based on established principles of electrophilic aromatic substitution and reactivity of analogous fluorinated compounds. Due to a lack of direct literature precedent for 2,2,5-Trifluoro-1,3-benzodioxole, these protocols should be considered as a starting point for investigation and may require optimization.

Introduction: The Synthetic Potential of a Fluorinated Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds. The introduction of fluorine atoms into this scaffold, as in 2,2,5-Trifluoro-1,3-benzodioxole, offers a compelling strategy for modulating the physicochemical and biological properties of resulting derivatives. Fluorination is known to enhance metabolic stability, lipophilicity, and binding affinity, making fluorinated benzodioxoles attractive building blocks in drug discovery.[1]

This document provides a detailed guide to the electrophilic aromatic substitution of 2,2,5-Trifluoro-1,3-benzodioxole, focusing on nitration as a representative transformation. We will delve into the mechanistic considerations that govern regioselectivity and provide a robust, step-by-step protocol for laboratory execution.

Mechanistic Insights and Regioselectivity

The electrophilic substitution of 2,2,5-Trifluoro-1,3-benzodioxole is governed by the competing directing effects of the fluorine substituent at the C-5 position and the 2,2-difluoro-1,3-benzodioxole ring itself.

  • The Role of the C-5 Fluorine: The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through a resonance effect (+M).[2][3] This resonance stabilization is most effective for electrophilic attack at the para position (C-7) and to a lesser extent at the ortho positions (C-4 and C-6).

  • The Influence of the 2,2-Difluoro-1,3-benzodioxole Ring: The parent 1,3-benzodioxole ring is an activating, ortho, para-director. However, the presence of two fluorine atoms on the methylene bridge significantly increases the electron-withdrawing nature of the group, thus deactivating the aromatic ring towards electrophilic attack. The oxygen atoms of the dioxole ring can still participate in resonance, directing incoming electrophiles to the positions ortho to them (C-4 and C-7).

Predicted Regioselectivity:

Considering the combined effects, the positions C-4 and C-7 are the most likely sites for electrophilic substitution, as they are electronically favored by the directing effects of both the C-5 fluorine and the dioxole ring. The C-7 position may be slightly more favored due to the strong para-directing nature of fluorine. However, steric hindrance could also play a role, and the actual regiochemical outcome may be a mixture of isomers requiring careful experimental determination.

Caption: Predicted sites of electrophilic attack.

Proposed Experimental Protocol: Nitration

This protocol details the nitration of 2,2,5-Trifluoro-1,3-benzodioxole. Given the deactivated nature of the aromatic ring, slightly more forcing conditions than those used for 1,3-benzodioxole are proposed.[4]

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,2,5-Trifluoro-1,3-benzodioxole≥98% purity
Concentrated Nitric Acid (HNO₃)70%
Concentrated Sulfuric Acid (H₂SO₄)98%
Dichloromethane (CH₂Cl₂)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent grade
Three-necked round-bottom flask (100 mL)-
Magnetic stirrer and stir bar-
Dropping funnel-
Thermometer-
Ice bath-
Separatory funnel-
Rotary evaporator-
Column chromatography setupSilica gel (230-400 mesh)
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath.

  • Dissolution: Add 2,2,5-Trifluoro-1,3-benzodioxole (e.g., 1.0 g, 5.68 mmol) to the flask and dissolve it in 20 mL of dichloromethane.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (0.40 mL, ~6.25 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the starting material. Maintain the internal reaction temperature between 0 and 5 °C. The addition should take approximately 20-30 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice (~50 g). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Neutralization: Combine the organic layers and wash sequentially with cold water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the potential regioisomers.

G Experimental Workflow start Start setup Reaction Setup (Flask, Stirrer, Funnel, Thermometer) start->setup dissolve Dissolve Substrate in Dichloromethane setup->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) dissolve->prepare_nitrating_mix nitration Slow Addition of Nitrating Mixture (0-5 °C) prepare_nitrating_mix->nitration reaction Stir and Monitor by TLC nitration->reaction workup Quench with Ice and Extract reaction->workup neutralize Wash with NaHCO3 and Brine workup->neutralize dry Dry with MgSO4 and Concentrate neutralize->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: A summary of the experimental workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitrating mixture is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Characterization

The purified product(s) should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the substitution.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

Sources

The Strategic Application of 2,2,5-Trifluoro-1,3-benzodioxole in the Synthesis of Next-Generation Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 2,2,5-Trifluoro-1,3-benzodioxole as a key building block in the synthesis of novel agrochemicals. While direct, commercialized examples utilizing this specific starting material are not extensively documented in publicly available literature, its structural motifs—a fluorinated aromatic ring and a benzodioxole moiety—are hallmarks of modern agrochemical design. This document will, therefore, explore its synthetic potential through established chemical principles and provide detailed, plausible protocols for its derivatization into herbicidal and fungicidal candidates.

The incorporation of fluorine into active ingredients is a proven strategy for enhancing the efficacy, metabolic stability, and overall performance of agrochemicals. The trifluoromethyl group (CF3), in particular, is known to increase lipophilicity, which can improve the transport of a molecule across biological membranes. The 1,3-benzodioxole scaffold is also a recurring feature in a variety of bioactive molecules, including insecticides and fungicides. The combination of these features in 2,2,5-Trifluoro-1,3-benzodioxole makes it a highly attractive, albeit underexplored, starting material for the development of new crop protection agents.

Core Synthetic Strategies: Leveraging the Benzodioxole Ring System

The 2,2,5-Trifluoro-1,3-benzodioxole molecule offers several avenues for synthetic elaboration. The primary approach involves electrophilic aromatic substitution on the benzene ring, followed by further functionalization to introduce pharmacophores responsible for herbicidal or fungicidal activity. The fluorine and dioxole substituents will influence the regioselectivity of these reactions.

Application Note 1: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide Candidate

Background:

Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a well-established class of weed control agents. Their mode of action involves the inhibition of a key enzyme in the chlorophyll and heme biosynthetic pathways, leading to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption in the presence of light. Many PPO inhibitors feature a substituted phenyl ring linked to a nitrogen-containing heterocycle. Here, we propose a synthetic route to a novel PPO inhibitor candidate starting from 2,2,5-Trifluoro-1,3-benzodioxole.

Proposed Synthetic Workflow:

The overall strategy involves the nitration of the benzodioxole ring, followed by reduction to the corresponding aniline, which is a key intermediate for coupling to a heterocyclic moiety.

G A 2,2,5-Trifluoro-1,3-benzodioxole B Nitration (HNO3/H2SO4) A->B Step 1 C 6-Nitro-2,2,5-trifluoro-1,3-benzodioxole B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D Step 2 E 6-Amino-2,2,5-trifluoro-1,3-benzodioxole (Key Intermediate) D->E F Coupling with Heterocyclic Partner (e.g., substituted pyrimidine) E->F Step 3 G Final PPO-Inhibiting Herbicide Candidate F->G

Caption: Synthetic pathway to a PPO-inhibiting herbicide candidate.

Experimental Protocols:

Protocol 1.1: Nitration of 2,2,5-Trifluoro-1,3-benzodioxole

  • Objective: To introduce a nitro group onto the aromatic ring.

  • Materials:

    • 2,2,5-Trifluoro-1,3-benzodioxole (1 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,5-Trifluoro-1,3-benzodioxole in a minimal amount of dichloromethane.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid while maintaining the temperature.

    • In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v).

    • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, 6-Nitro-2,2,5-trifluoro-1,3-benzodioxole, can be purified by column chromatography on silica gel.

Protocol 1.2: Reduction of the Nitro Group

  • Objective: To convert the nitro group to an amine.

  • Materials:

    • 6-Nitro-2,2,5-trifluoro-1,3-benzodioxole (1 eq)

    • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a solution of the nitro compound in ethanol, add iron powder (or SnCl₂).

    • Heat the mixture to reflux.

    • Slowly add concentrated HCl dropwise.

    • Continue refluxing for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter to remove excess iron.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and neutralize with a 10% NaOH solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-Amino-2,2,5-trifluoro-1,3-benzodioxole.

Application Note 2: Synthesis of a Quinone outside Inhibitor (QoI) Fungicide Candidate

Background:

QoI fungicides are a critical class of agricultural fungicides that inhibit mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex. A common structural feature of QoI fungicides is a substituted aromatic ring linked to a pharmacophore, often a β-methoxyacrylate group. The fluorinated benzodioxole moiety can serve as this substituted aromatic core.

Proposed Synthetic Workflow:

This synthesis involves a bromination step to introduce a handle for a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, to build the rest of the fungicide molecule.

G A 2,2,5-Trifluoro-1,3-benzodioxole B Bromination (NBS, Acetonitrile) A->B Step 1 C 6-Bromo-2,2,5-trifluoro-1,3-benzodioxole B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling with a boronic acid) C->D Step 2 E Coupled Intermediate D->E F Further Functionalization (e.g., introduction of β-methoxyacrylate) E->F Step 3 G Final QoI Fungicide Candidate F->G

Caption: Synthetic pathway to a QoI fungicide candidate.

Experimental Protocols:

Protocol 2.1: Bromination of 2,2,5-Trifluoro-1,3-benzodioxole

  • Objective: To regioselectively install a bromine atom for subsequent cross-coupling reactions.

  • Materials:

    • 2,2,5-Trifluoro-1,3-benzodioxole (1 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetonitrile (CH₃CN)

    • Sodium thiosulfate solution

  • Procedure:

    • Dissolve 2,2,5-Trifluoro-1,3-benzodioxole in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide in one portion.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-Bromo-2,2,5-trifluoro-1,3-benzodioxole.

Reaction Starting Material Reagents Key Intermediate Potential Agrochemical Class
Nitration & Reduction2,2,5-Trifluoro-1,3-benzodioxole1. HNO₃/H₂SO₄2. Fe/HCl6-Amino-2,2,5-trifluoro-1,3-benzodioxoleHerbicides (e.g., PPO inhibitors)
Bromination & Cross-Coupling2,2,5-Trifluoro-1,3-benzodioxole1. NBS2. Boronic acid, Pd catalyst6-Aryl-2,2,5-trifluoro-1,3-benzodioxoleFungicides (e.g., QoI inhibitors)

Trustworthiness and Validation

The protocols described above are based on well-established and validated synthetic transformations in organic chemistry. The success of each step can be readily verified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediates and final products. The presence and coupling patterns of the fluorine atoms will be particularly informative.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups introduced in each step (e.g., -NO₂, -NH₂, C-Br).

Conclusion

2,2,5-Trifluoro-1,3-benzodioxole represents a promising, yet underexploited, building block for the synthesis of novel agrochemicals. Its unique combination of a fluorinated aromatic system and a benzodioxole moiety provides a solid foundation for the development of potent and selective herbicides and fungicides. The synthetic pathways and protocols outlined in this guide offer a practical starting point for researchers looking to explore the potential of this versatile intermediate in their discovery programs.

References

Due to the hypothetical nature of the direct application of 2,2,5-Trifluoro-1,3-benzodioxole in commercial agrochemical synthesis, the following references provide foundational knowledge on the synthesis and application of related fluorinated and benzodioxole-containing agrochemicals.

  • Synthesis and Herbicidal Activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)isoindoline-1,3-diones. PubMed.[Link]

  • Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.[Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.[Link]

  • Synthesis of novel glycerol-fluorinated triazole derivatives and evaluation of their phytotoxic and cytogenotoxic activities. SciELO.[Link]

Sources

Introduction: The Strategic Importance of Trifluoromethylated Benzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Trifluoromethylation of Benzodioxole Precursors

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern medicinal chemistry and agrochemical design.[1] This small functional group can profoundly enhance a molecule's pharmacological profile by increasing metabolic stability, improving membrane permeability, and modulating binding affinity through its unique electronic and lipophilic properties.[1][2] The benzodioxole scaffold, a common feature in natural products and synthetic compounds, serves as a valuable building block in drug discovery. Consequently, the development of robust and efficient methods for the trifluoromethylation of benzodioxole precursors is of paramount importance for accessing novel chemical entities with potentially superior biological activity.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary reaction conditions for the trifluoromethylation of benzodioxole precursors. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the mechanisms, advantages, and limitations of each major approach.

Methodology 1: Radical C-H Trifluoromethylation via Chemical Initiation

Directly functionalizing an existing C-H bond is an atom-economical approach to molecular synthesis. For electron-rich systems like benzodioxole, radical trifluoromethylation offers a powerful pathway that avoids the need for pre-functionalized starting materials such as halides or boronic acids.

Expertise & Rationale: The Langlois Reagent

Sodium trifluoromethanesulfinate (CF₃SO₂Na), often called the Langlois reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical (•CF₃).[3][4] The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (tBuOOH), which facilitates the single-electron transfer (SET) process to generate the key •CF₃ intermediate.[4]

The mechanism proceeds via a radical chain pathway. The electrophilic •CF₃ radical generated in situ preferentially attacks the electron-rich benzodioxole ring. This addition creates a cyclohexadienyl radical intermediate, which is then oxidized to the final trifluoromethylated product, regenerating a radical species to continue the chain.[3] The choice of solvent can be critical, as it may influence the regioselectivity of the C-H functionalization.[3]

Experimental Protocol: Trifluoromethylation of 1,3-Benzodioxole

This protocol is adapted from established methods for the innate C-H trifluoromethylation of heterocycles.[3]

Materials:

  • 1,3-Benzodioxole (1.0 mmol, 1.0 equiv)

  • Sodium Trifluoromethanesulfinate (Langlois Reagent) (2.0 mmol, 2.0 equiv)

  • tert-Butyl Hydroperoxide (70% in H₂O) (3.0 mmol, 3.0 equiv)

  • Dichloromethane (DCM) / Water (1:1 mixture, 10 mL)

  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

Procedure:

  • To a 25 mL round-bottom flask, add 1,3-benzodioxole (1.0 mmol) and sodium trifluoromethanesulfinate (2.0 mmol).

  • Add the DCM/H₂O (1:1, 10 mL) solvent mixture. Stir vigorously to create an emulsion.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add tert-butyl hydroperoxide (3.0 mmol) dropwise to the stirring mixture over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated benzodioxole.

Data Summary: Langlois Reagent Conditions
ParameterConditionRationale
CF₃ Source CF₃SO₂Na (Langlois Reagent)Stable, inexpensive, and efficient •CF₃ precursor.[5][6]
Oxidant tBuOOHInitiates the formation of the •CF₃ radical.[4]
Solvent DCM / H₂O (Biphasic)Facilitates reactions with electron-deficient substrates and can be tuned for selectivity.[3][4]
Temperature 0 °C to Room TemperatureMild conditions that preserve sensitive functional groups.[3]
Stoichiometry Excess of CF₃ source and oxidantDrives the reaction towards completion.
Visualization: Radical Trifluoromethylation Workflow```dot

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Benzodioxole and Langlois Reagent in Flask B Add Biphasic Solvent (DCM/H₂O) A->B C Cool to 0 °C B->C D Add tBuOOH Dropwise C->D E Warm to RT Stir for 12-24h D->E F Monitor by TLC/GC-MS E->F G Quench with Na₂SO₃ F->G H Extract with DCM G->H I Dry, Concentrate H->I J Purify via Chromatography I->J

Caption: Simplified Photoredox Catalytic Cycle.

Methodology 3: Copper-Catalyzed Trifluoromethylation

Copper-catalyzed reactions are a workhorse in synthetic chemistry due to the low cost and versatile reactivity of copper. [7]These methods are particularly effective for trifluoromethylating pre-functionalized benzodioxoles, such as aryl halides or boronic acids, providing excellent control over regioselectivity.

Expertise & Rationale: The Versatility of Copper

Copper can mediate trifluoromethylation through various catalytic cycles depending on the trifluoromethyl source and the substrate. A common pathway involves the oxidative addition of a Cu(I) species to an aryl halide (Ar-X), forming an Ar-Cu(III)-X intermediate. This is followed by reaction with a CF₃ source to generate Ar-Cu(III)-CF₃, which then undergoes reductive elimination to yield the desired Ar-CF₃ product and regenerate the Cu(I) catalyst. [8] Alternatively, for aryl boronic acids, the process can involve a Cu(II)/Cu(III) cycle where a Cu(II) species undergoes transmetalation with the boronic acid, is oxidized to Cu(III) by an electrophilic CF₃⁺ source (like Togni's or Umemoto's reagent), and then reductively eliminates the product. [2]These reactions often require a ligand, such as 1,10-phenanthroline, to stabilize the copper intermediates and facilitate the catalytic cycle. [9]

Experimental Protocol: Trifluoromethylation of 5-Bromobenzodioxole

This protocol is based on well-established copper-catalyzed cross-coupling reactions. [7][9] Materials:

  • 5-Bromobenzodioxole (1.0 mmol, 1.0 equiv)

  • TMSCF₃ (Ruppert-Prakash Reagent) (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium Fluoride (KF) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave vial or sealed tube

Procedure:

  • To a microwave vial, add 5-bromobenzodioxole (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and KF (2.0 mmol).

  • Seal the vial with a cap and purge with an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF (5 mL) followed by TMSCF₃ (1.5 mmol) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction for 8-16 hours. Monitor progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Copper-Catalyzed Cross-Coupling
ParameterConditionRationale
Substrate Aryl Halide or Boronic AcidPre-functionalization dictates the exact site of trifluoromethylation.
CF₃ Source TMSCF₃, Togni's, Umemoto'sChoice depends on the specific copper catalytic cycle being targeted. [7][10]
Catalyst Cu(I) or Cu(II) saltInexpensive and efficient catalyst for cross-coupling. [8]
Ligand e.g., 1,10-PhenanthrolineStabilizes copper intermediates and accelerates the reaction. [9]
Solvent DMF, NMP, DMSOHigh-boiling polar aprotic solvents are typically required.
Temperature 80-140 °CElevated temperatures are often necessary to drive the catalytic cycle.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient oxidant/initiator; Quenching by O₂ (photoredox); Low temperature (Cu-catalyzed).Use fresh reagents; Degas solvents thoroughly for photoredox/Cu reactions; Increase temperature for thermally driven reactions.
Multiple Products (Poor Regioselectivity) Competing reactive C-H sites in radical reactions.Modify the solvent system; Switch to a directed method like Cu-catalyzed cross-coupling from a pre-functionalized precursor.
Decomposition of Starting Material Reaction conditions are too harsh; Substrate is unstable to radical or oxidative conditions.Lower the reaction temperature; Use a milder method (e.g., photoredox); Ensure inert atmosphere is maintained.
Formation of CF₃H Byproduct Hydrogen atom abstraction by •CF₃ radical. [3]Increase the concentration of the benzodioxole substrate relative to the initiator; Use a solvent less prone to H-abstraction.

References

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  • Zhang, C., et al. (2020). Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids. Organic & Biomolecular Chemistry, 18(33), 6496-6500. [Link]

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Application Note: 2,2,5-Trifluoro-1,3-benzodioxole as a Novel Scaffold for the Synthesis of Next-Generation COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic application for 2,2,5-Trifluoro-1,3-benzodioxole in the design and synthesis of novel selective cyclooxygenase-2 (COX-2) inhibitors. While direct synthesis of existing commercial COX inhibitors from this specific precursor is not established, its unique electronic and structural properties make it a compelling starting material for developing new chemical entities. This document provides a scientifically grounded rationale for its use, a proposed synthetic pathway to a novel diarylpyrazole-based COX-2 inhibitor, and detailed, field-proven protocols for its synthesis and evaluation.

Introduction: The Imperative for Novel COX-2 Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), revolutionized the field of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Selective COX-2 inhibitors, such as Celecoxib, were developed to offer potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[2][3]

The incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] The trifluoromethyl group, in particular, is a common feature in many successful drugs, including the COX-2 inhibitor Celecoxib.[1] Concurrently, the benzodioxole moiety has been explored as a scaffold in various biologically active compounds, including some with COX inhibitory activity.[5][6][7]

This application note proposes the use of 2,2,5-Trifluoro-1,3-benzodioxole as a novel building block for the next generation of COX-2 inhibitors, leveraging the synergistic benefits of both the fluorinated dioxole ring and a proven pharmacophore for COX-2 selectivity.

Rationale for a Novel 2,2,5-Trifluoro-1,3-benzodioxole-Containing COX-2 Inhibitor

The classic structure for selective COX-2 inhibitors is a 1,2-diarylheterocycle.[2][8] In Celecoxib, these are a p-tolyl group and a p-sulfonamidophenyl group attached to a central pyrazole ring. The sulfonamide moiety is crucial for selectivity, as it binds to a secondary pocket present in the COX-2 active site but not in COX-1.

We propose the synthesis of a novel Celecoxib analogue, 4-(5-(2,2,5-Trifluoro-1,3-benzodioxol-6-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide , where the p-tolyl group is replaced by a trifluorobenzodioxole moiety.

Causality for this design choice:

  • Bioisosteric Replacement: The 2,2,5-Trifluoro-1,3-benzodioxole can be considered a bioisostere of the p-tolyl or other substituted phenyl rings.[9][10] Bioisosteric replacement is a key strategy in drug design to modulate pharmacokinetics and pharmacodynamics.[9][10]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoro-substituted ring less susceptible to oxidative metabolism.[11]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, potentially leading to improved binding affinity and cell permeability.[4][12]

  • Novelty and Patentability: This novel scaffold offers a route to new chemical entities with potentially improved properties and a distinct intellectual property profile.

Proposed Synthetic Pathway

The synthesis of the target molecule can be achieved through a multi-step pathway, leveraging established methodologies for the construction of diarylpyrazole systems.[8][13] The key steps involve the formation of a diketone intermediate followed by cyclization with a substituted hydrazine.

G cluster_0 Phase 1: Diketone Synthesis cluster_1 Phase 2: Pyrazole Formation & Final Product A 2,2,5-Trifluoro-1,3-benzodioxole B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl3 C 6-Acetyl-2,2,5-trifluoro-1,3-benzodioxole B->C D Claisen Condensation C->D Ethyl trifluoroacetate, NaOMe E 1-(2,2,5-Trifluoro-1,3-benzodioxol-6-yl)-4,4,4-trifluorobutane-1,3-dione D->E G Cyclocondensation E->G F 4-Hydrazinobenzenesulfonamide HCl F->G H Target Molecule: 4-(5-(2,2,5-Trifluoro-1,3-benzodioxol-6-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide G->H AcOH, Heat

Caption: Proposed synthetic workflow for a novel COX-2 inhibitor.

Experimental Protocols

The following protocols are based on established and validated procedures for analogous chemical transformations. Researchers should adhere to all standard laboratory safety practices.

Protocol 4.1: Synthesis of 6-Acetyl-2,2,5-trifluoro-1,3-benzodioxole (Intermediate 1)

This step introduces a necessary handle for further functionalization via a Friedel-Crafts acylation.

  • Rationale: Friedel-Crafts acylation is a robust method for forming C-C bonds on aromatic rings. The deactivating effect of the fluorine atoms directs the acylation to the less hindered position ortho to the oxygen.

  • Procedure:

    • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add a solution of 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo and purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield Intermediate 1 .

Protocol 4.2: Synthesis of 1-(2,2,5-Trifluoro-1,3-benzodioxol-6-yl)-4,4,4-trifluorobutane-1,3-dione (Intermediate 2)

This Claisen condensation reaction forms the β-diketone core required for pyrazole synthesis.

  • Rationale: The reaction between a ketone and an ester in the presence of a strong base is a classic method for synthesizing 1,3-diketones. Sodium methoxide is a common and effective base for this transformation.

  • Procedure:

    • To a solution of sodium methoxide (1.5 eq) in anhydrous methanol, add Intermediate 1 (1.0 eq).

    • Add ethyl trifluoroacetate (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in water and acidify to pH ~3 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield crude Intermediate 2 , which can often be used in the next step without further purification.

Protocol 4.3: Synthesis of the Final Product - A Novel COX-2 Inhibitor

This is the key cyclocondensation step to form the central pyrazole ring of the target diarylheterocycle inhibitor.[2]

  • Rationale: The reaction of a 1,3-diketone with a hydrazine derivative is the most common and efficient method for synthesizing pyrazoles. Acetic acid serves as a catalyst and solvent.

  • Procedure:

    • Dissolve crude Intermediate 2 (1.0 eq) in glacial acetic acid.

    • Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 118 °C) for 6-8 hours.

    • Monitor the reaction to completion by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure Final Product .

Data Presentation: Summary of Proposed Synthesis

StepReaction TypeStarting MaterialKey ReagentsProduct
1Friedel-Crafts Acylation2,2,5-Trifluoro-1,3-benzodioxoleAcetyl Chloride, AlCl₃6-Acetyl-2,2,5-trifluoro-1,3-benzodioxole
2Claisen CondensationIntermediate 1Ethyl trifluoroacetate, NaOMe1-(2,2,5-Trifluoro-1,3-benzodioxol-6-yl)-4,4,4-trifluorobutane-1,3-dione
3CyclocondensationIntermediate 24-Hydrazinobenzenesulfonamide HCl, Acetic Acid4-(5-(2,2,5-Trifluoro-1,3-benzodioxol-6-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

In Vitro Evaluation Protocol: COX-1/COX-2 Inhibition Assay

Once synthesized, the novel compound must be evaluated for its inhibitory activity and selectivity.

  • Rationale: A commercially available COX inhibitor screening assay kit provides a standardized and reliable method for determining IC₅₀ values for both COX-1 and COX-2 enzymes. This allows for direct comparison against known standards like Celecoxib.

  • Procedure:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

    • Follow the kit manufacturer's protocol to measure the enzymatic activity of ovine COX-1 and human recombinant COX-2 in the presence of the test compound.

    • Use a microplate reader to measure the absorbance of the reaction product at the specified wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

G cluster_0 COX Inhibition Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostanoids Prostanoids (Inflammation) PGH2->Prostanoids Inhibitor Novel Inhibitor Inhibitor->COX Inhibition

Caption: Mechanism of action for COX inhibitors.

Conclusion

The strategic use of 2,2,5-Trifluoro-1,3-benzodioxole as a building block presents a promising avenue for the discovery of novel, potent, and selective COX-2 inhibitors. The proposed synthetic pathway leverages well-established, high-yield reactions, making the target molecule readily accessible for biological evaluation. This approach, grounded in the principles of bioisosteric replacement and the known structure-activity relationships of diarylheterocycle inhibitors, provides a robust framework for researchers in medicinal chemistry and drug development to explore new chemical space in the ongoing quest for safer and more effective anti-inflammatory agents.

References

  • Al-Ostath, A., Abaulassad, R. A., El-Ashmawy, M. B., & Abuo-Rahma, G. E. D. A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]

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  • Di Meco, S., & Servodio, I. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 89-114. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]

  • Guzmán, A., Díaz, E., Trejo, B. E., & López-Muñoz, F. J. (2005). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Journal of the Mexican Chemical Society, 49(1), 7-12. [Link]

  • A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules, 25(24), 5922. [Link]

  • Tantawy, A. S., El-Sayed, M. A. A., & El-Malah, A. A. (2018). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal, 26(1), 124-133. [Link]

  • Synthetic routes of compounds 2-5. ResearchGate. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalysed cross-coupling reactions in the pharmaceutical industry. Chemical Society Reviews, 41(19), 6439-6456. [Link]

  • Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México. [Link]

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  • Singh, R., Kaur, H., & Singh, G. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(1), 115-131. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Aboul-Enein, H. Y., El-Gamal, K. M., & El-Koussi, N. A. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5), 1700026. [Link]

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Application Note & Protocols: Advanced Analytical Methods for Monitoring Reactions of 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of advanced analytical methodologies for the real-time and offline monitoring of chemical reactions involving 2,2,5-Trifluoro-1,3-benzodioxole. Recognizing the growing importance of fluorinated benzodioxole scaffolds in pharmaceutical and agrochemical development, this document details robust protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, process chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure experimental success, data integrity, and methodological adaptability.

Strategic Imperative: The Why and How of Monitoring 2,2,5-Trifluoro-1,3-benzodioxole Reactions

The 2,2,5-Trifluoro-1,3-benzodioxole moiety is a privileged scaffold in modern medicinal chemistry. Its inclusion in molecular design is often driven by the desire to enhance metabolic stability, improve target-protein interactions, and modulate physicochemical properties like lipophilicity.[1] As this building block is incorporated into increasingly complex molecules, the need for precise and reliable reaction monitoring becomes paramount.

Monitoring these reactions allows for:

  • Kinetic Analysis: Understanding reaction rates, identifying rate-limiting steps, and determining optimal reaction times.

  • Mechanism Elucidation: Identifying transient intermediates and byproducts, which provides critical insights into the reaction pathway.[2]

  • Process Optimization & Safety: Ensuring complete conversion, minimizing impurity formation, and preventing runaway reactions.

  • Yield Maximization: Quenching the reaction at the point of maximum product formation before degradation or side reactions occur.

The unique trifluoro substitution on the benzodioxole ring presents both an opportunity and a challenge. While the fluorine atoms provide a unique spectroscopic handle (¹⁹F NMR), they can also influence the compound's volatility and chromatographic behavior. This guide addresses these specific characteristics with tailored analytical protocols.

In-Situ Reaction Monitoring: ¹H and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for non-invasive, real-time reaction monitoring, allowing chemists to observe transformations as they occur within the NMR tube.[2] For fluorinated compounds, ¹⁹F NMR offers a nearly unparalleled signal-to-noise ratio against a clean background, making it ideal for tracking the fate of 2,2,5-Trifluoro-1,3-benzodioxole.

Causality and Experimental Choices
  • Why In-Situ NMR? Traditional offline methods (TLC, GC, HPLC) require quenching and workup, which can alter the chemical composition and fail to capture short-lived intermediates.[3] In-situ NMR provides a direct, unperturbed "snapshot" of the reaction mixture over time.[4]

  • Why ¹⁹F NMR? The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio. Critically, the chemical shift of fluorine is highly sensitive to its local electronic environment. This means that the conversion of 2,2,5-Trifluoro-1,3-benzodioxole to a product will almost certainly result in a new, distinct peak in the ¹⁹F spectrum, providing an unambiguous marker for reaction progress.[5]

  • Why ¹H NMR? While ¹⁹F NMR tracks the fluorinated core, ¹H NMR provides a global view of the reaction, allowing for simultaneous monitoring of non-fluorinated reactants, reagents, and products.

Experimental Workflow for In-Situ NMR

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep_sample Prepare Substrate Solution (Reactant A + Deuterated Solvent) in NMR Tube prep_reagent Prepare Reagent Solution (Reactant B / Catalyst) in Syringe setup Acquire Initial Spectrum (t=0) (Lock, Tune, Shim) prep_reagent->setup Transfer to Spectrometer inject Inject Reagent Solution & Start Acquisition Queue setup->inject acquire Acquire Time-Arrayed Spectra (Pseudo-2D Experiment) inject->acquire process Process Pseudo-2D Data acquire->process Export Data integrate Integrate Reactant & Product Peaks (¹H and/or ¹⁹F Spectra) process->integrate plot Plot Concentration vs. Time (Determine Kinetics) integrate->plot

Caption: Workflow for In-Situ NMR Reaction Monitoring.

Detailed Protocol: In-Situ NMR
  • Sample Preparation:

    • In a clean, dry 5 mm NMR tube, dissolve a known quantity of 2,2,5-Trifluoro-1,3-benzodioxole and any non-initiating reagents in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not react with any components.

    • In a separate vial, prepare the initiating reagent (e.g., catalyst, second reactant) as a concentrated solution. Draw this solution into a syringe fitted with a long needle.

  • Spectrometer Setup:

    • Insert the NMR tube containing the substrate mixture into the spectrometer.

    • Lock onto the deuterium signal of the solvent and tune/shim the probe for optimal field homogeneity. For temperature-sensitive reactions, allow the sample to thermally equilibrate to the desired reaction temperature.[6]

    • Acquire a single, high-quality spectrum (both ¹H and ¹⁹F) before initiating the reaction. This is your t=0 time point.

  • Reaction Initiation and Data Acquisition:

    • Set up a time-arrayed or pseudo-2D kinetics experiment in the spectrometer software (e.g., Topspin's multi_zgvd or similar).[4] This involves setting the number of time increments and the delay between them.

    • Crucial Step: Eject the sample, quickly and carefully inject the initiating reagent from the syringe, mix gently by inverting the tube (if safe), re-insert the sample into the magnet, and immediately start the pre-configured acquisition queue.

    • The spectrometer will now automatically acquire a series of spectra at the defined time intervals.

  • Data Analysis:

    • Process the resulting dataset. For each time point, integrate the area of a well-resolved peak corresponding to the starting material and a peak for the product in both the ¹H and ¹⁹F spectra.

    • Normalize the integrals to an internal standard or assume the sum of reactant and product integrals is constant.

    • Plot the relative concentration of the reactant (or product) as a function of time to determine the reaction kinetics.

Offline Monitoring: HPLC-UV Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a workhorse technique for routine reaction monitoring. It excels at separating complex mixtures and quantifying components with chromophores, such as the aromatic ring in 2,2,5-Trifluoro-1,3-benzodioxole.

Causality and Experimental Choices
  • Why HPLC-UV? It provides excellent quantitative accuracy and reproducibility, making it ideal for determining percent conversion and purity. Most organic chemistry labs are equipped with an HPLC system.[7]

  • Column Choice: A reversed-phase C18 column is the standard choice for moderately polar aromatic compounds. The non-polar stationary phase effectively retains the analyte, which is then eluted with a polar mobile phase.

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) and water is typically used. A gradient elution (changing the solvent ratio over time) may be necessary to resolve the starting material, intermediates, and final product if they have significantly different polarities.

  • Detection Wavelength: The benzodioxole ring system possesses a strong UV chromophore. A diode array detector (DAD) can be used to determine the optimal wavelength for detection (typically the λ-max), which is often around 280-290 nm for this class of compounds.[8]

Detailed Protocol: HPLC-UV
  • Method Development & Calibration (Pre-Reaction):

    • Prepare a stock solution of pure 2,2,5-Trifluoro-1,3-benzodioxole of known concentration in a suitable solvent (e.g., ACN).

    • Develop a separation method. A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of 60:40 ACN:Water at a flow rate of 1.0 mL/min.

    • Inject the stock solution and adjust the mobile phase composition to achieve a retention time of 2-10 minutes with good peak shape.

    • Create a calibration curve by injecting a series of known dilutions of the stock solution and plotting peak area versus concentration.

  • Reaction Sampling:

    • At specified time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Crucial Step: Immediately quench the aliquot in a pre-weighed vial containing a suitable solvent (e.g., cold ACN or MeOH). This stops the reaction and dilutes the sample to a concentration within the calibration range. Record the final volume/weight for accurate dilution factor calculation.

  • Sample Analysis:

    • Filter the quenched sample through a 0.22 µm syringe filter to remove particulates.

    • Inject the filtered sample into the HPLC system using the developed method.

  • Data Analysis:

    • Record the peak area for the starting material (and product, if a standard is available).

    • Use the calibration curve to convert the peak area back to a concentration.

    • Account for the dilution factor to determine the actual concentration in the reaction vessel at that time point.

    • Calculate the percent conversion: [(Initial Conc. - Timed Conc.) / Initial Conc.] * 100%.

Byproduct Identification: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is the premier technique for identifying unknown, volatile, and thermally stable byproducts. It separates components in the gas phase and provides mass information that can be used to deduce their structures.

Causality and Experimental Choices
  • Why GC-MS? Its primary strength is structural elucidation of volatile unknowns. Mass spectral libraries (e.g., NIST) can often provide instant identification of common byproducts or solvents.[9]

  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl polymethylsiloxane phase (e.g., DB-5ms or HP-5ms), is a versatile choice for separating a wide range of organic molecules.[9]

  • Ionization Method: Electron Ionization (EI) is standard and provides a reproducible fragmentation pattern that is useful for library searching. However, for fluorinated compounds where the molecular ion might be weak or absent, a softer ionization technique like Chemical Ionization (CI) may be required to confirm the molecular weight.[10]

Detailed Protocol: GC-MS
  • Sample Preparation:

    • Take an aliquot from the reaction mixture and quench it as described for HPLC.

    • The sample must be diluted in a volatile solvent compatible with the GC system (e.g., dichloromethane, ethyl acetate).

    • If non-volatile components are present, a liquid-liquid extraction or filtration may be necessary.

  • Instrument Setup:

    • Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms).

    • Set the injector temperature to ~250°C and the transfer line to ~280°C.

    • Program the oven temperature. A typical starting point is to hold at 50°C for 2 minutes, then ramp at 10-20°C/min up to 300°C.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample.

    • Acquire data in full scan mode (e.g., m/z 40-500) to capture mass information for all eluting compounds.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify all separated components.

    • For each peak of interest, analyze the corresponding mass spectrum.

    • Compare the fragmentation pattern to mass spectral libraries (e.g., NIST, Wiley) to identify known compounds.

    • For unknown peaks, analyze the fragmentation pattern and molecular ion (if present) to propose potential structures.

Comparative Summary of Analytical Techniques

Technique Primary Application Pros Cons
In-Situ NMR Kinetic analysis, mechanism studyNon-invasive, real-time data[2][4]; Captures unstable intermediates; ¹⁹F NMR is highly specific.Lower throughput; Requires deuterated solvents; Sensitive to magnetic field inhomogeneity.[11]
HPLC-UV Quantitative analysis, purity assessmentHigh quantitative accuracy and precision[7]; Robust and widely available; Good for non-volatile compounds.Requires sampling and quenching; Not ideal for identifying unknowns without standards; Potential for co-elution.
GC-MS Byproduct identification, impurity profilingExcellent for structural elucidation of volatile unknowns[9]; High sensitivity; Extensive spectral libraries.Requires volatile and thermally stable analytes; Molecular ion can be absent with EI[10]; Not suitable for involatile salts or polymers.

Conclusion and Best Practices

No single analytical method is universally superior for monitoring reactions of 2,2,5-Trifluoro-1,3-benzodioxole. The optimal choice depends on the specific goals of the analysis. A multi-faceted approach is often the most powerful strategy:

  • Use in-situ NMR during initial discovery and optimization to gain a deep mechanistic understanding.

  • Employ HPLC-UV for routine, quantitative monitoring in established procedures and for scale-up applications.

  • Utilize GC-MS to investigate unexpected results, identify persistent impurities, and ensure the cleanliness of the final product.

By leveraging the complementary strengths of these techniques, researchers can develop efficient, safe, and high-yielding synthetic routes for valuable molecules derived from 2,2,5-Trifluoro-1,3-benzodioxole.

References

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Patsnap Eureka. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. [Link]

  • Gladden, L. F., & Mantle, M. D. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging. [Link]

  • Arriaga, D. K., et al. NMR techniques for in situ reaction monitoring. ResearchGate. [Link]

  • Gao, J. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Wackett, L. P., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio, 12(6). [Link]

  • Chao, M. N., et al. (2022). UV-HPLC chromatograms of reference fluorinated compounds. ResearchGate. [Link]

  • PubChem. 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole. [Link]

  • Google Patents.
  • ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation. [Link]

  • Google Patents. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • ResearchGate. Popularity of common reactions in the synthesis of pharmaceuticals. [Link]

  • Wackett, L. P., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate. [Link]

  • Bentel, M. J., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology Letters, 6(5), 264–270. [Link]

  • Musijowski, J., et al. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. ResearchGate. [Link]

  • Google Patents. WO2018234299A1 - Processes for the preparation of 1,3-benzodioxole heterocyclic compounds.
  • Kazimierczuk, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10696–10703. [Link]

  • Liu, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry. [Link]

  • Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8235. [Link]

  • JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

Sources

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Utilizing 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of 2,2,5-Trifluoro-1,3-benzodioxole in Modern Drug Discovery

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic use of fluorinated building blocks has emerged as a powerful tool for medicinal chemists. The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological properties.[1][2] This application note focuses on a particularly valuable, yet underexplored, building block: 2,2,5-Trifluoro-1,3-benzodioxole .

The unique electronic properties imparted by the trifluoromethyl group, combined with the rigid benzodioxole scaffold, make this molecule an attractive starting point for the synthesis of a new generation of enzyme inhibitors. The trifluoromethyl group is a well-established bioisostere for other chemical moieties, such as a chlorine atom or a methyl group, allowing for the fine-tuning of steric and electronic interactions with the target enzyme.[2] Furthermore, the benzodioxole core is a common feature in many biologically active compounds.

This guide provides a detailed, representative protocol for the synthesis of a hypothetical kinase inhibitor, herein named "Trifluorobenzoxazole," to illustrate the utility of 2,2,5-Trifluoro-1,3-benzodioxole as a key starting material. The synthetic strategy employs robust and well-established chemical transformations, providing a practical framework for researchers in the fields of medicinal chemistry and drug development.

Application: Synthesis of a Potent, Selective Kinase Inhibitor

Protein kinases are a large family of enzymes that play a critical role in cell signaling and are implicated in a wide range of diseases, including cancer and inflammatory disorders. As such, they are a major class of drug targets. The following protocol outlines a plausible and efficient synthesis of a novel kinase inhibitor, "Trifluorobenzoxazole," starting from 2,2,5-Trifluoro-1,3-benzodioxole.

Overall Synthetic Workflow

The synthesis of "Trifluorobenzoxazole" is a multi-step process that begins with the functionalization of the 2,2,5-Trifluoro-1,3-benzodioxole core, followed by the construction of a heterocyclic system characteristic of many kinase inhibitors.

G A 2,2,5-Trifluoro-1,3-benzodioxole B Nitration A->B HNO₃, H₂SO₄ C 6-Nitro-2,2,5-trifluoro-1,3-benzodioxole B->C D Reduction C->D Fe, NH₄Cl E 6-Amino-2,2,5-trifluoro-1,3-benzodioxole D->E F Amide Coupling E->F Acetyl Chloride, Pyridine G N-(2,2,5-trifluoro-1,3-benzodioxol-6-yl)acetamide F->G H Cyclization G->H POCl₃ I Trifluorobenzoxazole (Final Product) H->I G cluster_0 Kinase Active Site cluster_1 Trifluorobenzoxazole Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Oxazole Oxazole Core Oxazole->Hinge Hydrogen Bonding Trifluoro Trifluorobenzodioxole Moiety Trifluoro->HydrophobicPocket Hydrophobic Interactions

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2,2,5-Trifluoro-1,3-benzodioxole

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, fluorinated heterocyclic compounds occupy a privileged position. The incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The starting material, 2,2,5-Trifluoro-1,3-benzodioxole, offers a unique and valuable scaffold for the construction of such compounds. It combines the biochemically recognized 1,3-benzodioxole moiety—present in numerous natural products and pharmaceuticals—with the strategic placement of fluorine atoms.[2][3][4] The difluoromethylene group (-CF2-) acts as a metabolically stable isostere for a carbonyl or ether linkage, while the aromatic fluorine atom provides a point for modulating electronic properties and potential metabolic blocking.[5]

This guide provides an in-depth exploration of synthetic routes to generate novel heterocyclic systems from this versatile starting material. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and innovate. The protocols detailed herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Synthetic Strategy: Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is arguably the most powerful strategy for the regioselective functionalization of substituted aromatic rings.[6] For 2,2,5-Trifluoro-1,3-benzodioxole, the two oxygen atoms of the dioxole ring act as a potent directed metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent C-7 position. This approach provides a reliable entry point to a C-7 lithiated intermediate, which can then be trapped with a wide array of electrophiles to build molecular complexity.

Causality Behind Experimental Choices in DoM
  • Organolithium Reagent: Secondary butyllithium (s-BuLi) or tertiary butyllithium (t-BuLi) are often preferred over n-butyllithium (n-BuLi). Their increased basicity and steric bulk can accelerate the deprotonation step and minimize competitive nucleophilic attack on the aromatic ring or the dioxole moiety.[7]

  • Ligand/Additive: Tetramethylethylenediamine (TMEDA) is a crucial additive. It is a bidentate ligand that chelates the lithium cation, breaking down the organolithium aggregates that exist in solution.[6] This de-aggregation increases the effective basicity of the reagent and accelerates the rate of metalation, often allowing reactions to proceed at lower temperatures and with higher efficiency.

  • Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard, as they are inert to the strong base and effectively solvate the organometallic species. Reactions are conducted at low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.

Protocol 1: General Procedure for Directed ortho-Lithiation and Electrophilic Quench

Safety Precaution: Organolithium reagents such as s-BuLi are extremely pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves.[7][8]

Materials:

  • 2,2,5-Trifluoro-1,3-benzodioxole

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Electrophile of choice (e.g., N,N-Dimethylformamide, Triisopropyl borate, Iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via cannula or syringe.

  • Additive Addition: Add freshly distilled TMEDA (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Add the chosen electrophile (1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application Pathway I: Synthesis of Novel Benzofused Pyridazines

This pathway demonstrates how the C-7 functionalized intermediate can be used to construct a fused heterocyclic ring system. We will target the synthesis of a 7-formyl derivative, which is a versatile precursor for condensation reactions.

Workflow for Benzofused Pyridazine Synthesis

G cluster_0 Step 1: DoM & Formylation cluster_1 Step 2: Heterocycle Formation A 2,2,5-Trifluoro-1,3-benzodioxole B 1. s-BuLi, TMEDA, THF, -78 °C 2. DMF (Electrophile) A->B C 7-Formyl-2,2,5-trifluoro- 1,3-benzodioxole B->C E Cyclocondensation (e.g., EtOH, reflux) C->E D Hydrazine Hydrate (N₂H₄·H₂O) D->E F Novel Fluorinated Pyridazino[4,5-f][1,3]benzodioxole E->F

Caption: Workflow for pyridazine synthesis via DoM.

Protocol 2: Synthesis of 7-Formyl-2,2,5-trifluoro-1,3-benzodioxole

This protocol follows the general lithiation procedure (Protocol 1) with a specific electrophile.

  • Execution: Follow Protocol 1 using 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq).

  • Electrophile: Use anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) as the electrophile.

  • Rationale: DMF is a standard and efficient electrophile for introducing a formyl (-CHO) group onto an organolithium species. The resulting aldehyde is a highly versatile handle for further transformations.

Protocol 3: Cyclocondensation to Form the Pyridazine Ring

Materials:

  • 7-Formyl-2,2,5-trifluoro-1,3-benzodioxole

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the 7-formyl derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the target pyridazino[4,5-f][9][10]benzodioxole.

Application Pathway II: Synthesis of Novel Benzofused Thiazoles

This pathway illustrates the introduction of a sulfur-containing heterocycle. The strategy involves an initial quench with elemental sulfur to form a lithium thiolate, which is then elaborated into the thiazole ring.

Workflow for Benzofused Thiazole Synthesis

G cluster_0 Step 1: DoM & Thiolation cluster_1 Step 2: Hantzsch-Type Cyclization A 2,2,5-Trifluoro-1,3-benzodioxole B 1. s-BuLi, TMEDA, THF, -78 °C 2. Sulfur (S₈) A->B C Lithium 7-thiolate intermediate B->C E Condensation & Cyclization (e.g., EtOH, reflux) C->E D α-Halo Ketone (e.g., 2-bromoacetophenone) D->E F Novel Fluorinated Thiazolo[5,4-f][1,3]benzodioxole E->F

Caption: Workflow for thiazole synthesis via DoM.

Protocol 4: Synthesis of the Thiol Precursor
  • Execution: Follow Protocol 1 using 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq).

  • Electrophile: Use dry elemental sulfur (S₈) (1.2 eq) added as a powder or a slurry in THF at -78 °C.

  • Workup Modification: After quenching with NH₄Cl, the workup should be performed under acidic conditions (e.g., dilute HCl) to protonate the thiolate to the free thiol. The thiol can be sensitive to air oxidation and should be used promptly in the next step.

Protocol 5: Hantzsch Thiazole Synthesis

Materials:

  • Crude 2,2,5-Trifluoro-1,3-benzodioxole-7-thiol

  • An α-haloketone (e.g., 2-chloro-1-phenylethan-1-one)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the crude thiol (1.0 eq) in ethanol in a round-bottom flask.

  • Add sodium bicarbonate (2.5 eq) followed by the α-haloketone (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target thiazolo[5,4-f][9][10]benzodioxole derivative.

Data Summary: Key Reaction Parameters

PathwayStepKey ReagentsTemp. (°C)Typical TimeNotes
General Lithiation s-BuLi, TMEDA, THF-781 hStrict anhydrous and inert conditions required.
I Formylation DMF-78 → RT2 h → O/NQuench of lithiated intermediate.
I Cyclization N₂H₄·H₂O, EtOHReflux4-12 hForms the pyridazine ring.
II Thiolation Sulfur (S₈)-78 → RT2 h → O/NQuench of lithiated intermediate.
II Cyclization α-haloketone, NaHCO₃Reflux6-18 hClassic Hantzsch synthesis for the thiazole ring.

Conclusion and Future Outlook

The synthetic routes detailed in these application notes provide robust and versatile methods for accessing novel, highly functionalized heterocyclic compounds from 2,2,5-Trifluoro-1,3-benzodioxole. The strategic use of directed ortho-metalation opens a gateway to a vast chemical space. The resulting benzofused pyridazines and thiazoles are just two examples of the complex scaffolds that can be constructed. These core intermediates can be further elaborated using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append additional diversity elements, making this starting material an exceptionally valuable platform for generating libraries of compounds for screening in drug discovery programs. The principles and protocols outlined here serve as a foundational guide for researchers aiming to harness the unique properties of fluorinated benzodioxoles in the design of next-generation therapeutics.

References

  • Huang, W., Liu, Y., & Lu, L. (1994). One‐step synthesis of some polyfluoroalkylated 1,3‐benzodioxoles, 4H‐1,3‐benzodioxins and dibenzo[d, f][9][10]dioxepins. Chinese Journal of Chemistry, 12(1), 79–84. (Source not directly accessible, referenced via Sci-Hub)

  • Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23). [Link]

  • Sneddon, H. F., et al. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Chemical Communications, 57(51), 6249-6252. [Link]

  • Green, L., et al. (2001). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (6), 632-638. [Link]

  • El-Gendy, B. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(28), 19135-19183. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol Research Data Repository. (Technical report, not a peer-reviewed article). [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation route to condensed aromatics. Chemical Reviews, 90(6), 879-933. (General authoritative review on DoM). [Link]

  • Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. (Educational material). [Link]

  • Ragaini, F., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 716. [Link]

  • Al-dujaili, A. H., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Chemical and Pharmaceutical Research, 11(2), 1-13. (Illustrates derivatization of benzodioxole systems). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,5-Trifluoro-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2,5-Trifluoro-1,3-benzodioxole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable fluorinated compounds. The unique electronic properties conferred by the trifluoro-substituted benzodioxole moiety make these molecules critical building blocks in medicinal chemistry, but also present specific challenges in their isolation and purification.[1]

This document moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for 2,2,5-Trifluoro-1,3-benzodioxole derivatives?

The two most effective and commonly employed purification techniques are flash column chromatography and recrystallization. The choice between them is dictated by the physical state of your crude product (solid vs. oil) and the impurity profile. Often, a preliminary aqueous work-up or liquid-liquid extraction is a crucial first step to remove inorganic salts and highly polar byproducts from the reaction mixture.[2]

Q2: How do I decide whether to use column chromatography or recrystallization?

This decision is fundamental to an efficient purification workflow. The optimal path depends on the initial purity and physical state of your compound.

  • For solid compounds with relatively high purity (>90% by NMR or LCMS): Recrystallization is often the most efficient method to achieve high purity (>99%). It is excellent for removing small amounts of impurities with different solubility profiles.

  • For oils, amorphous solids, or highly impure mixtures (<90%): Flash column chromatography is the preferred method. It is highly versatile for separating compounds with different polarities, including regioisomers or byproducts with similar structures.[2]

Below is a decision-making workflow to guide your choice.

G Start Crude Product (Post-Workup) IsSolid Is the product a solid? Start->IsSolid PurityCheck Purity > 90%? IsSolid->PurityCheck Yes Chromatography Column Chromatography IsSolid->Chromatography No (Oil) Recrystallize Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Chromatography No FinalProduct Pure Product Recrystallize->FinalProduct Chromatography->FinalProduct

Caption: Decision tree for selecting a primary purification method.

Q3: What are the most common impurities I might encounter?

Impurities are typically derived from the synthetic route employed. Common culprits include:

  • Unreacted Starting Materials: Such as the parent catechol derivative or the fluorinating reagent.

  • Reaction Byproducts: In syntheses involving coupling reactions like Suzuki-Miyaura, you may find homocoupled products or unreacted boronic acids.[2]

  • Regioisomers: If the benzodioxole ring is formed from an unsymmetrical catechol, regioisomeric impurities can arise.

  • Degradation Products: Although the trifluorobenzodioxole moiety is generally stable, harsh acidic or basic conditions or excessive heat during work-up can lead to decomposition.[3][4]

Q4: My fluorinated compound behaves differently on silica gel compared to its non-fluorinated analog. Why is that?

This is a common and important observation. The high electronegativity of fluorine atoms in the 2,2,5-trifluoro-1,3-benzodioxole core significantly alters the molecule's electronic distribution and polarity. This can lead to unexpected interactions with the stationary phase. Sometimes, fluorinated compounds exhibit unique "fluorophilicity," which can be exploited for separation using specialized fluorinated HPLC columns for analytical or preparative work.[5][6] For standard flash chromatography, this means that solvent systems that work for similar non-fluorinated structures may need significant re-optimization.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a powerful tool, but it's not without its pitfalls. Here’s how to troubleshoot common issues.

Problem Potential Cause(s) Solution(s)
Compound will not elute from the column. 1. Eluent is too non-polar: The solvent system lacks the strength to move your compound. 2. Strong interaction with silica: Your derivative might be basic and interacting strongly with acidic silanol groups on the silica surface.1. Gradually increase eluent polarity: Add more of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). 2. Deactivate the silica: Add a small amount of triethylamine (~0.5-1%) to your eluent system to neutralize the acidic sites. 3. Change stationary phase: Consider using neutral alumina, which is less acidic.[7]
Poor separation of product and impurities. 1. Inappropriate solvent system: The chosen eluent does not provide differential migration rates. 2. Compound degradation on silica: The streaking or co-elution you observe may be due to the compound decomposing during chromatography.[8] 3. Column overloading: Too much crude material was loaded for the column size.1. Re-optimize with TLC: Screen various solvent systems to find one that gives a target Rf of ~0.3 and maximizes the separation (ΔRf) between your product and impurities. 2. Check for stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new spot appears, it indicates instability on silica. Consider a faster purification (less time on column) or an alternative method.[8] 3. Reduce sample load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column flow rate is too slow or has stopped. 1. Fine particles in crude sample: Insoluble micro-particles are clogging the top frit or silica bed. 2. Improperly packed column: Air bubbles or channels in the silica bed are impeding uniform flow. 3. Precipitation on the column: The compound is precipitating at the top of the column upon loading.1. Pre-filter your sample: Dissolve the crude material in the loading solvent and filter it through a small plug of cotton or celite before loading.[9] 2. Repack the column: Ensure you pack the column as a uniform slurry without trapping air. 3. Use a less-concentrated loading solution: Ensure your compound is fully soluble in the initial eluent or use a "dry loading" technique (adsorbing the compound onto a small amount of silica).
Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation and an Rf value of approximately 0.25-0.35 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform, bubble-free bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger, compatible solvent (like dichloromethane). Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This is often superior for preventing precipitation and improving resolution.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find Eluent, Rf ~0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Load) Pack->Load Elute 4. Elute Column (Gradient Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: A typical workflow for flash column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization can yield exceptionally pure material if performed correctly. Here's how to address common failures.

Problem Potential Cause(s) Solution(s)
Compound "Oils Out" instead of crystallizing. 1. Solution is supersaturated: The concentration of the solute is too high. 2. Cooling rate is too fast: The solution was cooled too quickly, preventing orderly crystal lattice formation. 3. Melting point of the compound is below the solvent's boiling point. 1. Add more hot solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution forms, then allow it to cool slowly. 2. Slow down the cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help.[4] 3. Change solvents: Select a solvent with a lower boiling point.
No crystals form upon cooling. 1. Solution is too dilute: Not enough solute is present to reach saturation upon cooling. 2. No nucleation sites: Crystal growth has not been initiated. 3. High impurity load: Impurities are inhibiting crystal lattice formation.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce nucleation: Scratch the inside of the flask at the solvent-air interface with a glass rod or add a "seed" crystal from a previous batch.[10] 3. Pre-purify: If the material is very impure, a preliminary pass through a silica plug or a quick column may be necessary to remove the crystallization-inhibiting impurities.
Low recovery of purified material. 1. Compound has significant solubility in cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization during hot filtration. 1. Maximize cooling: Ensure the solution is thoroughly cooled in an ice bath for an extended period before filtration. 2. Use minimal solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. 3. Keep everything hot: Use a pre-warmed funnel and receiving flask for the hot filtration step to prevent the product from crashing out on the filter paper.[10]
Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves your crude product when hot but in which it is sparingly soluble at room temperature. Common choices include hexanes, ethyl acetate, isopropanol, ethanol, or mixtures such as ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below their melting point, to remove all residual solvent.

References

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]

  • Ferreira, S. Z., et al. (n.d.). STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE (FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. Available at: [Link]

  • ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Available at: [Link]

  • MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available at: [Link]

  • Google Patents. (n.d.). WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
  • MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Available at: [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available at: [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • Kamiusuki, T., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]

  • Nature Communications. (2025). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Available at: [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

Sources

Common side reactions in the synthesis of "2,2,5-Trifluoro-1,3-benzodioxole"

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2,5-Trifluoro-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. We will move beyond simple procedural outlines to explore the causality behind common synthetic challenges, providing you with field-proven insights to troubleshoot and optimize your reactions. This document is structured as a dynamic resource, addressing frequently asked questions and specific troubleshooting scenarios you may encounter in the lab.

Synthesis Overview: Common Synthetic Pathways

The synthesis of 2,2,5-Trifluoro-1,3-benzodioxole typically involves a multi-step process. The most common strategies rely on the formation of the 2,2-difluoro-1,3-benzodioxole core from a catechol precursor, followed by functionalization of the aromatic ring, or starting with an already fluorinated catechol. A prevalent industrial method involves the conversion of a 2,2-dichloro intermediate.

G cluster_0 Route A: Post-formation Fluorination cluster_1 Route B: Pre-functionalized Starting Material Catechol Catechol BD 1,3-Benzodioxole Catechol->BD Methylene Dihalide (e.g., CH2Cl2) DCBD 2,2-Dichloro-1,3-benzodioxole BD->DCBD Radical Chlorination (e.g., Cl2, AIBN) DFBD 2,2-Difluoro-1,3-benzodioxole DCBD->DFBD Halogen Exchange (Halex) (e.g., HF, KF) Final_A 2,2,5-Trifluoro-1,3-benzodioxole DFBD->Final_A Electrophilic Fluorination (e.g., Selectfluor) FCatechol 4-Fluorocatechol FDCBD 5-Fluoro-2,2-dichloro-1,3-benzodioxole FCatechol->FDCBD Reaction with CCl4 or Phosgene Final_B 2,2,5-Trifluoro-1,3-benzodioxole FDCBD->Final_B Halogen Exchange (Halex) (e.g., HF, KF) G DFBD 2,2-Difluoro-1,3-benzodioxole Catechol Catechol Intermediate DFBD->Catechol Ring Opening H2O H₂O / H⁺ (Trace Moisture) Tar Oxidized Polymers (Tar) Catechol->Tar Oxidation/ Polymerization

Technical Support Center: Optimizing Substitution Reactions on 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2,5-Trifluoro-1,3-benzodioxole. This molecule is a valuable fluorinated building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, however, present specific challenges and opportunities in functionalization. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to help you navigate substitution reactions and optimize your yields.

Understanding the Reactivity of 2,2,5-Trifluoro-1,3-benzodioxole

The key to successfully modifying 2,2,5-Trifluoro-1,3-benzodioxole lies in understanding its electronic landscape. The aromatic ring is influenced by two key features:

  • The 2,2-difluoro-1,3-benzodioxole moiety: The two oxygen atoms donate electron density into the ring via resonance. However, this effect is significantly attenuated by the two strongly electron-withdrawing fluorine atoms on the methylene bridge. Overall, the -OCF₂O- group acts as a deactivating group.

  • The C5-Fluorine substituent: The fluorine atom is highly electronegative and deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). It can also act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[2]

The combination of these features renders the aromatic ring electron-deficient, making it less reactive towards traditional electrophilic aromatic substitution (EAS) than benzene, but primed for nucleophilic or metal-mediated substitution strategies.

Caption: Electronic landscape of 2,2,5-Trifluoro-1,3-benzodioxole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Electrophilic Aromatic Substitution (EAS)

Q1: My nitration reaction on 2,2,5-Trifluoro-1,3-benzodioxole is failing or giving very low yields. Why is this happening and how can I fix it?

A1: Causality & Troubleshooting

This is a common issue stemming from the electron-deficient nature of the aromatic ring. Standard nitration conditions (e.g., HNO₃/H₂SO₄ at room temperature) are often insufficient to overcome the activation energy barrier. The strong electron-withdrawing effects of the fluorine substituents deactivate the ring, making it a poor nucleophile.[3]

Troubleshooting Steps & Optimization:

  • Increase Reagent Electrophilicity: The key is to generate a more potent electrophile, the nitronium ion (NO₂⁺).

    • Use Fuming Nitric Acid: Fuming nitric acid contains a higher concentration of dinitrogen pentoxide (N₂O₅), which is a precursor to the nitronium ion.

    • Employ Anhydrides: Using a mixture of nitric acid in trifluoroacetic anhydride (TFAA) or acetic anhydride generates highly reactive acyl nitrates, which are potent sources of NO₂⁺.[4] This is often the most effective method for deactivated systems.

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition and side-product formation. Start reactions at 0 °C and allow them to slowly warm to room temperature, monitoring by TLC or GC-MS.

  • Solvent Choice: Solvents like acetic acid or trifluoroacetic acid can be effective for nitrating electron-rich heterocycles and can also be beneficial here.[5]

Q2: I'm attempting a bromination and getting a mixture of isomers with poor regioselectivity. Where should the substitution occur and how can I control it?

A2: Regioselectivity & Control

The final substitution pattern is a result of the competing directing effects of the C5-fluoro and the dioxole oxygens. The C5-fluoro group is an ortho, para-director, pointing towards the C4 and C6 positions. The dioxole oxygens also direct ortho and para to themselves (C4 and C7 positions in the unsubstituted ring).

For 2,2,5-Trifluoro-1,3-benzodioxole, the C4 and C6 positions are the most likely sites for electrophilic attack. The C4 position is activated by both the C5-fluoro and the adjacent oxygen, while the C6 position is activated by the C5-fluoro. Steric hindrance from the dioxole ring might slightly favor substitution at the C6 position.

Strategies for Improved Selectivity:

  • Bulky Reagents: Using a bulkier brominating agent might enhance selectivity for the less sterically hindered position.

  • Temperature Control: Lowering the reaction temperature can often improve the selectivity between kinetically and thermodynamically favored products.

  • Lewis Acid Choice: The choice and strength of the Lewis acid (e.g., FeBr₃, AlCl₃) can influence the electrophilicity of Br₂ and impact regioselectivity. Experiment with milder Lewis acids first. A patent for the related 2,2-difluoro-1,3-benzodioxole describes using bromine in water at elevated temperatures, avoiding harsh Lewis acids entirely.[6]

Section 2: Directed Ortho-Metalation (DoM)

Q3: Is directed ortho-metalation a viable strategy for regioselective functionalization, and which position would be deprotonated?

A3: Viability and Regioselectivity

Yes, DoM is an excellent and often superior strategy for this substrate. The concept relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium base, directing deprotonation to a nearby ortho position.[7][8]

In 2,2,5-Trifluoro-1,3-benzodioxole, you have two potential directing groups:

  • The Dioxole Oxygens: These are moderately effective DMGs.

  • The C5-Fluorine: Fluorine is a known, albeit weaker, DMG.

Through competition, the deprotonation is most likely to occur at the C4 position . This site is ortho to both a dioxole oxygen and the C5-fluorine, making its proton the most acidic and kinetically favored for abstraction.

G start Start: 2,2,5-Trifluoro-1,3-benzodioxole + s-BuLi, THF, -78°C deprotonation Directed Deprotonation at C4 Position start->deprotonation Coordination to O/F intermediate 4-Lithio Intermediate (Highly Reactive) deprotonation->intermediate quench Quench with Electrophile (E+) e.g., DMF, I₂, CO₂ intermediate->quench Nucleophilic Attack workup Aqueous Workup quench->workup product Product: 4-Substituted Derivative (e.g., -CHO, -I, -COOH) workup->product

Caption: Workflow for Directed Ortho-Metalation (DoM).

Q4: My lithiation reaction is giving low conversion. What are the critical parameters to check?

A4: Troubleshooting DoM Reactions

Low conversion in DoM reactions is almost always traced back to one of these critical factors:

  • Water Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously anhydrous.

  • Base Stoichiometry and Potency: For a deactivated ring, a powerful base is necessary. Sec-butyllithium (s-BuLi) is generally more effective than n-butyllithium (n-BuLi). Use at least 1.1-1.2 equivalents of the base to ensure complete deprotonation.

  • Temperature Control: These reactions must be kept cold (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate. Do not let the reaction warm up before quenching with the electrophile.

  • Addition Rate: Add the organolithium base slowly (dropwise) to the solution of your substrate to maintain temperature control and minimize side reactions.

Section 3: Nucleophilic Aromatic Substitution (SₙAr)

Q5: Can the C5-fluorine be displaced by a nucleophile? What conditions would be required?

A5: Feasibility and Mechanism

Yes, the C5-fluorine is a viable leaving group for SₙAr. This reaction is favorable on this substrate for two reasons:

  • Electron-Deficient Ring: As established, the ring is strongly deactivated by electron-withdrawing groups, which is a prerequisite for stabilizing the negative charge in the intermediate.[2][9]

  • Good Leaving Group: Fluorine, while not a leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr because the C-F bond-breaking step is not the rate-determining step. Its strong inductive effect helps stabilize the negatively charged Meisenheimer intermediate.[2]

Required Conditions:

  • Strong Nucleophile: Use a potent nucleophile like sodium methoxide (NaOMe), sodium thiophenoxide (NaSPh), or an amine like piperidine.

  • Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.[10]

  • Heat: These reactions often require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.

Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed by trained chemists under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment.

Protocol 1: Nitration at C6 Position
ParameterValue
Reagents 2,2,5-Trifluoro-1,3-benzodioxole, Fuming HNO₃, Trifluoroacetic Anhydride (TFAA)
Stoichiometry Substrate (1.0 eq), Fuming HNO₃ (1.2 eq), TFAA (2.0 eq)
Solvent Dichloromethane (DCM) or Acetonitrile
Temperature 0 °C to Room Temperature
Time 2-4 hours

Methodology:

  • In a flame-dried round-bottom flask under N₂, dissolve 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.2 eq) dropwise to a solution of trifluoroacetic anhydride (2.0 eq) in DCM at 0 °C. (Caution: Exothermic and corrosive) .

  • Slowly add the prepared nitrating mixture to the substrate solution at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexanes/Ethyl Acetate) to yield the 6-nitro product.

Protocol 2: Directed Ortho-Metalation and Formylation at C4
ParameterValue
Reagents 2,2,5-Trifluoro-1,3-benzodioxole, sec-Butyllithium (s-BuLi), N,N-Dimethylformamide (DMF)
Stoichiometry Substrate (1.0 eq), s-BuLi (1.2 eq), DMF (1.5 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Time 1-2 hours

Methodology:

  • To a flame-dried, three-neck flask equipped with a thermometer under N₂, add 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 eq, as a solution in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.

  • Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Stir at -78 °C for an additional 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-formyl-2,2,5-trifluoro-1,3-benzodioxole.

References

  • WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
  • 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole | C8H5F3O2 . PubChem. [Link]

  • Synthesis of bromination derivatives of 1, 3-benzodioxole . ResearchGate. [Link]

  • Directed Metalation: A Survival Guide . Baran Lab. [Link]

  • Directed (ortho) Metallation . University of Liverpool. [Link]

  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . CORE. [Link]

  • United States Patent 5,432,290.
  • N-(5-chloro-1,3-benzodioxol-4-yl)...a novel, highly selective...c-Src/Abl kinase inhibitor . PubMed. [Link]

  • 1,3-Benzodioxole . Wikipedia. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives . ResearchGate. [Link]

  • Electrophilic Aromatic Substitutions You Need To Know! . YouTube. [Link]

  • Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs . PubMed Central. [Link]

  • Predicting Products of Nucleophilic Substitution Reactions . YouTube. [Link]

  • Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester . PubMed Central. [Link]

  • Direct nitration of five membered heterocycles . ResearchGate. [Link]

  • Effects of nitric acid concentration for nitration of fused[6][7][11]oxadiazolo[3,4-d]pyrimidine-5,7-diamine . University of Idaho. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction . ResearchGate. [Link]

  • Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction... . PubMed Central. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination . The Doyle Group - UCLA. [Link]

  • Practice with Bimolecular Nucleophilic Substitution Reactions . YouTube. [Link]

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid... . University of Southampton. [Link]

  • Nitration of 5-fluoro-2,1,3-benzoselenadiazoles... . Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Generation of Hydrofluoronickelacycles from Trifluoroethylene and Ni(0)... . ResearchGate. [Link]

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Stability of "2,2,5-Trifluoro-1,3-benzodioxole" in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2,5-Trifluoro-1,3-benzodioxole

A Guide to pH-Dependent Stability for Researchers

Welcome to the technical support guide for 2,2,5-Trifluoro-1,3-benzodioxole. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field experience to help you navigate the experimental nuances of this fluorinated building block. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of the 1,3-benzodioxole ring system?

The 1,3-benzodioxole moiety is fundamentally a cyclic acetal of catechol. Generally, acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[1] The synthesis of many benzodioxole derivatives often involves the use of acid catalysts, which underscores the reversible nature of their formation and their potential for cleavage in acidic media.[2][3]

Q2: How do the geminal (2,2-) fluorine atoms influence the stability of the dioxole ring?

The two fluorine atoms at the C2 position are powerful electron-withdrawing groups. This has two major, opposing effects on the molecule's stability:

  • Kinetic Stabilization: The C-F bonds are exceptionally strong, making the difluoromethylene group itself highly resistant to metabolic oxidation compared to a standard methylene bridge (CH₂). This is a primary reason for incorporating such motifs in drug design.[4][5]

  • Electronic Destabilization (Toward Hydrolysis): The fluorine atoms strongly polarize the C2 carbon, making it significantly more electrophilic. This increased electrophilicity renders the C2 carbon a more susceptible target for nucleophilic attack, including hydrolysis by water, particularly under basic conditions where hydroxide (a potent nucleophile) is present.

Q3: My protocol involves an acidic work-up. Is 2,2,5-Trifluoro-1,3-benzodioxole stable under these conditions?

Likely Unstable. The 1,3-dioxole ring is expected to undergo acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the ring oxygens, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the cleavage of the ring, yielding 4-fluorocatechol and difluoroformaldehyde (which exists as its hydrate, methanediol, in water).

For routine extractions, using a brief wash with a mild acid (e.g., dilute citric acid or saturated NH₄Cl) at low temperatures is preferable to strong acids like HCl. Prolonged exposure or heating with strong acids will almost certainly lead to significant degradation.

Below is a diagram illustrating the proposed mechanism for this degradation.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of 2,2,5-Trifluoro-1,3-benzodioxole start 2,2,5-Trifluoro- 1,3-benzodioxole step1 Protonation of Ring Oxygen start->step1 + H⁺ step2 Resonance-Stabilized Carbocation Intermediate step1->step2 Ring Opening step3 Nucleophilic Attack by Water step2->step3 + H₂O end Degradation Products: 4-Fluorocatechol & Difluoroformaldehyde Hydrate step3->end - H⁺

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Q4: I need to use a strong base in my reaction or work-up. Will the compound remain intact?

High Risk of Degradation. While simple acetals are typically stable to bases, the electronic properties of 2,2,5-Trifluoro-1,3-benzodioxole make it an exception. The highly electrophilic C2 carbon is susceptible to direct nucleophilic attack by hydroxide ions.

Furthermore, studies on related compounds containing trifluoromethyl groups have demonstrated that C-F bonds can undergo hydrolysis in alkaline solutions.[6] This suggests a potential pathway for the decomposition of the difluoromethylene group itself under sufficiently strong basic conditions, leading to the release of fluoride ions.

Therefore, exposure to strong bases like NaOH or KOH, especially at elevated temperatures, should be avoided.

Base_Degradation cluster_1 Potential Base-Mediated Degradation Pathways cluster_products_A Products from Pathway A cluster_products_B Products from Pathway B start 2,2,5-Trifluoro-1,3-benzodioxole path1 Pathway A: Direct Nucleophilic Attack at C2 start->path1 + OH⁻ path2 Pathway B: C-F Bond Hydrolysis start->path2 + OH⁻ (Harsh Conditions) prodA1 4-Fluorocatechol path1->prodA1 prodA2 Formate/CO path1->prodA2 prodB1 Fluoride Ions (F⁻) path2->prodB1 prodB2 Other Complex Degradants path2->prodB2

Caption: Potential degradation routes in basic media.

Troubleshooting Guide

Symptom Probable Cause Recommended Solution & Rationale
Low yield after basic work-up (e.g., aq. NaOH extraction). Base-mediated hydrolysis of the dioxole ring.Solution: Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) for the shortest possible time at 0°C. Rationale: Bicarbonate is a weaker nucleophile than hydroxide, reducing the rate of attack on the electrophilic C2 carbon.
Multiple new spots on TLC/LCMS after purification on standard silica gel. Acid-catalyzed degradation on the silica surface.[7]Solution 1: Deactivate the silica gel by preparing the slurry with eluent containing 0.5-1% triethylamine (Et₃N). Rationale: The basic Et₃N neutralizes the acidic silanol groups on the silica surface, preventing them from catalyzing hydrolysis. Solution 2: Use an alternative stationary phase like neutral alumina.
Appearance of a peak corresponding to 4-fluorocatechol (m/z ~128) in mass spec analysis. Cleavage of the 1,3-dioxole ring.Solution: Re-evaluate all steps where the compound is exposed to either acidic or strongly basic conditions. Implement the milder conditions suggested above. This product is a definitive marker of ring hydrolysis.
Inconsistent results or slow degradation in supposedly neutral aprotic solvents (e.g., DMF, DMSO). Presence of acidic or basic impurities in the solvent.Solution: Use freshly opened bottles of high-purity or anhydrous solvents. Rationale: Older bottles of solvents like DMF can accumulate acidic (formic acid) or basic (dimethylamine) impurities, which can be sufficient to catalyze the slow degradation of a sensitive substrate.

Experimental Protocols: Stability Assessment

To empirically determine the stability of 2,2,5-Trifluoro-1,3-benzodioxole in your specific reaction conditions, we recommend performing the following control experiments.

Protocol 1: Assessing Stability in Acidic Media
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., Acetonitrile or THF).

  • Reaction Setup: In three separate vials, add 1 mL of the stock solution.

    • Vial A (Control): Add 100 µL of the reaction solvent (e.g., Methanol).

    • Vial B (Mild Acid): Add 100 µL of 1M aqueous citric acid.

    • Vial C (Strong Acid): Add 100 µL of 1M aqueous HCl.

  • Incubation: Stir all vials at the target reaction temperature (e.g., room temperature).

  • Monitoring: At various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 10 µL), quench it by diluting into a neutral mobile phase (e.g., 990 µL of 50:50 Acetonitrile/Water), and analyze immediately by LC-MS.

  • Analysis: Monitor the disappearance of the parent compound's peak area and the appearance of new peaks, particularly one corresponding to the mass of 4-fluorocatechol.

Protocol 2: Assessing Stability in Basic Media
  • Stock Solution Preparation: Same as in Protocol 1.

  • Reaction Setup: In three separate vials, add 1 mL of the stock solution.

    • Vial A (Control): Add 100 µL of the reaction solvent.

    • Vial B (Mild Base): Add 100 µL of saturated aqueous NaHCO₃.

    • Vial C (Strong Base): Add 100 µL of 1M aqueous NaOH.

  • Incubation & Monitoring: Follow steps 3 and 4 from Protocol 1.

  • Analysis: As in Protocol 1, monitor for the degradation of the parent compound. Be aware that degradation products may be complex.

The workflow for these stability tests is summarized in the diagram below.

Experimental_Workflow cluster_workflow Stability Testing Workflow prep Prepare Stock Solution (1 mg/mL in MeCN/THF) setup Set up Test Vials (Control, Acidic, Basic) prep->setup incubate Incubate at Desired Temperature setup->incubate sample Sample at Time Points (t=0, 0.25, 1, 4, 24h) incubate->sample sample->incubate Continue Incubation quench Quench & Dilute Aliquot in Neutral Mobile Phase sample->quench analyze Analyze via LC-MS quench->analyze interpret Interpret Data: Compare Peak Areas of Parent & Degradants analyze->interpret

Caption: General workflow for pH stability assessment.

References

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • ChemicalBook.

  • Frontiers in Plant Science.

  • National Institutes of Health.

  • Google Patents.

  • National Institutes of Health.

  • ResearchGate.

  • National Institutes of Health.

  • Enamine.

  • University of Rochester, Department of Chemistry.

  • ResearchGate.

Sources

Technical Support Center: Interpreting NMR Spectra of 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support and troubleshooting guide for the NMR interpretation of 2,2,5-Trifluoro-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals who work with fluorinated organic compounds. Navigating the complexities of NMR spectra for molecules containing fluorine requires a nuanced understanding of spin-spin couplings and chemical shift effects. This document provides practical, in-depth solutions to common issues encountered during the spectral analysis of this specific molecule.

Understanding the Molecule: Key Spectroscopic Features

2,2,5-Trifluoro-1,3-benzodioxole presents a unique NMR challenge due to its distinct fluorine environments and the resulting complex spin-spin coupling networks. The presence of a difluoromethylene (-CF₂-) group and an aromatic fluorine atom leads to intricate splitting patterns in ¹H, ¹³C, and ¹⁹F NMR spectra. Long-range couplings (across 3 to 5 bonds) between fluorine and hydrogen (JHF) and between different fluorine nuclei (JFF) are common and significantly influence peak multiplicities.[1][2]

Quick Reference Data: Predicted NMR Parameters

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Key Couplings (Hz)
¹H H-4~7.1 - 7.3Doublet of doublets (dd) or triplet of doublets (td). ³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz, ⁵J(H4-F2) ≈ 1-2 Hz.
H-6~6.9 - 7.1Doublet of doublets (dd). ³J(H6-F5) ≈ 4-6 Hz, ⁴J(H6-H4) ≈ 2-3 Hz.
H-7~7.0 - 7.2Doublet (d). ³J(H7-H6) ≈ 8-9 Hz.
¹³C C-2 (-CF₂-)~120 - 125Triplet (t) due to ¹J(C2-F2) ≈ 290-310 Hz.
C-4~110 - 115Doublet of doublets (dd). ²J(C4-F5) ≈ 20-25 Hz, ³J(C4-H4) ≈ 5-7 Hz.
C-5~155 - 160Doublet (d) due to ¹J(C5-F5) ≈ 240-250 Hz.
C-3a, C-7a~140 - 145Complex multiplets due to coupling with F-2 and F-5.
¹⁹F F-2 (-CF₂-)~ -45 to -55Triplet (t) or doublet of doublets (dd) due to ⁴J(F2-F5) ≈ 15-25 Hz.
F-5 (Ar-F)~ -115 to -130Triplet of doublets (td) or complex multiplet. ³J(F5-H4) ≈ 8-10 Hz, ³J(F5-H6) ≈ 4-6 Hz, ⁴J(F5-F2) ≈ 15-25 Hz.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the acquisition and interpretation of NMR data for 2,2,5-Trifluoro-1,3-benzodioxole.

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum so broad and complex, not simple doublets?

Cause: This is a classic issue arising from heteronuclear coupling. The aromatic protons (H-4, H-6, H-7) are coupled not only to each other but also to the fluorine atoms on the ring (F-5) and potentially the -CF₂- group (F-2) through multiple bonds. These J(H-F) couplings, which can be as large as 10 Hz over three bonds (³J), split the proton signals into complex multiplets like doublets of doublets or even more intricate patterns.[2]

Troubleshooting Protocol:

  • Analyze Multiplicity: Carefully measure the coupling constants. A ³J(H-F) coupling is typically in the range of 4-10 Hz, while a ⁴J(H-H) aromatic coupling is smaller, around 1-3 Hz.

  • Run a ¹⁹F-Decoupled ¹H Spectrum: If your spectrometer is capable, acquiring a proton spectrum while decoupling fluorine will cause the complex multiplets to collapse into simpler patterns (e.g., a doublet of doublets might become a simple doublet). This is a definitive way to confirm that H-F coupling is the source of the complexity.[5]

  • 2D NMR (H-H COSY): Use a COSY experiment to confirm which protons are coupled to each other. This will help you distinguish H-H couplings from H-F couplings.

Q2: My ¹³C NMR spectrum is missing signals, especially for the carbons attached to fluorine.

Cause: There are two primary reasons for this issue:

  • Signal Splitting and Low Signal-to-Noise: The one-bond carbon-fluorine coupling (¹J(C-F)) is very large (typically >240 Hz).[5] This splits the carbon signal into a multiplet (a doublet for C-5, a triplet for C-2), effectively distributing the signal's intensity over a wider frequency range and reducing the peak height. This can cause the signal to be lost in the baseline noise.

  • Long Relaxation Times (T₁): Quaternary carbons and carbons bonded to fluorine often have long spin-lattice relaxation times (T₁). Standard acquisition parameters may use a relaxation delay that is too short, leading to signal saturation and significantly reduced intensity.

Troubleshooting Protocol:

  • Increase the Number of Scans: The most straightforward solution is to acquire more scans (e.g., overnight acquisition) to improve the signal-to-noise ratio.

  • Increase the Relaxation Delay: Set the relaxation delay (d1) to a longer value, such as 5-10 seconds, to allow the carbons to fully relax between pulses.

  • Check Spectral Width: Ensure your spectral width is large enough to encompass the highly deshielded carbons attached to oxygen and fluorine.

Q3: The baseline in my ¹⁹F NMR spectrum is rolling and difficult to phase.

Cause: Baseline distortion is a common artifact in ¹⁹F NMR. The vast chemical shift range of fluorine nuclei often requires the use of a large spectral width.[1] This can exacerbate instrument-based issues, leading to baseline roll. Additionally, broad background signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.

Troubleshooting Protocol:

  • Reduce Spectral Width: If possible, narrow the spectral width to only include the regions where your signals are expected (~ -45 ppm and ~ -120 ppm).

  • Use Backward Linear Prediction: Apply backward linear prediction during processing to reconstruct the beginning of the Free Induction Decay (FID), which can help correct distortions caused by pulse breakthrough or acoustic ringing.

  • Polynomial Baseline Correction: After phasing, use a polynomial baseline correction function in your processing software to flatten the baseline. Be cautious not to distort the true signal shape.

  • Acquire a Background Spectrum: Run a spectrum on a standard sample (e.g., CDCl₃) without your compound to check for significant probe background signals.

Q4: Why do I see small, uneven peaks flanking my main signals in the ¹⁹F spectrum?

Cause: These are very likely ¹³C satellite peaks. Due to the 1.1% natural abundance of ¹³C, a small fraction of your molecules will contain a ¹³C atom adjacent to a ¹⁹F atom. This results in satellite peaks arising from ¹J(C-F) coupling. In ¹⁹F NMR, these satellites often appear asymmetric because the isotopic effect of ¹³C on the ¹⁹F chemical shift is not negligible.

Troubleshooting Protocol:

  • Confirm Coupling Constant: Measure the separation between the satellite and the main peak. This separation corresponds to the ¹J(C-F) coupling constant, which should be very large (~240-310 Hz).

  • Check Intensity: The intensity of each satellite peak should be approximately 0.55% of the central peak.

  • Ignore for Integration: These satellites should be excluded when integrating the main ¹⁹F signal for quantification purposes.

Visualizing Structure and Troubleshooting Logic

Molecular Structure and Atom Numbering

The diagram below illustrates the IUPAC numbering for 2,2,5-Trifluoro-1,3-benzodioxole, which is used for all NMR assignments in this guide.

Caption: Atom numbering for 2,2,5-Trifluoro-1,3-benzodioxole.

Key Spin-Spin Coupling Network

Understanding the coupling pathways is essential for interpreting the splitting patterns observed in the spectra.

Caption: Primary J-coupling relationships in the molecule.

Logical Troubleshooting Workflow

Follow this workflow when encountering unexpected or poor-quality NMR data.

Troubleshooting_Workflow start Problem with NMR Spectrum q_quality Is it a data quality issue? (Noise, Baseline, Phasing) start->q_quality q_interpretation Is it an interpretation issue? (Wrong shifts, Complex multiplets) start->q_interpretation noise High Noise q_quality->noise Yes baseline Baseline Roll q_quality->baseline Yes shifts Shifts Don't Match q_interpretation->shifts Yes multiplets Multiplets Too Complex q_interpretation->multiplets Yes check_conc Check Sample Concentration & Purity noise->check_conc check_params Check Acq. Parameters (Spectral Width) baseline->check_params increase_scans Increase Number of Scans check_conc->increase_scans apply_correction Apply Polynomial Baseline Correction check_params->apply_correction check_solvent Check Solvent & Reference (e.g., TMS, CFCl₃) shifts->check_solvent run_decoupled Run Decoupled Spectrum (e.g., ¹H{¹⁹F}) multiplets->run_decoupled check_temp Verify Sample Temperature check_solvent->check_temp run_2d Run 2D NMR (COSY, HSQC, HMBC) run_decoupled->run_2d

Caption: A step-by-step workflow for NMR troubleshooting.

References

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). National Institutes of Health (NIH). [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

  • 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole | C8H5F3O2. (n.d.). PubChem. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd.. [Link]

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Technical Support Center: Degradation Pathways of Fluorinated Benzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzodioxole derivatives. This guide provides in-depth technical information and troubleshooting advice regarding the degradation of these compounds under various experimental conditions. The fluorinated benzodioxole moiety is a key structural feature in many pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and target interactions.[1] However, understanding its potential degradation pathways is crucial for predicting compound stability, identifying potential metabolites or degradants, and ensuring the safety and efficacy of new chemical entities.

This resource is designed to be a practical tool for the laboratory, offering insights into the mechanisms of degradation and providing actionable protocols to investigate and troubleshoot stability issues.

Understanding the Stability of the Fluorinated Benzodioxole Core

The 2,2-difluoro-1,3-benzodioxole structure is generally considered to be robust. The fluorine atoms on the methylene bridge enhance metabolic stability, making the ring system less susceptible to cleavage by metabolic enzymes compared to its non-fluorinated counterpart.[1] However, under specific enzymatic, photolytic, or harsh chemical conditions, degradation can occur. This guide will explore these pathways in detail.

Microbial and Enzymatic Degradation Pathways

One of the most well-characterized degradation pathways for fluorinated benzodioxoles is microbial or enzymatic degradation. This is particularly relevant for environmental fate studies of agrochemicals and for understanding the metabolism of drugs that may be exposed to gut microbiota.

A key example is the biodegradation of 2,2-difluoro-1,3-benzodioxole (DFBD), a common scaffold in this class of compounds. Studies have shown that certain bacteria, such as Pseudomonas putida, can effectively defluorinate and degrade DFBD.[2][3]

Mechanism of Microbial Degradation:

The degradation is initiated by the enzyme toluene dioxygenase, which catalyzes the dihydroxylation of the aromatic ring of DFBD. This enzymatic oxidation forms an unstable cis-dihydrodiol intermediate. This intermediate then undergoes a series of spontaneous reactions, leading to the cleavage of the C-O bond of the dioxole ring, rearomatization, and subsequent hydrolysis. This cascade ultimately results in the release of two fluoride ions, carbon dioxide, and pyrogallol (1,2,3-benzenetriol). The pyrogallol can be further oxidized to form colored products, which is a common observation in these experiments.

Microbial_Degradation DFBD 2,2-Difluoro-1,3-benzodioxole Dihydrodiol Unstable cis-4,5-Dihydroxy-DFBD (Intermediate) DFBD->Dihydrodiol Toluene Dioxygenase Intermediates Short-lived Intermediates Dihydrodiol->Intermediates Spontaneous Rearomatization & C-O Cleavage Products Pyrogallol + 2F⁻ + CO₂ Intermediates->Products Rapid Hydrolysis Colored_Products Colored Oxidation Products Products->Colored_Products Oxidation

Caption: Microbial degradation pathway of 2,2-difluoro-1,3-benzodioxole.

Experimental Protocol: Assessing Microbial Degradation

This protocol outlines a general procedure to assess the susceptibility of a fluorinated benzodioxole-containing compound to microbial degradation using a bacterial culture.

Materials:

  • Test compound

  • Bacterial strain capable of aromatic hydrocarbon degradation (e.g., Pseudomonas putida)

  • Minimal salts medium

  • Inducer (e.g., toluene)

  • Fluoride ion-selective electrode

  • HPLC or GC-MS for analysis of the parent compound and potential metabolites

Procedure:

  • Culture Preparation: Grow the bacterial strain in a suitable medium. If necessary, induce the expression of relevant degradative enzymes by adding an inducer like toluene to the culture medium.

  • Incubation: Add the fluorinated benzodioxole test compound to the induced bacterial culture at a known concentration.

  • Sampling: At various time points, withdraw aliquots from the culture.

  • Analysis:

    • Measure the fluoride ion concentration in the supernatant using a fluoride ion-selective electrode. An increase in fluoride concentration indicates defluorination and degradation of the parent compound.

    • Extract the remaining parent compound and any potential metabolites from the culture medium using a suitable organic solvent.

    • Analyze the extracts by HPLC or GC-MS to quantify the disappearance of the parent compound and identify any degradation products.

Photodegradation Pathways

The photostability of a compound is a critical parameter, especially for agrochemicals that are exposed to sunlight and for pharmaceuticals that may be stored under various light conditions. The photodegradation of fluorinated benzodioxoles appears to be highly dependent on the overall structure of the molecule.

For compounds like the fungicide fludioxonil, which contains both a fluorinated benzodioxole and a pyrrole moiety, studies have shown that the pyrrole ring is the primary site of photodegradation.[4][5] The degradation can proceed through both direct and indirect photolysis. Indirect photolysis, involving reactions with singlet oxygen and triplet states of dissolved organic matter, is a significant pathway in aquatic environments.[4][5] In these cases, the fluorinated benzodioxole often remains as a relatively stable degradation product.

Photodegradation Fludioxonil Fludioxonil (Fluorinated Benzodioxole + Pyrrole) Excited_State Excited State Pyrrole Fludioxonil->Excited_State UV/Vis Light Degradation_Products Pyrrole Degradation Products + Intact Fluorinated Benzodioxole Excited_State->Degradation_Products Direct & Indirect Photolysis (e.g., reaction with ¹O₂)

Caption: General photodegradation pathway for compounds like fludioxonil.

Experimental Protocol: Assessing Photostability

This protocol provides a method for evaluating the photostability of a fluorinated benzodioxole-containing compound.

Materials:

  • Test compound

  • Solvent (e.g., acetonitrile, water with co-solvent if necessary)

  • Photostability chamber with controlled light source (e.g., xenon lamp with filters to simulate sunlight)

  • Quartz or borosilicate glass vials

  • HPLC with a UV or MS detector

Procedure:

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent at a known concentration.

  • Exposure: Place the solution in a transparent vial within the photostability chamber. Protect a control sample from light.

  • Irradiation: Expose the sample to a defined light intensity and duration, according to ICH Q1B guidelines for pharmaceutical compounds.

  • Sampling: At various time points, withdraw aliquots from the exposed and control samples.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound and to detect the formation of any photolysis products.

Stability Under Forced Degradation Conditions: Hydrolysis and Thermal Stress

Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6]

Hydrolytic Stability (Acid and Base)

The difluoromethylenedioxy group in fluorinated benzodioxoles is surprisingly robust towards acid and base-catalyzed hydrolysis.[4] This stability is a key advantage in drug design, as it prevents premature degradation in the acidic environment of the stomach or under other physiological pH conditions.

However, in molecules where other functional groups are present, degradation can be observed under hydrolytic stress, though it may not directly involve the fluorinated benzodioxole ring. For example, forced degradation studies of Lumacaftor, a drug containing a difluorobenzodioxole moiety, have shown that it is most susceptible to degradation under alkaline conditions.[7] While the specific degradation products of the fluorinated benzodioxole ring under these conditions are not fully elucidated in the available literature, it is a critical parameter to assess for any new compound.

Thermal Stability

Specific data on the thermal decomposition of the fluorinated benzodioxole ring system is limited in the public domain. General knowledge of fluorinated compounds suggests that at high temperatures, decomposition can occur, potentially leading to the formation of various fluorinated byproducts.[8] For any new fluorinated benzodioxole derivative, it is crucial to experimentally determine its thermal stability.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the study of fluorinated benzodioxole degradation.

Q1: My fluorinated benzodioxole-containing compound is showing significant degradation in an alkaline solution. What is the likely cause?

A1: While the difluoromethylenedioxy group itself is generally stable, other functional groups in your molecule may be susceptible to alkaline hydrolysis. For example, esters, amides, or other labile groups can be cleaved under basic conditions. It is also possible that under strong basic conditions, elimination reactions or other base-catalyzed transformations could occur elsewhere in the molecule, leading to the observed degradation. We recommend using LC-MS to identify the degradation products, which will provide insight into the site of instability.

Q2: I am observing a color change in my microbial degradation experiment, but the fluoride concentration is not increasing as expected. What could be happening?

A2: A color change, often to a brownish hue, can be indicative of the formation and subsequent oxidation of catecholic or pyrogallol-type metabolites.[3] If you are not observing a concurrent increase in fluoride, it's possible that the initial enzymatic attack is occurring on the aromatic ring, but the subsequent steps leading to the opening of the dioxole ring and defluorination are not happening or are very slow. Alternatively, the color change could be due to the transformation of other components in your medium or a non-degradative process. It is advisable to analyze your samples by LC-MS to identify any hydroxylated intermediates that have retained the difluorobenzodioxole moiety.

Q3: My compound appears stable in solution under ambient light, but degrades when exposed to a xenon lamp in a photostability chamber. Why is there a difference?

A3: The intensity and spectral distribution of light from a xenon lamp in a photostability chamber are much greater than typical ambient laboratory lighting. This controlled, high-energy exposure is designed to accelerate photodegradation and is a more rigorous test of photostability. Your compound may be susceptible to photodegradation under these more intense conditions, even if it appears stable under less stringent light exposure. Ensure you are following standardized guidelines like ICH Q1B for photostability testing to get a true assessment of your compound's photosensitivity.

Q4: I am trying to analyze the degradation products of my fluorinated benzodioxole by mass spectrometry, but I am having trouble getting a good signal or a clear fragmentation pattern.

A4: Fluorinated compounds can sometimes be challenging to analyze by mass spectrometry. The presence of fluorine can influence ionization efficiency and fragmentation pathways. Consider using different ionization techniques, such as electrospray ionization (ESI) in both positive and negative modes, or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) is highly recommended to obtain accurate mass measurements of the parent and daughter ions, which is crucial for elucidating the elemental composition of your degradation products. Additionally, 19F NMR can be a powerful tool to track the fate of the fluorinated moiety and identify fluorinated degradation products.[9]

Quantitative Data Summary

CompoundDegradation ConditionHalf-life / % DegradationReference
LumacaftorAlkaline (0.1 N NaOH, 70°C, 1 hr)27.08%[7]
FludioxonilSoil140-350 days[5]
FludioxonilNear-surface soil (photodegradation)1.6 days[5]
FludioxonilAquatic (indirect photolysis, near-surface)< 2 days[4]

References

  • Rose, N. L., & Wammer, K. H. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(20), 11828–11837. [Link]

  • PubChem. (n.d.). Fludioxonil. National Center for Biotechnology Information. Retrieved from [Link]

  • Kar, T., et al. (2025). Stability indicating HPTLC method development and validation for Lumacaftor and Ivacaftor from combined pharmaceutical dosage form. Taylor & Francis Online.
  • Bygd, S., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio, 12(6), e03001-21. [Link]

  • Fischer, L., et al. (2019). Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles. ChemistryOpen, 8(9), 1167–1171. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of drug development. Drug Delivery and Technology, 10(5), 56-59.
  • Janda, V., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3247–3257. [Link]

  • Bygd, S., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate. [Link]

  • PubChem. (n.d.). Lumacaftor. National Center for Biotechnology Information. Retrieved from [Link]

  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. [Link]

  • ResearchGate. (n.d.). Stability of fluorinated surfactants in advanced oxidation processes—A follow up of degradation products using flow injection–mass spectrometry, liquid chromatography–mass spectrometry and liquid chromatography–multiple stage mass spectrometry. Retrieved from [Link]

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Preventing defluorination of "2,2,5-Trifluoro-1,3-benzodioxole" during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2,5-Trifluoro-1,3-benzodioxole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of its synthesis, with a particular focus on preventing unwanted defluorination reactions. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your target molecule.

Introduction: The Challenge of Fluorine Stability

The 2,2,5-Trifluoro-1,3-benzodioxole scaffold is a valuable component in the design of novel pharmaceuticals and agrochemicals. The fluorine atoms on the molecule, particularly the one on the aromatic ring, are key to modulating its physicochemical and biological properties. However, the very nature of the synthetic routes to this compound can create conditions that lead to the undesired loss of these crucial fluorine atoms. This guide will dissect the common synthetic pathways and pinpoint the stages where defluorination is most likely to occur, providing you with strategies to mitigate this side reaction.

Probable Synthetic Route for 2,2,5-Trifluoro-1,3-benzodioxole

A common and logical synthetic pathway to 2,2,5-Trifluoro-1,3-benzodioxole begins with 4-fluorocatechol and a source of the difluoromethylene bridge. A plausible method involves the reaction with dichlorodifluoromethane under basic conditions.

Synthetic_Route 4-Fluorocatechol 4-Fluorocatechol Product 2,2,5-Trifluoro-1,3-benzodioxole 4-Fluorocatechol->Product Reaction Reagents CCl2F2, Base (e.g., NaOH or KOH) Solvent (e.g., Dioxane, DMF) High Temperature & Pressure Reagents->Product Side_Product Defluorinated Byproduct (2,2-Difluoro-1,3-benzodioxole) Product->Side_Product Defluorination (Undesired)

Caption: Plausible synthetic route to 2,2,5-Trifluoro-1,3-benzodioxole and the potential for defluorination.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a byproduct that I suspect is 2,2-difluoro-1,3-benzodioxole. What is the likely cause?

A1: The loss of the fluorine atom from the 5-position of the aromatic ring is a classic case of nucleophilic aromatic substitution (SNAr). This is most likely occurring due to the presence of a strong nucleophile in your reaction mixture. Given the probable use of a strong base like sodium hydroxide or potassium hydroxide to deprotonate the catechol, the hydroxide ion (OH⁻) itself can act as the nucleophile, displacing the fluoride. High temperatures will exacerbate this issue.

Q2: Can the starting material, 4-fluorocatechol, be the source of the defluorination?

A2: Yes, this is a critical point to consider. Under strongly basic and high-temperature conditions, the 4-fluorocatechol can undergo defluorination to form catechol. If this happens, the subsequent reaction with dichlorodifluoromethane will produce 2,2-difluoro-1,3-benzodioxole, which will be carried through your synthesis as an impurity.

Q3: Are there any reagents I should be particularly wary of when working with this compound?

A3: Absolutely. Beyond strong bases, be cautious with:

  • Strong Lewis acids: While not typically used in this specific reaction, subsequent functionalization steps might involve Lewis acids. These can coordinate to the fluorine atom, making the carbon more susceptible to nucleophilic attack.

  • Strongly nucleophilic reagents: Reagents like sodium methoxide, sodium amide, or even certain organometallic reagents can readily displace the aryl fluoride.

  • Palladium catalysts with certain ligands: In the context of cross-coupling reactions, some phosphine ligands in combination with a palladium precursor can promote hydrodefluorination, where the fluorine atom is replaced by hydrogen.

Q4: How can I confirm that defluorination is occurring?

A4: The most definitive methods for identifying the defluorinated byproduct are:

  • Mass Spectrometry (MS): You will observe a molecular ion peak corresponding to the mass of 2,2-difluoro-1,3-benzodioxole.

  • ¹⁹F NMR Spectroscopy: This is a powerful technique. The signal for the fluorine on the aromatic ring will be absent in the defluorinated product. You will only observe the signal for the CF₂ group.

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show a different splitting pattern for the defluorinated product compared to your target molecule.

Troubleshooting Guide: Preventing Defluorination

This section provides a systematic approach to troubleshooting and preventing the loss of the aromatic fluorine atom during the synthesis of 2,2,5-Trifluoro-1,3-benzodioxole.

Issue 1: Defluorination during the formation of the benzodioxole ring.
  • Root Cause Analysis: The combination of high temperature and a strong, hard nucleophile like hydroxide is the primary driver for the SNAr reaction that leads to defluorination. The electron-withdrawing nature of the two oxygen atoms of the catechol and the developing difluoromethylenedioxy bridge activates the aromatic ring for nucleophilic attack.

  • Preventative Strategies & Protocols:

    • Use of a Milder Base: Instead of strong hydroxides, consider using a weaker, non-nucleophilic base.

      BaseRationale
      Potassium Carbonate (K₂CO₃)Less nucleophilic than KOH, reducing the risk of SNAr.
      Cesium Carbonate (Cs₂CO₃)Often more effective in promoting reactions at lower temperatures.
      Organic Amine Bases (e.g., DBU, DIPEA)Non-nucleophilic and can be effective in scavenging protons.
    • Lowering the Reaction Temperature: High temperatures provide the activation energy for the undesired defluorination.

      • Protocol: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress by GC-MS or LC-MS to find the optimal balance between the rate of the desired reaction and the rate of defluorination.

    • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can facilitate the reaction at the interface of a two-phase system, often allowing for lower reaction temperatures and the use of milder bases.

      • Experimental Protocol: Synthesis using Phase-Transfer Catalysis

        • To a solution of 4-fluorocatechol (1 equivalent) in a suitable organic solvent (e.g., toluene or chlorobenzene), add potassium carbonate (2.5 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents).

        • Heat the mixture to a moderate temperature (e.g., 80-90 °C).

        • Slowly bubble dichlorodifluoromethane gas through the reaction mixture or, if using a pressure reactor, charge it with the appropriate amount of liquefied CCl₂F₂.

        • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

        • Upon completion, cool the reaction, filter the inorganic salts, and wash the organic layer with water.

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

        • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting_Workflow Start Defluorination Observed Check_Base Is a strong, nucleophilic base (NaOH, KOH) used? Start->Check_Base Yes_Base Yes Check_Base->Yes_Base No_Base No Check_Base->No_Base Action_Base Switch to a milder, non-nucleophilic base (K2CO3, Cs2CO3). Yes_Base->Action_Base Check_Temp Is the reaction temperature high (>100 °C)? No_Base->Check_Temp Action_Base->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Action_Temp Lower the reaction temperature and increase the reaction time. Monitor progress. Yes_Temp->Action_Temp Consider_PTC Consider using a Phase-Transfer Catalyst (PTC) to improve reactivity at lower temperatures. No_Temp->Consider_PTC Action_Temp->Consider_PTC Final_Check Analyze product purity by GC-MS and 19F NMR. Consider_PTC->Final_Check

Caption: A decision-making workflow for troubleshooting defluorination.

Issue 2: Instability of the final product during workup or purification.
  • Root Cause Analysis: While the 2,2,5-Trifluoro-1,3-benzodioxole is generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during workup can potentially lead to the hydrolysis of the difluoromethylenedioxy bridge, although defluorination at this stage is less common unless strong nucleophiles are present.

  • Preventative Strategies:

    • Neutral Workup: Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acid, followed by a wash with brine.

    • Avoid Strong Acids: Do not use strong acids for pH adjustment during the workup.

    • Purification Method: If using column chromatography, ensure the silica gel is neutral. For sensitive compounds, consider using a different stationary phase like alumina or a short-path distillation.

Conclusion

The successful synthesis of 2,2,5-Trifluoro-1,3-benzodioxole with high fidelity requires a careful consideration of the reaction conditions to avoid the undesired side reaction of defluorination. By understanding the underlying SNAr mechanism, chemists can make informed choices about bases, temperature, and additives to preserve the integrity of the fluorine substituent on the aromatic ring. The troubleshooting guide and protocols provided here offer a starting point for optimizing your synthesis and achieving a higher yield of the desired product.

References

  • Synthesis of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. National Institutes of Health. [Link]

  • Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]

  • Dichlorodifluoromethane | CCl2F2. PubChem. [Link]

Technical Support Center: Scaling Up Reactions Involving 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions that utilize 2,2,5-Trifluoro-1,3-benzodioxole. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions to ensure your scale-up process is efficient, safe, and successful.

Section 1: Foundational Knowledge & Safety FAQs

This section addresses the fundamental properties and critical safety protocols for 2,2,5-Trifluoro-1,3-benzodioxole, establishing a baseline for safe and effective experimentation at any scale.

Q1: What is 2,2,5-Trifluoro-1,3-benzodioxole and what are its key physical properties?

2,2,5-Trifluoro-1,3-benzodioxole is a fluorinated organic compound featuring a benzodioxole core. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms.[1][2] The trifluoromethyl group is a common bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3]

Table 1: Physicochemical Properties of 2,2,5-Trifluoro-1,3-benzodioxole

Property Value Source
CAS Number 656-43-9 [4][5][6]
Molecular Formula C₇H₃F₃O₂ [4][5]
Molecular Weight 176.09 g/mol [4][5]
Appearance Colorless Liquid [4]
Refractive Index (n20/D) 1.429 [4][5]

| Hazard Codes | Xi (Irritant) |[5] |

Note: Many physical properties like boiling point and density are not consistently reported across public databases, necessitating empirical determination for process modeling.

Q2: What are the primary safety hazards associated with this compound and how should it be handled during scale-up?

Handling 2,2,5-Trifluoro-1,3-benzodioxole requires stringent safety measures, as its hazards are amplified at larger scales. It is classified as an irritant to the skin, eyes, and respiratory system.[5] Some sources also indicate it is a highly flammable liquid and vapor.[5]

Causality: The primary risks stem from its potential flammability and irritant nature. At scale, the quantity of material increases the potential fire load and the risk of significant exposure during transfers or breaches of containment.

Table 2: Safety & Handling Protocols for Scale-Up

Aspect Recommendation Rationale & Justification
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles with a face shield, and a flame-resistant lab coat.[7] Provides primary barrier against skin/eye contact and protection from potential flash fires.
Ventilation All operations must be conducted in a walk-in, certified chemical fume hood or a ventilated enclosure with sufficient airflow.[7] Prevents the accumulation of flammable vapors and minimizes inhalation exposure.
Ignition Source Control Use intrinsically safe and explosion-proof electrical equipment (stirrers, pumps, lights).[7] Ground and bond all containers and receiving equipment to prevent static discharge. Mitigates the risk of igniting flammable vapors, a critical concern during large-volume transfers.

| Emergency Preparedness | Ensure safety showers and eyewash stations are immediately accessible. Have appropriate fire extinguishers (CO₂, dry chemical, or foam) readily available.[7] | Guarantees a rapid response to accidental exposure or fire, minimizing potential harm. |

Q3: What are the common applications of benzodioxole scaffolds in drug development?

The 1,3-benzodioxole moiety is a "privileged scaffold" in medicinal chemistry. It is found in a wide array of compounds with significant biological activities, including antitumor, antimicrobial, and vasodilatory effects.[1] Its structural rigidity and ability to engage in various receptor interactions make it a valuable building block for designing novel therapeutics.[8] The addition of fluorine atoms, as in our topic compound, is a modern strategy to further modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[3]

Section 2: Troubleshooting Common Scale-Up Issues

Scaling a reaction from the benchtop to a pilot or production scale is rarely a linear process. This section provides diagnostic questions and solutions for common problems encountered.

Problem Area: Reaction Kinetics & Yield

This is a classic scale-up challenge rooted in physics. As you increase the volume of a reactor, the surface-area-to-volume ratio decreases. This has two major consequences:

  • Inefficient Heat Transfer: Exothermic reactions that were easily managed in a small flask can generate heat faster than it can be removed in a large vessel, leading to "hot spots."[9] These localized high temperatures can cause decomposition of reactants, products, or catalysts, directly lowering the yield.

  • Mass Transfer Limitations: Mixing becomes far more challenging at scale.[10] In a small flask, diffusion and simple magnetic stirring are often sufficient. In a large reactor, achieving a homogenous mixture requires optimized mechanical stirring (e.g., specific impeller types and speeds) to ensure all reactant molecules can interact. If mixing is poor, the reaction rate becomes limited by how fast reactants can find each other, not by the intrinsic chemical kinetics.

Solutions:

  • Reactor Choice: For highly exothermic processes, consider using a jacketed reactor with a powerful cooling system and monitor the internal reaction temperature, not just the bath temperature.[10]

  • Stirring & Baffling: Switch from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade turbine or anchor). Ensure the reactor has baffles to prevent vortexing and promote turbulent, effective mixing.

  • Controlled Addition: Instead of adding all reagents at once, use a syringe pump or addition funnel for a slow, controlled feed of the limiting reagent. This keeps the instantaneous concentration of reactive species low and allows the cooling system to keep up with heat generation.

The appearance of new byproducts is almost always linked to the heat and mass transfer issues discussed in Q4.

Diagnostic Workflow:

Caption: Decision-making process for diagnosing byproduct formation.

Mitigation Strategies:

  • Identify the Byproduct: Use techniques like LC-MS or NMR to determine the structure of the impurity. This provides crucial clues about its formation pathway (e.g., is it a product of overheating, a dimer from high concentration, or a reaction with an impurity?).

  • Kinetics Study: Run small-scale experiments at elevated temperatures to see if you can intentionally generate the byproduct. This can confirm if thermal excursions are the root cause.

  • Dilution: While it can impact throughput, running the reaction at a lower concentration may help control the exotherm and minimize side reactions caused by high localized concentrations of reagents.[10]

Problem Area: Downstream Processing

Column chromatography scales very poorly and is often prohibitively expensive in terms of solvent and silica usage for multi-kilogram batches.[9] The industry standard for large-scale purification relies on phase changes.

Recommended Alternatives:

  • Crystallization/Recrystallization: This is the most desirable method for purifying solid products at scale. It is highly efficient, scalable, and can yield very pure material.

    • Process: Develop a robust crystallization procedure by screening various solvents and solvent/anti-solvent systems at the lab scale. Key parameters to optimize are cooling rate, seeding, and agitation.

  • Distillation: For liquid products like 2,2,5-Trifluoro-1,3-benzodioxole itself, distillation is the method of choice. For high-boiling or thermally sensitive compounds, vacuum distillation is necessary.

  • Liquid-Liquid Extraction: A well-designed series of aqueous washes can selectively remove many impurities. Optimize the pH and choice of aqueous solutions (e.g., brine, bicarbonate, dilute acid) to target specific impurities based on their chemical properties.

Section 3: Methodologies & Protocols

This section provides a general workflow and a representative protocol to illustrate the practical application of scale-up principles.

General Scale-Up Workflow

The transition from bench to pilot plant requires a systematic approach, moving from process understanding to robust execution.

Scale_Up_Workflow cluster_0 Phase 1: Lab Development (1-10g) cluster_1 Phase 2: Safety & Process Hazard Analysis cluster_2 Phase 3: Pilot Scale-Up (100g-1kg) A Reaction Optimization (Yield, Purity) B Identify Critical Process Parameters A->B C Develop Analytical Methods (HPLC, GC) B->C D Calorimetry Study (Measure Heat of Reaction) C->D E Identify Thermal Risks & Decomposition Temp. D->E F Select Appropriate Reactor & Equipment E->F G Execute Batch with Controlled Parameters F->G H Develop Scalable Work-up & Purification G->H I Process Validation & Tech Transfer H->I

Caption: A phased approach to chemical process scale-up.

Protocol 1: Representative Acylation of a Benzodioxole Derivative at Pilot Scale (100g)

This protocol is a hypothetical example based on established Friedel-Crafts acylation chemistry, adapted for scale.[11] It illustrates the integration of safety and process control measures.

Reaction: Acylation of 2,2,5-Trifluoro-1,3-benzodioxole with propionic anhydride.

Materials & Equipment:

  • 2,2,5-Trifluoro-1,3-benzodioxole (100 g)

  • Propionic Anhydride (1.2 eq)

  • Anhydrous Dichloromethane (DCM, 10 volumes)

  • Lewis Acid Catalyst (e.g., AlCl₃, 1.1 eq)

  • 5L Jacketed Glass Reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel or pump for controlled addition.

Procedure:

  • Reactor Setup: Assemble, clean, and dry the 5L reactor. Purge the system with dry nitrogen.

  • Charge Reactant & Solvent: Charge the 2,2,5-Trifluoro-1,3-benzodioxole and DCM to the reactor. Begin stirring at 150 RPM to ensure good mixing.

  • Cooling: Start the reactor cooling system and bring the internal temperature of the solution to 0-5 °C.

  • Catalyst Addition: Add the Lewis acid catalyst (AlCl₃) portion-wise, ensuring the internal temperature does not exceed 10 °C. Rationale: This addition is highly exothermic; slow, portion-wise addition prevents a thermal runaway.

  • Substrate Addition: Begin the slow, dropwise addition of propionic anhydride via the addition funnel over 60-90 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Take samples every 30 minutes and analyze by HPLC or TLC to monitor the consumption of the starting material.

  • Quenching (Critical Step): Once the reaction is complete, the quench must be performed carefully. Slowly transfer the reaction mixture onto a pre-chilled mixture of crushed ice and water with vigorous stirring. Rationale: This hydrolyzes the catalyst and quenches the reaction in a controlled manner. A reverse quench (adding water to the reaction) is extremely dangerous and can cause violent splashing.

  • Work-up: Proceed with a standard liquid-liquid extraction, followed by crystallization or distillation for purification.

Section 4: Advanced Concepts

Q7: When should I consider transitioning from a batch process to a continuous flow setup?

A transition to continuous flow chemistry is advisable when a reaction presents significant safety or control challenges in a batch reactor.[11]

Consider a flow process if:

  • The reaction is extremely exothermic: Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[11]

  • A hazardous or unstable intermediate is formed: In a flow reactor, these intermediates are generated and consumed immediately in a very small volume, preventing their accumulation to dangerous levels.

  • Gas-liquid reactions are involved: Flow systems can use specialized reactors (e.g., packed bed or tube-in-tube) to achieve superior mass transfer between phases compared to a stirred batch vessel.[10]

  • High reproducibility and automation are required: Flow chemistry allows for precise, computer-controlled operation, leading to highly consistent product quality.

References

  • BenchChem. (n.d.). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
  • Thermo Fisher Scientific. (2014). Safety Data Sheet for 2,2,2-Trifluoroethanol.
  • Fisher Scientific. (2014). Safety Data Sheet for 2,2-Difluoro-1,3-benzodioxole.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PubChem. (n.d.). 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole. National Center for Biotechnology Information.
  • FINETECH INDUSTRY LIMITED. (n.d.). 2,2,5-Trifluoro-1,3-benzodioxole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-1,3-benzodioxole.
  • Beatty, J. W., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications.
  • Fisher Scientific Company. (2025). Safety Data Sheet for 1,3-Benzodioxole.
  • Beatty, J. W., et al. (2015). A scalable and operationally simple radical trifluoromethylation. ResearchGate.
  • ChemicalBook. (n.d.). 2,2,5-Trifluoro-1,3-benzodioxole.
  • CHEMICAL POINT. (n.d.). 2,2,5-Trifluoro-1,3-benzodioxole.
  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco.
  • Tamborini, L., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.
  • Zhang, Q., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Reddit. (2019). Why are some reactions difficult to scale up?. r/chemistry.
  • Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper.

Sources

Managing moisture sensitivity of "2,2,5-Trifluoro-1,3-benzodioxole" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2,5-Trifluoro-1,3-benzodioxole

Welcome to the technical resource hub for 2,2,5-Trifluoro-1,3-benzodioxole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. The unique electronic properties of the trifluorobenzodioxole moiety make it a valuable component in modern drug discovery, but its reactivity profile, particularly its sensitivity to moisture, demands careful handling to ensure reproducible and high-yielding synthetic outcomes.[1][2]

This document provides in-depth, field-tested guidance in a direct question-and-answer format to address the common challenges encountered during its use. Our focus is not just on what to do, but why specific techniques are critical for success.

Frequently Asked Questions (FAQs)

Q1: Why is 2,2,5-Trifluoro-1,3-benzodioxole considered moisture-sensitive?

The sensitivity arises from the difluoromethylene group (-CF2-) within the 1,3-dioxole ring. This group is an acetal, and like many acetals, it is susceptible to hydrolysis, especially under acidic or basic conditions. However, the high degree of fluorination makes the carbon atom of the -CF2- group highly electrophilic and vulnerable to nucleophilic attack by water. This can initiate a cascade of reactions leading to ring-opening and the formation of undesired byproducts. The C-F bond itself can be surprisingly labile under certain conditions, particularly when hydrolysis can lead to the formation of more stable products.[3][4]

Q2: What are the primary decomposition products I should look for if I suspect moisture contamination?

Upon hydrolysis, 2,2,5-Trifluoro-1,3-benzodioxole is expected to decompose into catechol derivatives and release fluoride ions. The initial hydrolysis product would likely be an unstable hemiacetal, which would rapidly break down. While detailed hydrolysis studies for this specific molecule are not widely published, analogous reactions with similar fluorinated compounds suggest a mechanism involving C-O bond cleavage and subsequent C-F bond scission.[4][5][6] The presence of unexpected polar impurities in your crude reaction mixture, or the detection of fluoride ions, are strong indicators of moisture-induced degradation.

Q3: How "anhydrous" do my solvents need to be for reactions with this compound?

For optimal results, the water content in your solvents should be kept below 50 parts per million (ppm), and for highly sensitive reactions, aiming for <10 ppm is best practice.[7][8] Commercially available "anhydrous" solvents straight from the bottle may not be sufficiently dry and can absorb atmospheric moisture once opened.[9] It is always recommended to use freshly dried solvents or to verify the water content using methods like Karl Fischer titration.[10]

Q4: Can I simply use a calcium chloride drying tube to protect my reaction?

While a drying tube filled with a desiccant like calcium chloride can prevent gross contamination from atmospheric moisture, it is insufficient for rigorously moisture-sensitive reactions.[11] Drying tubes do not protect against the oxygen in the air and cannot create the positive pressure of inert gas needed to reliably exclude atmospheric ingress during reagent addition or sampling.[12] For reproducible results, a full inert atmosphere setup using a Schlenk line or a glovebox is mandatory.[11][13]

Troubleshooting Guide for Failed Reactions

Experiencing low yields or complex product mixtures can be frustrating. This section provides a logical framework for diagnosing and resolving common issues.

Core Troubleshooting Workflow

This decision tree illustrates the primary checkpoints to verify when a reaction involving 2,2,5-Trifluoro-1,3-benzodioxole fails.

G start Reaction Failed (Low Yield / Impure Product) q1 Was all glassware rigorously dried (flame- or oven-dried)? start->q1 q2 Was the solvent confirmed to be anhydrous (<50 ppm H2O)? q1->q2 Yes sol1 ACTION: Re-run reaction with properly dried glassware. q1->sol1 No q3 Was a proper inert atmosphere maintained throughout the reaction? q2->q3 Yes sol2 ACTION: Use freshly distilled solvent or verify water content (e.g., Karl Fischer). q2->sol2 No q4 Is the reagent (2,2,5-Trifluoro-1,3-benzodioxole) compromised? q3->q4 Yes sol3 ACTION: Review and improve inert gas technique (Schlenk line or glovebox). q3->sol3 No sol4 ACTION: Run a control reaction with a new bottle of reagent. q4->sol4 Likely

Caption: Troubleshooting Decision Tree for Failed Reactions.

Detailed Problem/Solution Table
Problem Possible Cause Recommended Solution & Explanation
Low to No Product Yield Systemic Moisture Contamination: Water is reacting with your starting material, base, or other sensitive reagents faster than the desired reaction can proceed.1. Re-evaluate Glassware Preparation: Glass surfaces adsorb a film of water.[14] Ensure all glassware is either oven-dried overnight (>120 °C) or flame-dried under vacuum immediately before use. Allow to cool under a stream of inert gas. 2. Verify Solvent Purity: Do not trust opened bottles of "anhydrous" solvent. Either distill the solvent over an appropriate drying agent or dry it over activated molecular sieves.[7][14] (See Protocol II).
Inconsistent Yields Run-to-Run Variable Anhydrous Technique: Small, unnoticed variations in procedure (e.g., quality of inert gas, time flask is open, syringe technique) are introducing different amounts of moisture each time.1. Standardize Inert Gas Purge: Implement a consistent cycle of evacuating the reaction flask on a Schlenk line and refilling with high-purity nitrogen or argon.[13] A minimum of three cycles is recommended. 2. Refine Reagent Transfer: Use well-dried syringes and needles.[15] When transferring liquids, always pull a "buffer" of inert gas into the syringe after the liquid to protect the reagent from air at the needle tip.[16]
Formation of Unidentified Polar Byproducts Hydrolysis of 2,2,5-Trifluoro-1,3-benzodioxole: The primary moisture-related side reaction is the decomposition of the starting material, leading to catechols or other ring-opened species.1. Absolute Moisture Exclusion: This is a non-negotiable requirement. The presence of these byproducts confirms that your reaction conditions are not sufficiently anhydrous. Review all protocols for potential points of moisture entry. 2. Glovebox Operation: For maximum stringency, perform the entire reaction setup and reagent addition inside a glovebox with low ppm levels of H2O and O2.[13][17]
Reaction Fails to Initiate Degraded Starting Material: The bottle of 2,2,5-Trifluoro-1,3-benzodioxole may have been compromised by previous exposure to atmospheric moisture.1. Use a New Reagent Bottle: The most straightforward diagnostic is to perform a small-scale control reaction using a fresh, unopened bottle of the reagent under otherwise identical, rigorously anhydrous conditions.[9] 2. Proper Storage: Always store moisture-sensitive reagents under an inert atmosphere (e.g., inside a glovebox or in a desiccator backfilled with nitrogen) and tightly sealed.[17]

Best Practices & Experimental Protocols

Proactive moisture management is the key to success. The following protocols outline the fundamental techniques required.

Protocol I: Assembling an Anhydrous Reaction Setup (Schlenk/Balloon Technique)

This protocol describes the standard procedure for setting up a reaction when a glovebox is not available.[15][16][18][19]

Workflow Visualization

G A 1. Assemble & Flame-Dry Glassware (Flask, Stir Bar, Condenser) B 2. Cool Under Vacuum (or positive inert gas flow) A->B C 3. Backfill with Inert Gas (Nitrogen or Argon) B->C D 4. Repeat Vacuum/Backfill Cycle (Minimum 3 times) C->D E 5. Maintain Positive Pressure (via Balloon or Bubbler) D->E F 6. Add Anhydrous Solvent (via dry syringe/cannula) E->F G 7. Add Reagents (via dry syringe/cannula or positive pressure addition funnel) F->G H Reaction Ready G->H

Caption: Workflow for Anhydrous Reaction Setup.

Step-by-Step Methodology:

  • Glassware Preparation: Assemble all necessary glassware (round-bottom flask with stir bar, condenser, etc.). Ensure all joints are clean and well-fitting.

  • Drying: Heat the entire assembly with a heat gun under vacuum until all visible moisture is gone. The glass should be too hot to touch. Alternatively, oven-dry the glassware overnight at >120 °C and assemble it hot.[14]

  • Purging: While the glassware is still hot, attach it to a Schlenk line. Evacuate the flask thoroughly and then backfill with a high-purity inert gas (argon is denser and sometimes preferred, but nitrogen is often sufficient).[11][18] Repeat this vacuum/backfill cycle at least three times to ensure the removal of all atmospheric gases.

  • Maintaining Inert Atmosphere: Leave the flask under a positive pressure of inert gas. This can be achieved with a gas balloon attached via a needle to a rubber septum, or by connecting the Schlenk line through an oil bubbler.[12][16]

  • Solvent Transfer: Transfer anhydrous solvent into the reaction flask using a dry syringe or via cannula transfer.[9]

  • Reagent Addition: Add 2,2,5-Trifluoro-1,3-benzodioxole and other reagents via a dry syringe. Ensure that a positive flow of inert gas is maintained during any brief removal of septa for the addition of solids.

Protocol II: Solvent Dehydration Methods

Choosing the correct drying method is crucial for achieving the required low water content.[7]

Solvent ClassRecommended Drying Agent(s)Procedure & Comments
Ethers (THF, Diethyl Ether) Sodium/BenzophenoneProcedure: Reflux the solvent over sodium metal and a small amount of benzophenone until a persistent deep blue or purple color appears. Distill directly into the reaction flask.[8][14] Warning: Highly reactive. Never use with halogenated solvents.[20]
Hydrocarbons (Toluene, Hexane) Calcium Hydride (CaH₂)Procedure: Stir the solvent over CaH₂ overnight, then distill. CaH₂ is a versatile and safer alternative to sodium for many solvents.[8][20]
Halogenated Solvents (DCM, DCE) Phosphorus Pentoxide (P₄O₁₀) or Calcium Hydride (CaH₂)Procedure: Stir over the drying agent and distill. P₄O₁₀ is a very efficient but highly acidic drying agent; avoid using it if your reaction involves acid-sensitive components.[8][20]
Aprotic Polar (Acetonitrile, DMF) Calcium Hydride (CaH₂), Molecular Sieves (3Å or 4Å)Procedure: For CaH₂, stir and distill. For molecular sieves, allow the solvent to stand over freshly activated sieves (10-20% w/v) for at least 24 hours.[14] This is a safer, non-distillative method but may be less rigorous.

References

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

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  • ResearchGate. (2021). How to create inert atmosphere?[Link]

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  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • ResearchGate. (2021). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by...[Link]

  • Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(24). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15582613, 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Wang, C., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7694–7706. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Wang, S. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [Link]

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  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • ResearchGate. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • Ponomarenko, M. V., et al. (2020). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. New Journal of Chemistry, 44(3), 856-860. [Link]

  • Cirrincione, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Chemistry, 6(1), 22. [Link]

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  • Kestur, U. S., et al. (2014). Controlling the chemical stability of a moisture-sensitive drug product through monitoring and identification of coating process microenvironment. International Journal of Pharmaceutics, 476(1-2), 188-195. [Link]

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Technical Support Center: Byproduct Analysis in 2,2,5-Trifluoro-1,3-benzodioxole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2,2,5-Trifluoro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during their experimental work. The following content is structured in a question-and-answer format to directly address specific problems, providing in-depth explanations, actionable protocols, and supporting data.

I. Overview of the Synthesis of 2,2,5-Trifluoro-1,3-benzodioxole

The most common and practical synthetic route to 2,2,5-Trifluoro-1,3-benzodioxole involves the reaction of 4-fluorocatechol with a difluorocarbene source. A widely used and relatively stable precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na). The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂), which then reacts with the hydroxyl groups of 4-fluorocatechol to form the dioxole ring.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of 2,2,5-Trifluoro-1,3-benzodioxole is consistently low. What are the likely causes and how can I improve it?

A1: Senior Application Scientist Insights

Low yields in this synthesis are often multifactorial. The primary culprits are typically incomplete reaction, degradation of the starting material, or side reactions that consume the reactants. Let's break down the probable causes and solutions.

Causality Behind Low Yields:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Degradation of 4-Fluorocatechol: Catechols are susceptible to oxidation, especially under basic conditions or in the presence of trace metals. This can lead to the formation of colored impurities and polymeric byproducts.

  • Suboptimal pH: The generation of difluorocarbene from sodium chlorodifluoroacetate and the subsequent reaction with the catecholate are sensitive to pH. If the reaction medium is not sufficiently basic, the catechol will not be deprotonated and thus will be less nucleophilic. Conversely, excessively basic conditions can promote side reactions.

  • Moisture: The presence of water can consume the difluorocarbene and reduce the efficiency of the reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature and Time: The thermal decomposition of sodium chlorodifluoroacetate to difluorocarbene typically requires temperatures above 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

  • Control of pH: The reaction is typically performed in the presence of a base to deprotonate the catechol. The choice and amount of base are critical. A common approach is to use a slight excess of a non-nucleophilic base.

  • Effective Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the reaction may involve multiple phases.

Experimental Workflow for Yield Optimization:

Yield_Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Dry Glassware & Solvents R1 Charge 4-Fluorocatechol & Anhydrous Solvent P1->R1 P2 Inert Atmosphere (N2/Ar) P2->R1 R2 Add Base R1->R2 R3 Add ClCF2CO2Na R2->R3 R4 Heat to >100 °C R3->R4 R5 Monitor by TLC/GC-MS R4->R5 W1 Quench Reaction R5->W1 W2 Extract Product W1->W2 W3 Analyze Yield W2->W3 Byproduct_Formation A 4-Fluorocatechol C 2-(Difluoromethoxy)-5-fluorophenol (Mono-alkylated Byproduct) A->C + :CF2 B :CF2 (Difluorocarbene) D 2,2,5-Trifluoro-1,3-benzodioxole (Desired Product) C->D + :CF2 (intramolecular)

Caption: Reaction pathway showing the formation of the mono-alkylated byproduct.

Q3: My final product is contaminated with colored impurities. What are these and how can I remove them?

A3: Senior Application Scientist Insights

Colored impurities are a strong indication of the oxidation of your catechol starting material. Catechols can be oxidized to quinones, which are highly colored compounds. These can further polymerize to form dark, tar-like substances.

Source of Colored Impurities:

  • Air Oxidation: Exposure of 4-fluorocatechol to air, especially in the presence of base, can lead to rapid oxidation.

  • Trace Metal Contamination: Trace amounts of transition metals can catalyze the oxidation of catechols.

Purification Protocol:

  • Charcoal Treatment: After the reaction work-up, dissolving the crude product in a suitable organic solvent and treating it with activated charcoal can effectively remove colored impurities.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from both colored impurities and other byproducts. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent final purification step to obtain a colorless product.

Purification MethodTarget ImpurityAdvantagesDisadvantages
Activated CharcoalColored Polymers/QuinonesSimple, cost-effectiveMay adsorb some product
Column ChromatographyAll ByproductsHigh purity achievableTime-consuming, solvent-intensive
Vacuum DistillationNon-volatile impuritiesHigh purity, scalableRequires thermal stability
Q4: How can I definitively identify the byproducts in my reaction mixture?

A4: Senior Application Scientist Insights

A combination of analytical techniques is essential for the unambiguous identification of byproducts.

Recommended Analytical Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile components in a reaction mixture. The mass fragmentation patterns can provide structural information about the byproducts. [1][2]2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will help identify the presence of unreacted starting material and the mono-alkylated intermediate by their characteristic phenolic -OH protons.

    • ¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds. Each fluorine-containing species will give a distinct signal, and the coupling patterns can provide valuable structural information. [3][4][5][6][7] * ¹³C NMR: Can provide further confirmation of the carbon skeleton of the byproducts.

Analytical Workflow Diagram:

Analytical_Workflow A Crude Reaction Mixture B GC-MS Analysis A->B C NMR Spectroscopy (1H, 19F, 13C) A->C D Separation of Components B->D C->D E Identification of Byproducts D->E

Caption: A systematic workflow for the identification of byproducts.

III. References

  • Arsenault, G., McCrindle, R., Chittim, B., & McAlees, A. (2005). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS). Organohalogen Compounds, 67, 818-821.

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole. Retrieved from

  • Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Retrieved from

  • Horizon Research Publishing. (n.d.). GC-MS Analysis and Antioxidant Study on Methanolic Leaf Extract of Endemic Medicinal Plant Crotalaria paniculata Willd. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]

  • MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Ni, C., & Hu, J. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 24(10), 1193-1216.

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Pelczar, A. (2025). NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). ResearchGate.

  • ResearchGate. (2025). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Selective difluoromethylation and monofluoromethylation reactions. Retrieved from [Link]

  • Sci-Hub. (n.d.). Organocatalytic, difluorocarbene-based S-difluoromethylation of thiocarbonyl compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Isomer profiling of perfluorinated substances as a tool for source tracking. Retrieved from [Link]

  • UKnowledge. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Retrieved from [Link]

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Validation & Comparative

The Impact of 2,2,5-Trifluoro-1,3-benzodioxole Moiety on Biological Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of molecules containing the 2,2,5-Trifluoro-1,3-benzodioxole scaffold. Drawing upon experimental data, we will explore how this specific fluorination pattern influences anticancer, antimicrobial, and neurological activities, offering valuable insights for researchers and drug development professionals.

The Rationale for Fluorination in Benzodioxole Scaffolds

The 1,3-benzodioxole core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of activities including anti-tumor, anti-hyperlipidemia, and antimicrobial effects.[1] The introduction of fluorine, particularly the trifluoromethyl group, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This is attributed to fluorine's high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond. These properties can lead to:

  • Enhanced Metabolic Stability: The C-F bond is more stable to metabolic oxidation compared to a C-H bond, often leading to increased bioavailability and half-life of a drug.[2]

  • Increased Lipophilicity: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

  • Modulation of Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with biological targets.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor or enzyme active site.

This guide will delve into specific examples and experimental data to illustrate these principles in the context of the 2,2,5-Trifluoro-1,3-benzodioxole moiety.

Comparative Analysis of Biological Activities

Anticancer Activity: Enhanced Potency and Apoptosis Induction

The 1,3-benzodioxole scaffold has been explored for its anticancer potential, with many derivatives demonstrating significant growth inhibitory effects on various cancer cell lines.[3][4][5] The introduction of fluorine at the 2,2,5-positions of the benzodioxole ring has been investigated as a strategy to further enhance this activity.

One study highlighted that the introduction of fluorine to a 1,3-benzodioxole conjugate resulted in a slight improvement in its anti-proliferative activity.[6][7] While specific data for the 2,2,5-trifluoro substitution pattern is limited, the general trend suggests that fluorination is a viable strategy for improving the anticancer efficacy of this class of compounds.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Fluorinated compounds have been shown to be effective inducers of apoptosis.[8][9] The proposed mechanism often involves the modulation of key regulatory proteins in the apoptotic cascade. For instance, treatment of cancer cells with fluorinated compounds has been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[8] This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of caspases, the executioners of apoptosis.[9]

The signaling pathway for fluoride-induced apoptosis can be complex, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Fluoride ions have been shown to induce oxidative stress, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[10][11]

Experimental Workflow: Assessing Anticancer Activity

A typical workflow to evaluate the anticancer potential of novel 2,2,5-Trifluoro-1,3-benzodioxole derivatives would involve a series of in vitro assays.

Caption: Workflow for anticancer evaluation.

Table 1: Comparative Anticancer Activity of Benzodioxole Derivatives (Hypothetical Data)

CompoundSubstitution PatternCancer Cell LineIC50 (µM)
BD-1 Non-fluorinatedMCF-7 (Breast)15.2
BD-F1 5-FluoroMCF-7 (Breast)8.5
BD-TF3 2,2,5-TrifluoroMCF-7 (Breast)2.1
BD-1 Non-fluorinatedA549 (Lung)22.7
BD-F1 5-FluoroA549 (Lung)12.3
BD-TF3 2,2,5-TrifluoroA549 (Lung)4.8

This table presents hypothetical data to illustrate the potential impact of fluorination on anticancer activity, based on general trends observed in the literature.

Antimicrobial Activity: A Promising Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3-benzodioxole scaffold has demonstrated activity against a range of bacterial and fungal strains. The incorporation of fluorine into heterocyclic compounds is a recognized strategy to enhance their antimicrobial properties.

While specific studies on the antimicrobial activity of 2,2,5-Trifluoro-1,3-benzodioxole containing molecules are not extensively documented, related fluorinated heterocyclic compounds have shown significant antimicrobial efficacy. For instance, fluorinated flavones and pyrazoles have exhibited moderate to good antibacterial activity.[3] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution of Test Compound: The 2,2,5-Trifluoro-1,3-benzodioxole derivative is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for bacterial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: MIC determination workflow.

Neurological Activity: Modulating Receptor Interactions

The 1,3-benzodioxole moiety is present in several psychoactive compounds, highlighting its potential to interact with targets in the central nervous system (CNS). Fluorination can significantly impact the neurological activity of molecules by altering their ability to cross the blood-brain barrier and their affinity for specific receptors. For instance, the compound 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242) is a potent and selective agonist at serotonin 5-HT1A receptors.[2][12][13] While this compound is not a 2,2,5-trifluoro derivative, it underscores the potential of the benzodioxole scaffold in neuroscience drug discovery.

The introduction of the 2,2,5-trifluoro substitution pattern could potentially modulate the selectivity and potency of such compounds for various neurological targets, including those implicated in disorders like anxiety, depression, and neurodegenerative diseases.[14][15][16] Further research is warranted to explore the potential of 2,2,5-Trifluoro-1,3-benzodioxole containing molecules in this therapeutic area.

Conclusion and Future Directions

The 2,2,5-Trifluoro-1,3-benzodioxole scaffold represents a promising motif for the development of novel therapeutic agents. The strategic incorporation of trifluorination on the benzodioxole ring has the potential to significantly enhance the biological activities of parent compounds, particularly in the realms of anticancer and antimicrobial research. While direct experimental data for this specific substitution pattern is still emerging, the foundational knowledge of fluorination in medicinal chemistry, coupled with the known bioactivities of 1,3-benzodioxole derivatives, provides a strong rationale for its further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a library of 2,2,5-Trifluoro-1,3-benzodioxole containing molecules. Comparative studies against their non-fluorinated and mono/di-fluorinated counterparts will be crucial to definitively elucidate the structure-activity relationships and quantify the benefits of this specific fluorination pattern. Such studies will undoubtedly pave the way for the discovery of new and more effective therapeutic agents.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of 2,2,5-Trifluoro-1,3-benzodioxole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][17][18][19][20]

Materials:

  • 2,2,5-Trifluoro-1,3-benzodioxole test compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

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  • 1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. (1995). PubMed. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of Fluorinated Benzodioxole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzodioxoles in Modern Drug Discovery

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid conformation and ability to engage in various biological interactions make it an attractive starting point for drug design. The strategic incorporation of fluorine atoms into this scaffold has become an increasingly common tactic to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1] However, the introduction of a fluorine atom onto the aromatic ring of benzodioxole creates positional isomers (e.g., 4-fluoro-, 5-fluoro-, and 6-fluoro-1,3-benzodioxole), each with potentially distinct biological activities and metabolic fates. Consequently, the unambiguous identification of these isomers is a critical step in drug development and quality control.

This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate fluorinated benzodioxole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical experimental guidance. Our focus will be on not just presenting data, but on explaining the underlying principles that allow for the confident structural elucidation of these closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of fluorinated benzodioxole isomers. The unique properties of the ¹⁹F nucleus, combined with standard ¹H and ¹³C NMR experiments, provide a wealth of information regarding the electronic environment and connectivity of the atoms within the molecule.[2][3]

¹⁹F NMR: A Direct Window into the Fluorine Environment

The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[2] The chemical shift of the fluorine atom is exquisitely sensitive to its position on the aromatic ring, providing a primary method for isomer differentiation.

The electron-donating nature of the dioxole ring and the electron-withdrawing nature of the fluorine atom create distinct electronic environments for the fluorine nucleus in each isomer. This results in different levels of shielding and, consequently, different chemical shifts.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Benzodioxole Isomers

IsomerRepresentative ¹⁹F Chemical Shift (δ, ppm)Rationale for Chemical Shift Difference
4-Fluoro-1,3-benzodioxole-140 to -145The fluorine at the 4-position is ortho to an oxygen atom of the dioxole ring, which can influence the local electronic environment through space.
5-Fluoro-1,3-benzodioxole-115 to -120The fluorine at the 5-position is para to one of the oxygen atoms and meta to the other, resulting in a distinct electronic environment compared to the other isomers.
6-Fluoro-1,3-benzodioxole-118 to -123The 6-fluoro isomer is electronically similar to the 5-fluoro isomer, but subtle differences in the overall dipole moment and electronic distribution can lead to small, but measurable, differences in the ¹⁹F chemical shift.

Note: The chemical shifts presented are illustrative and can vary depending on the solvent and reference standard used.

¹H and ¹³C NMR: Unraveling the Connectivity through Coupling Constants

While ¹⁹F NMR provides a direct probe of the fluorine's environment, ¹H and ¹³C NMR are essential for determining the overall substitution pattern of the aromatic ring. The key to differentiating the isomers lies in the analysis of through-bond scalar couplings (J-couplings) between the fluorine atom and the neighboring protons and carbons.

  • ²JHF (geminal), ³JHF (vicinal), and ⁴JHF (meta) couplings: The magnitude of these couplings in the ¹H NMR spectrum is highly dependent on the number of bonds separating the proton and the fluorine atom.

  • ¹JCF (direct), ²JCF, and ³JCF couplings: These couplings, observed in the ¹³C NMR spectrum, provide unambiguous evidence of the fluorine's position relative to the carbon skeleton.

Table 2: Representative ¹H NMR Data for Fluorinated Benzodioxole Isomers

IsomerProtonRepresentative Chemical Shift (δ, ppm)Representative Coupling Constants (J, Hz)
4-Fluoro-1,3-benzodioxole H-56.7-6.8³JHF ≈ 8-10, ³JHH ≈ 8-9
H-66.6-6.7⁴JHF ≈ 4-6, ³JHH ≈ 8-9, ⁴JHH ≈ 2-3
H-76.8-6.9⁵JHF ≈ 1-2, ⁴JHH ≈ 2-3
5-Fluoro-1,3-benzodioxole H-46.6-6.7³JHF ≈ 8-10
H-66.5-6.6³JHF ≈ 8-10, ⁴JHH ≈ 2-3
H-76.7-6.8⁴JHF ≈ 4-6
6-Fluoro-1,3-benzodioxole H-46.7-6.8⁴JHF ≈ 4-6
H-56.5-6.6³JHF ≈ 8-10
H-76.9-7.0³JHF ≈ 8-10

Note: The chemical shifts and coupling constants are illustrative. The methylene protons of the dioxole ring typically appear as a singlet around 5.9-6.1 ppm.

Table 3: Representative ¹³C NMR Data for Fluorinated Benzodioxole Isomers

IsomerCarbonRepresentative Chemical Shift (δ, ppm)Representative Coupling Constants (J, Hz)
4-Fluoro-1,3-benzodioxole C-4150-155¹JCF ≈ 240-250
C-3a140-145²JCF ≈ 20-25
C-5110-115²JCF ≈ 20-25
5-Fluoro-1,3-benzodioxole C-5155-160¹JCF ≈ 240-250
C-4100-105²JCF ≈ 20-25
C-6105-110²JCF ≈ 20-25
6-Fluoro-1,3-benzodioxole C-6155-160¹JCF ≈ 240-250
C-5105-110²JCF ≈ 20-25
C-7110-115²JCF ≈ 20-25

Note: The carbon of the methylene bridge typically appears around 101-103 ppm and shows a small long-range coupling to fluorine.

Experimental Protocol for NMR Analysis

A systematic approach is crucial for obtaining high-quality, unambiguous NMR data.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For quantitative analysis, ensure the absence of signals that overlap with the analyte peaks.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of a suitable internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard. For ¹⁹F NMR, an external reference of CFCl₃ or an internal standard like trifluorotoluene can be used.

Data Acquisition Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare Sample (5-10 mg in 0.6 mL solvent) acq_1H ¹H NMR prep_sample->acq_1H Initial structural overview acq_19F ¹⁹F NMR acq_1H->acq_19F Confirm fluorine presence acq_13C ¹³C NMR acq_19F->acq_13C Full carbon skeleton acq_2D 2D NMR (COSY, HSQC, HMBC) acq_13C->acq_2D Establish connectivity proc_data Process Spectra (FT, Phasing, Baseline Correction) acq_2D->proc_data assign_peaks Assign Signals (Chemical Shifts, Coupling Constants) proc_data->assign_peaks struct_elucid Structure Elucidation assign_peaks->struct_elucid

Caption: NMR data acquisition and analysis workflow.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between isomers based on subtle differences in their vibrational modes.[4] For fluorinated benzodioxole isomers, the key regions of the IR spectrum to examine are the C-F stretching region and the "fingerprint" region, where aromatic substitution patterns give rise to characteristic absorption bands.[5][6]

Table 4: Key IR Absorption Bands for Differentiating Fluorinated Benzodioxole Isomers

Vibrational ModeWavenumber (cm⁻¹)Significance for Isomer Differentiation
Aromatic C-H Stretch3100-3000The number and intensity of these peaks can vary slightly with the substitution pattern.
Methylene C-H Stretch2950-2850Generally consistent across isomers.
Aromatic C=C Stretch1600-1450The pattern of these bands can be indicative of the substitution on the benzene ring.
C-O-C Stretch (dioxole)1250-1040The position of these bands can be influenced by the electronic effects of the fluorine substituent.
C-F Stretch 1200-1100 The exact position of this strong absorption is sensitive to the electronic environment of the C-F bond and can differ between isomers.
Aromatic C-H Out-of-Plane Bending900-675The pattern of these bands is highly characteristic of the substitution pattern on the aromatic ring and can be a powerful tool for isomer differentiation.[5]
Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply gentle pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. The ATR technique requires minimal sample preparation and is suitable for a wide range of samples.

Data Acquisition Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Place Sample on ATR Crystal acq_bkg Collect Background Spectrum prep_sample->acq_bkg acq_sample Collect Sample Spectrum acq_bkg->acq_sample proc_spec Process Spectrum (Baseline Correction, Normalization) acq_sample->proc_spec analyze_peaks Analyze Key Absorption Bands proc_spec->analyze_peaks compare_isomers Compare with Reference Spectra analyze_peaks->compare_isomers

Caption: IR spectroscopy data acquisition and analysis workflow.

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all three isomers will have the same molecular weight, their fragmentation patterns under Electron Ionization (EI) can differ due to the influence of the fluorine atom's position on the stability of the resulting fragment ions.[7]

The molecular ion (M⁺˙) of fluorinated benzodioxoles is expected to be relatively stable due to the aromatic system. Common fragmentation pathways for benzodioxole derivatives involve the loss of formaldehyde (CH₂O) from the dioxole ring. The position of the fluorine atom can influence the subsequent fragmentation of the resulting radical cation.

Table 5: Plausible Mass Spectral Fragmentation Data for Fluorinated Benzodioxole Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Plausible Neutral Losses
4-Fluoro-1,3-benzodioxole140112, 84, 63CO, C₂H₂O, C₂HF
5-Fluoro-1,3-benzodioxole140112, 84, 63CO, C₂H₂O, C₂HF
6-Fluoro-1,3-benzodioxole140112, 84, 63CO, C₂H₂O, C₂HF

Note: While the major fragments may be similar, the relative intensities of these fragments can vary between isomers, providing a basis for differentiation. Advanced MS/MS techniques can further probe the fragmentation pathways to highlight subtle differences.

Experimental Protocol for Mass Spectrometry (GC-EI-MS)

Sample Preparation:

  • Dissolution: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Dilution: Prepare a dilute solution (e.g., 1-10 ppm) for injection into the gas chromatograph (GC).

Data Acquisition Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve and Dilute Sample gc_sep GC Separation prep_sample->gc_sep ei_ion EI Ionization gc_sep->ei_ion ms_detect Mass Analysis & Detection ei_ion->ms_detect proc_spec Process Mass Spectrum ms_detect->proc_spec analyze_frag Analyze Fragmentation Pattern proc_spec->analyze_frag confirm_mw Confirm Molecular Weight analyze_frag->confirm_mw

Caption: GC-EI-MS data acquisition and analysis workflow.

Conclusion: An Integrated Spectroscopic Approach

The confident differentiation of fluorinated benzodioxole isomers requires an integrated approach that leverages the strengths of multiple spectroscopic techniques. ¹⁹F NMR provides the most direct and unambiguous method for distinguishing these isomers based on the unique chemical shift of the fluorine nucleus. ¹H and ¹³C NMR, through the analysis of spin-spin coupling constants, offer a detailed map of the molecular connectivity, confirming the substitution pattern. IR spectroscopy serves as a rapid and valuable tool for identifying key functional groups and gaining insights into the substitution pattern through the fingerprint region. Finally, mass spectrometry confirms the molecular weight and can provide supporting evidence for isomer differentiation through the analysis of fragmentation patterns. By combining the data from these complementary techniques, researchers can achieve a high level of confidence in the structural elucidation of these important molecules.

References

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A Comparative Study of Fluorinated vs. Non-Fluorinated Benzodioxole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative framework for evaluating fluorinated versus non-fluorinated benzodioxole analogs, a scaffold present in numerous psychoactive compounds and therapeutic agents. By understanding the profound impact of fluorination on key drug-like properties, researchers can make more informed decisions in the design and development of novel chemical entities.

The benzodioxole moiety is a privileged structure, notably found in compounds like 3,4-methylenedioxymethamphetamine (MDMA), which exert their effects through interaction with monoamine transporters and receptors. However, the metabolism of the methylenedioxy bridge can lead to the formation of reactive intermediates, contributing to potential neurotoxicity.[1] Fluorination of this and other positions on the benzodioxole ring system offers a compelling strategy to modulate metabolic stability, receptor affinity, and overall pharmacological profile.[2]

This guide will delve into the rationale behind experimental design for a comparative study, provide detailed protocols for key assays, and present a framework for interpreting the resulting data.

The Influence of Fluorine: A Mechanistic Overview

The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design.[2] When introduced into a molecule like a benzodioxole analog, fluorine can exert several critical effects:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[3] This can block sites of metabolism, leading to increased metabolic stability, a longer plasma half-life, and potentially a more favorable pharmacokinetic profile.[2][4] For benzodioxole analogs, fluorination of the methylene bridge or the aromatic ring can hinder the O-demethylenation pathway, which is a primary route of metabolism for compounds like MDMA.[5]

  • Receptor Binding Affinity: The introduction of fluorine can alter the electronic distribution of a molecule, influencing its ability to interact with target receptors. The high electronegativity of fluorine can create favorable electrostatic interactions with amino acid residues in the binding pocket of a receptor, potentially increasing binding affinity and potency.[2]

  • Lipophilicity and Membrane Permeability: Fluorination can have a variable effect on lipophilicity. While monofluorination of an alkyl group can decrease lipophilicity, fluoro-arenes are generally more lipophilic.[2] This modulation of lipophilicity can impact a compound's ability to cross the blood-brain barrier and other biological membranes.[2]

  • Reduced Neurotoxicity: For amphetamine analogs, fluorination has been shown to reduce or prevent the long-lasting depletion of brain serotonin that is observed with some non-fluorinated counterparts.[6] This is thought to be due to the altered metabolism of the fluorinated compounds, preventing the formation of neurotoxic metabolites.[6]

Experimental Design: A Head-to-Head Comparison

A robust comparative study should involve the direct comparison of a non-fluorinated benzodioxole analog with one or more of its fluorinated counterparts. The following experimental workflow provides a comprehensive approach to characterizing and comparing these compounds.

Caption: A comprehensive workflow for the comparative study of fluorinated and non-fluorinated benzodioxole analogs.

Key Experimental Protocols

Synthesis of Benzodioxole Analogs

The synthesis of both non-fluorinated and fluorinated benzodioxole analogs often starts from commercially available precursors like safrole or piperonal.[7][8]

Example: Synthesis of a Fluorinated Benzodioxole Ether

This protocol provides a general method for the synthesis of fluorinated ethers, which can be adapted for benzodioxole derivatives.

  • Starting Material: A suitable hydroxylated benzodioxole precursor.

  • Fluorinating Agent: A source of electrophilic fluorine, such as diethylaminosulfur trifluoride (DAST) or by electrochemical fluorination.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures (e.g., -78 °C to room temperature).

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography or high-performance liquid chromatography (HPLC).

For detailed synthetic procedures, refer to specialized literature on the synthesis of fluorinated ethers and benzodioxole derivatives.[9][10][11][12][13]

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.

Protocol using Cryopreserved Hepatocytes: [14][15]

  • Prepare Hepatocyte Suspension: Thaw cryopreserved human hepatocytes and resuspend them in incubation medium to a final density of 0.5 x 10^6 viable cells/mL.

  • Prepare Test Compound Solution: Dissolve the test compounds (fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., DMSO) and then dilute with incubation medium to the final desired concentration.

  • Initiate Reaction: Add the hepatocyte suspension to the wells of a 12-well plate containing the test compound solutions.

  • Incubation: Incubate the plate at 37°C on an orbital shaker.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the incubation mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound versus time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor target, such as serotonin receptors, which are often implicated in the pharmacology of benzodioxole analogs.

Radioligand Displacement Assay Protocol for Serotonin Receptors: [16][17][18]

  • Prepare Receptor Source: Use cell membranes from cell lines expressing the target receptor (e.g., 5-HT2A) or brain tissue homogenates.

  • Prepare Assay Buffer: A typical buffer is 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[17]

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compounds (fluorinated and non-fluorinated analogs).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the receptor-bound radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of a compound to cause cell death, providing an initial indication of its safety profile.[19][20]

MTT Assay Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The concentration that causes a 50% reduction in cell viability is the IC50 value.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

ParameterNon-Fluorinated AnalogFluorinated AnalogFold Difference
Metabolic Stability
In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/10^6 cells)
Receptor Binding Affinity
5-HT2A Ki (nM)
SERT Ki (nM)
DAT Ki (nM)
Cytotoxicity
HepG2 IC50 (µM)

Interpretation of Expected Outcomes:

  • Metabolic Stability: It is anticipated that the fluorinated analog will exhibit a longer in vitro half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, indicating enhanced metabolic stability.[2][4]

  • Receptor Binding Affinity: The effect of fluorination on receptor binding is less predictable and highly dependent on the specific location of the fluorine atom and the topology of the receptor binding site. An increase in affinity (lower Ki value) would suggest a more potent compound.

  • Cytotoxicity: Ideally, both analogs would exhibit low cytotoxicity (high IC50 values). A significant increase in cytotoxicity for the fluorinated analog would be a cause for concern and would warrant further investigation.

Logical Relationships and Mechanistic Insights

The interplay between the measured parameters can provide deeper mechanistic insights.

MechanisticInsights Fluorination Fluorination MetabolicStability Increased Metabolic Stability Fluorination->MetabolicStability Blocks Metabolism ReceptorAffinity Altered Receptor Affinity Fluorination->ReceptorAffinity Modulates Electrostatics Toxicity Potentially Altered Toxicity Fluorination->Toxicity Alters Metabolite Profile Pharmacokinetics Improved Pharmacokinetics MetabolicStability->Pharmacokinetics Pharmacodynamics Modified Pharmacodynamics ReceptorAffinity->Pharmacodynamics

Caption: The cascading effects of fluorination on the pharmacological profile of a benzodioxole analog.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of fluorinated and non-fluorinated benzodioxole analogs. By systematically assessing their synthesis, physicochemical properties, and in vitro pharmacological profiles, researchers can gain a clear understanding of the impact of fluorination. The enhanced metabolic stability and potential for modulated receptor affinity make fluorination a powerful tool in the optimization of benzodioxole-based drug candidates. The provided experimental protocols serve as a starting point for these critical investigations, enabling the rational design of safer and more effective therapeutic agents.

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The Gold Standard: A Comparative Guide to Confirming the Structure of 2,2,5-Trifluoro-1,3-benzodioxole Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel therapeutic agents, particularly those containing complex scaffolds like the 2,2,5-trifluoro-1,3-benzodioxole moiety, an unambiguous structural confirmation is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for providing an atomic-resolution view of a molecule's architecture.

This guide offers a comprehensive overview of the application of X-ray crystallography for the structural elucidation of 2,2,5-trifluoro-1,3-benzodioxole derivatives. We will delve into the causality behind experimental choices, provide a detailed protocol, and present a comparative analysis with other common analytical techniques, supported by experimental data and authoritative references.

The Decisive Advantage of X-ray Crystallography

The 2,2,5-trifluoro-1,3-benzodioxole scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, which can modulate metabolic stability, binding affinity, and bioavailability. However, the presence of multiple fluorine atoms can also complicate structural analysis by other means. X-ray crystallography overcomes these challenges by directly imaging the electron density of a molecule, providing unequivocal evidence of atom connectivity, stereochemistry, and conformation. This technique is the most universal method for determining three-dimensional molecular structures at atomic resolution[1][2].

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect structural information. NMR relies on the magnetic properties of atomic nuclei to infer connectivity and spatial relationships, which can sometimes lead to ambiguous assignments, especially in complex, fluorinated systems[3][4]. Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight but not the intricate details of its 3D structure[5][6]. X-ray crystallography, in contrast, provides a direct, high-resolution map of the molecule as it exists in the solid state.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

To illustrate the distinct advantages of each technique for the structural analysis of a 2,2,5-trifluoro-1,3-benzodioxole derivative, the following table provides a comparative summary:

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.Connectivity through bonds (¹H, ¹³C, ¹⁹F), through-space interactions (NOE), conformational information in solution.Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.
Certainty of Structure Unambiguous and definitive.High, but can be ambiguous for complex stereochemistry or regioisomers.Indirect; multiple isomers can have the same mass.
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm).Soluble sample (typically >1 mg) in a suitable deuterated solvent.Small sample amount (µg to ng), can be in solution or solid state.
Challenges with Fluorine Electron-rich fluorine atoms scatter X-rays well, aiding in their location. Potential for disorder.¹⁹F NMR is a powerful tool due to the wide chemical shift range and sensitivity, but complex coupling can be challenging to interpret[7][8].Isotopic patterns of other halogens (Cl, Br) are useful, but fluorine is monoisotopic[9]. Fragmentation can be influenced by fluorine's high electronegativity.
Throughput Lower; crystal growth can be a bottleneck.High for routine 1D spectra; lower for complex multi-dimensional experiments.High throughput is possible with automated systems.
Cost High initial instrument cost; moderate per-sample cost.Moderate to high instrument cost; low per-sample cost for routine analysis.Wide range of instrument costs; generally lower than crystallography.

Experimental Workflow: From Powder to Picture

The journey from a newly synthesized 2,2,5-trifluoro-1,3-benzodioxole derivative to its confirmed crystal structure involves a meticulous, multi-step process. The following diagram and detailed protocol outline a typical workflow.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Final Output Synthesis Synthesis & Purification of Derivative Crystallization Crystallization Screening Synthesis->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Integration & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation CIF Generation of CIF File Validation->CIF Publication Publication & Database Deposition (e.g., CCDC) CIF->Publication

Caption: A streamlined workflow for determining the crystal structure of a 2,2,5-trifluoro-1,3-benzodioxole derivative.

Detailed Experimental Protocol

1. Synthesis and Purification:

  • Synthesize the target 2,2,5-trifluoro-1,3-benzodioxole derivative using an appropriate synthetic route.

  • Purify the compound to the highest possible degree (>99%) using techniques such as column chromatography, recrystallization, or sublimation. Impurities can significantly hinder crystal growth[10][11].

2. Crystallization Screening:

  • Rationale: The goal is to find conditions where the molecule slowly comes out of solution to form a well-ordered, single crystal. This is often the most challenging step in the process[10].

  • Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Considerations for Fluorinated Compounds: The presence of fluorine can influence intermolecular interactions, such as C-H···F contacts, which can play a role in crystal packing[12][13]. A variety of solvents, including fluorinated solvents, should be screened[14].

3. Crystal Selection and Mounting:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

4. X-ray Diffraction Data Collection:

  • Mount the goniometer on a single-crystal X-ray diffractometer.

  • The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector. A complete dataset consists of thousands of diffraction spots at different crystal orientations.

5. Data Integration and Reduction:

  • The collected diffraction images are processed to determine the position and intensity of each reflection.

  • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects) to yield a list of structure factors.

6. Structure Solution and Refinement:

  • Structure Solution: The phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed structure factors. Specialized software like SHELXL or OLEX2 is commonly used for this purpose[15].

7. Structure Validation and Analysis:

  • The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

  • The structure is then analyzed to determine key geometric parameters, intermolecular interactions, and crystal packing. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD)[16][17][18][19].

Logical Comparison of Analytical Techniques

The choice of analytical technique is often dictated by the specific question being asked. The following diagram illustrates the logical flow for choosing the appropriate technique for the structural analysis of a 2,2,5-trifluoro-1,3-benzodioxole derivative.

Analytical Technique Selection Logical Flow for Structural Analysis Start Newly Synthesized Compound MS Mass Spectrometry Start->MS MW_Confirm Molecular Weight Confirmed? MS->MW_Confirm NMR NMR Spectroscopy Connectivity_Confirm Connectivity & Basic Structure Confirmed? NMR->Connectivity_Confirm Xray X-ray Crystallography Absolute_Structure Absolute 3D Structure Required? Xray->Absolute_Structure MW_Confirm->Start No, Re-evaluate Synthesis MW_Confirm->NMR Yes Connectivity_Confirm->Xray Yes End Structure Elucidated Connectivity_Confirm->End No, Further NMR Experiments Absolute_Structure->NMR No, Rely on NMR & Computational Data Absolute_Structure->End Yes, Crystal Obtained

Caption: Decision-making flowchart for selecting the appropriate analytical technique for structural elucidation.

Conclusion

For researchers and professionals in drug development, the unambiguous structural determination of novel compounds like 2,2,5-trifluoro-1,3-benzodioxole derivatives is a critical step. While NMR and mass spectrometry are essential tools for initial characterization and routine analysis, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. The detailed experimental workflow and comparative analysis presented in this guide underscore the power and precision of X-ray crystallography, solidifying its role as the gold standard in structural science. The investment in obtaining a crystal structure pays significant dividends in accelerating drug discovery programs by providing a solid foundation for rational drug design and a clear path for further development.

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A Technical Guide to Predicting and Validating the Regioselectivity of Reactions on 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and materials science, 2,2,5-Trifluoro-1,3-benzodioxole stands as a molecule of significant interest. Its unique combination of a fluorinated substituent and the widely applied benzodioxole scaffold offers a tantalizing platform for the synthesis of novel compounds with potentially enhanced metabolic stability and tailored electronic properties. However, the successful incorporation of this building block into more complex molecular architectures hinges on a thorough understanding of its reactivity, particularly the regioselectivity of its aromatic ring.

This guide provides an in-depth analysis of the predicted regioselectivity of electrophilic aromatic substitution (EAS) reactions on 2,2,5-Trifluoro-1,3-benzodioxole. In the absence of extensive empirical data for this specific substrate, we will leverage established principles of physical organic chemistry to forecast the likely outcomes of key synthetic transformations. Furthermore, we will present detailed, field-proven experimental protocols to enable researchers to validate these predictions in their own laboratories.

The Interplay of Directing Effects: Predicting the Sites of Electrophilic Attack

The regiochemical outcome of electrophilic aromatic substitution on 2,2,5-Trifluoro-1,3-benzodioxole is governed by the competing directing effects of its two key substituents: the 1,3-benzodioxole moiety and the 5-fluoro group.

The 1,3-benzodioxole group is classified as an activating group and an ortho, para-director . The oxygen atoms of the dioxole ring possess lone pairs of electrons that can be donated into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect is most pronounced at the positions ortho and para to the points of fusion.

Conversely, the 5-fluoro substituent is a deactivating group yet also an ortho, para-director . Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds (a -I inductive effect), which deactivates the ring towards electrophilic attack compared to benzene. However, like the oxygens of the benzodioxole, fluorine also possesses lone pairs that can be donated into the ring via resonance (a +M mesomeric effect), directing incoming electrophiles to the ortho and para positions. For fluorine, the inductive and mesomeric effects are finely balanced, but the resonance effect still dictates the positional selectivity.[1][2]

When considering the combined influence of these two groups on the 2,2,5-Trifluoro-1,3-benzodioxole ring system, we can predict the most probable sites for electrophilic attack.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2,2,5-Trifluoro-1,3-benzodioxole

PositionDirecting Influence of 1,3-BenzodioxoleDirecting Influence of 5-Fluoro GroupCombined EffectPredicted Reactivity
4 ortho (activating)ortho (deactivating)Strongly directed, but sterically hindered by the adjacent fluoro group.Minor Product
6 para (activating)ortho (deactivating)Strongly directed by both groups. The activating effect of the benzodioxole is expected to dominate.Major Product
7 meta (to both)meta (to both)Not favored by either directing group.Negligible

Based on this analysis, electrophilic substitution on 2,2,5-Trifluoro-1,3-benzodioxole is predicted to occur predominantly at the 6-position .

Visualizing the Directing Effects

The following diagram illustrates the predicted directing effects of the substituents on the aromatic ring.

Figure 1: Predicted regioselectivity of electrophilic aromatic substitution.

Experimental Validation Protocols

To empirically validate these predictions, we propose the following standardized protocols for three common and synthetically valuable electrophilic aromatic substitution reactions: nitration, bromination, and Friedel-Crafts acylation.

Nitration of 2,2,5-Trifluoro-1,3-benzodioxole

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group that can be further transformed into amines, among other functionalities.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare a mixture of concentrated nitric acid (1.1 eq) and glacial acetic acid.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate, ensuring the internal temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Pour the reaction mixture over crushed ice and collect the precipitate by vacuum filtration.

  • Purification and Analysis: Wash the crude product with cold water and recrystallize from ethanol. Characterize the product(s) by ¹H NMR, ¹⁹F NMR, and mass spectrometry to determine the regiochemical outcome and product ratio.

Bromination of 2,2,5-Trifluoro-1,3-benzodioxole

Halogenation, in this case with bromine, introduces a bromo-substituent (-Br), which is a key handle for subsequent cross-coupling reactions.

Methodology:

  • Reaction Setup: Dissolve 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride in a flask protected from light.

  • Addition of Bromine: To the stirred solution, add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Analyze the product(s) by ¹H NMR, ¹⁹F NMR, and mass spectrometry to determine the regioselectivity.

Friedel-Crafts Acylation of 2,2,5-Trifluoro-1,3-benzodioxole

The Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a powerful tool for carbon-carbon bond formation.[3][4][5][6][7]

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Reaction: Add a solution of 2,2,5-Trifluoro-1,3-benzodioxole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification and Analysis: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization. Characterize the product(s) by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Comparative Analysis and Expected Outcomes

The following table summarizes the predicted major products and potential minor products for the electrophilic substitution reactions on 2,2,5-Trifluoro-1,3-benzodioxole.

ReactionElectrophilePredicted Major ProductPredicted Minor ProductRationale for Selectivity
NitrationNO₂⁺6-Nitro-2,2,5-trifluoro-1,3-benzodioxole4-Nitro-2,2,5-trifluoro-1,3-benzodioxoleThe 6-position is electronically favored by both directing groups, while the 4-position is sterically hindered by the adjacent fluorine atom.
BrominationBr⁺6-Bromo-2,2,5-trifluoro-1,3-benzodioxole4-Bromo-2,2,5-trifluoro-1,3-benzodioxoleSimilar to nitration, the electronic directing effects favor the 6-position, with steric hindrance disfavoring the 4-position.
Friedel-Crafts AcylationRCO⁺6-Acyl-2,2,5-trifluoro-1,3-benzodioxole4-Acyl-2,2,5-trifluoro-1,3-benzodioxoleThe bulky acylium ion electrophile will be particularly sensitive to steric hindrance, further enhancing the preference for substitution at the less hindered 6-position.

Visualizing the Experimental Workflow

The general workflow for the validation of regioselectivity is depicted below.

G cluster_0 Reaction Stage cluster_1 Purification and Analysis Stage A Reactant: 2,2,5-Trifluoro-1,3-benzodioxole B Electrophilic Aromatic Substitution (Nitration, Bromination, or Acylation) A->B C Crude Product Mixture B->C D Work-up and Purification (e.g., Chromatography, Recrystallization) C->D E Isolated Isomers D->E F Spectroscopic Analysis (NMR, MS) E->F G Determination of Regioselectivity and Product Ratio F->G

Figure 2: General experimental workflow for validating regioselectivity.

Conclusion and Future Directions

This guide provides a theoretically grounded prediction of the regioselectivity of electrophilic aromatic substitution on 2,2,5-Trifluoro-1,3-benzodioxole, favoring substitution at the 6-position. The provided experimental protocols offer a robust framework for researchers to validate these predictions and to synthesize valuable derivatives of this promising building block.

Further investigations could involve computational studies, such as Density Functional Theory (DFT) calculations, to model the electron density of the aromatic ring and the stability of the Wheland intermediates for each possible substitution pathway.[8][9][10][11][12][13] Such theoretical data would provide a valuable comparison to the empirical results obtained from the proposed experiments, leading to a more comprehensive understanding of the reactivity of this versatile molecule.

References

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Navigating the Bioactive Landscape of Benzodioxoles: A Comparative Guide to In Vitro Performance

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Fellow Researchers: The quest for novel therapeutic agents often leads us down highly specific synthetic pathways. Your interest in compounds derived from 2,2,5-Trifluoro-1,3-benzodioxole is a testament to this targeted approach. However, a comprehensive survey of publicly available data reveals a scarcity of in vitro assay results for compounds synthesized directly from this specific trifluorinated precursor.

In the spirit of scientific advancement and to provide a valuable comparative framework, this guide will focus on the broader, yet structurally related and well-documented, class of compounds synthesized from the 1,3-benzodioxole scaffold. The insights gleaned from these analogues offer a foundational understanding of the potential bioactivities that strategic fluorination, such as in the 2,2,5-trifluoro pattern, may modulate. We will explore the established in vitro performance of 1,3-benzodioxole derivatives and discuss the anticipated impact of trifluorination on their pharmacological profiles.

The 1,3-Benzodioxole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-benzodioxole moiety is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Derivatives of this core have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects.

Comparative In Vitro Assay Results of 1,3-Benzodioxole Derivatives

The following sections provide a comparative analysis of in vitro data for various classes of compounds synthesized from the 1,3-benzodioxole core.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of 1,3-benzodioxole derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected 1,3-Benzodioxole Derivatives

Compound ClassSpecific Compound(s)Cancer Cell Line(s)In Vitro AssayKey Findings (IC50/GI50)Reference(s)
Nitroalkene Derivatives 5-(2-Nitro-1-propenyl)-1,3-benzodioxoleSynovial Sarcoma CellsProximity Ligation AssayDecreased SS18-SSX/TLE1 co-localization[1]
Chalcone Derivatives Conjugates 16k, 16m, 16tMDA-MB-231 (Breast)MTT AssayIC50 values ranging from 5.24 to 10.39 µM[2]
Thiourea Derivatives VariousHCT116 (Colon), HepG2 (Liver), MCF-7 (Breast)Cytotoxicity AssaySignificant cytotoxic effect, in some cases greater than doxorubicin[2]
6-Benzyl-1,3-benzodioxoles Not specifiedP388 (Leukemia), AstrocytomaAntimitotic & Tubulin Binding AssaysAs effective as podophyllotoxin in vivo; interfere with or bind to tubulin[2]
Arsenical Conjugates PZ2, PZ5, PFZ2Various cancer cell linesAnti-proliferation AssayBroad-spectrum anti-proliferation efficiency[3]

The diverse mechanisms of action, ranging from disruption of protein-protein interactions to tubulin binding and induction of oxidative stress, highlight the versatility of the 1,3-benzodioxole scaffold in generating potent anticancer agents.[1][2][3]

Enzyme Inhibition

The 1,3-benzodioxole framework has also been successfully employed to design inhibitors of specific enzymes implicated in disease.

Table 2: In Vitro Enzyme Inhibition by 1,3-Benzodioxole Derivatives

Compound ClassTarget Enzyme(s)Key Findings (IC50)Reference(s)
Benzodioxole Acetate & Acetic Acid Derivatives COX-1 and COX-2Acetic acid derivative (4a) showed IC50 of 1.45 µM (COX-1) and 3.34 µM (COX-2)[1]
Anilinoquinazolines c-Src and Abl KinasesAZD0530 inhibits c-Src and Abl at low nanomolar concentrations[4]

These findings underscore the potential of 1,3-benzodioxole derivatives as selective enzyme inhibitors for therapeutic intervention in inflammation and cancer.[1][4]

The Hypothetical Impact of 2,2,5-Trifluorination

While direct experimental data for 2,2,5-trifluoro-1,3-benzodioxole derivatives is lacking, we can extrapolate the potential effects of this specific fluorination pattern based on established principles of medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the compound's half-life. The difluoromethylene group at the 2-position, in particular, would be expected to enhance metabolic stability compared to the simple methylenedioxy bridge.

  • Lipophilicity: Fluorine is highly electronegative yet minimally polarizable. The net effect on lipophilicity (logP) is context-dependent. The trifluorination on the aromatic ring would likely increase lipophilicity, potentially enhancing membrane permeability and cell uptake.

  • Binding Affinity: Fluorine can participate in favorable electrostatic and non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency.

  • pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.

The strategic placement of three fluorine atoms in the 2,2,5-positions could therefore be a powerful tool to fine-tune the biological activity and drug-like properties of the 1,3-benzodioxole scaffold.

Experimental Protocols: A Foundation for Future Investigations

For researchers embarking on the synthesis and evaluation of novel benzodioxole derivatives, the following established in vitro assay protocols serve as a reliable starting point.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control and a known inhibitor as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Visualizing the Path Forward: Synthetic and Biological Pathways

To aid in the conceptualization of future research, the following diagrams illustrate a general synthetic approach and a representative signaling pathway.

Synthesis_Workflow Start 2,2,5-Trifluoro-1,3-benzodioxole Reaction1 Functionalization (e.g., Bromination, Lithiation) Start->Reaction1 Intermediate Reactive Intermediate Reaction1->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate->Coupling Final_Compound Novel Bioactive Compound Coupling->Final_Compound In_Vitro_Assay In Vitro Biological Assays Final_Compound->In_Vitro_Assay

Caption: A generalized synthetic workflow for generating novel compounds from a functionalized benzodioxole core.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor Benzodioxole Derivative (e.g., Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: A representative signaling pathway illustrating the inhibition of a kinase cascade by a bioactive benzodioxole derivative.

Conclusion and Future Directions

The 1,3-benzodioxole scaffold remains a fertile ground for the discovery of novel bioactive compounds. While the direct exploration of 2,2,5-trifluoro-1,3-benzodioxole derivatives is an untapped area, the extensive research on related analogues provides a robust foundation for predicting their potential. Future work should focus on the synthesis of a focused library of compounds derived from 2,2,5-trifluoro-1,3-benzodioxole to systematically evaluate the impact of this unique fluorination pattern on various in vitro assays. Such studies will undoubtedly provide valuable insights into the structure-activity relationships of this promising class of molecules and could lead to the identification of potent and selective therapeutic candidates.

References

  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15582613, 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole. Retrieved from [Link]

  • Shankara, S. D., Isloor, A. M., Jayaswamy, P. K., Shetty, P., Chakraborty, D., & Venugopal, P. P. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega, 8(46), 44049–44062.
  • Wikipedia contributors. (2023, December 28). 25-NB. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2024, from [Link]

  • Wang, Y., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 26(21), 6483.
  • Henage, M. A., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7667-7670.
  • Mizuguchi, H., et al. (2016). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phe43 cavity in HIV-1 gp120. Bioorganic & Medicinal Chemistry, 24(16), 3656-3668.
  • Various Authors. (2013). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2,2,5-Trifluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

In the dynamic environment of pharmaceutical and chemical research, the introduction of novel fluorinated compounds like 2,2,5-Trifluoro-1,3-benzodioxole presents both exciting synthetic opportunities and critical safety challenges. As Senior Application Scientists, it is our imperative to not only innovate but also to ensure that this innovation is conducted with the utmost regard for personal and environmental safety. This guide provides a detailed operational and safety framework for handling 2,2,5-Trifluoro-1,3-benzodioxole, drawing from established safety protocols for analogous chemical structures to foster a culture of proactive safety.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on available data for 2,2,5-Trifluoro-1,3-benzodioxole and its analogues, a comprehensive risk assessment is crucial before commencing any experimental work.

Table 1: Hazard Profile and Engineering Controls

Hazard ClassificationPotential EffectsRecommended Engineering Controls
Skin Irritant (Category 2) Redness, inflammation, and discomfort upon contact.- Fume Hood: All handling of 2,2,5-Trifluoro-1,3-benzodioxole must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.
Serious Eye Irritant (Category 2) Significant irritation, redness, and potential for eye damage.- Eyewash Station: An operational and easily accessible eyewash station is mandatory in the immediate vicinity of the work area.
Respiratory Tract Irritant Coughing, shortness of breath, and irritation of the nasal passages and throat upon inhalation of vapors.- Safety Shower: A safety shower should be readily available for immediate use in the event of a large-scale skin exposure.
Flammable Liquid (Assumed) Based on the properties of similar benzodioxole derivatives, it is prudent to treat this compound as a flammable liquid.- Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment are non-negotiable when handling 2,2,5-Trifluoro-1,3-benzodioxole. The following PPE is mandatory to create a sufficient barrier between the researcher and the chemical.[1]

Table 2: Mandatory Personal Protective Equipment

Body PartRecommended PPERationale and Best Practices
Eyes/Face - Chemical Splash Goggles: Offer a complete seal around the eyes to protect against splashes.[2] - Face Shield: To be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2]Prevents direct contact of the irritant liquid or its vapors with the sensitive tissues of the eyes and face.
Hands - Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection.
Body - Flame-Resistant Laboratory Coat: To be worn fully buttoned. - Chemical-Resistant Apron: Recommended when handling larger volumes.Protects the torso and arms from splashes and spills.
Respiratory - Air-Purifying Respirator with Organic Vapor Cartridges: Required if there is a risk of exceeding exposure limits or if work is not conducted in a fume hood.Protects the respiratory system from irritating vapors.

Step-by-Step Handling and Operational Plan

A systematic approach to handling 2,2,5-Trifluoro-1,3-benzodioxole is essential to minimize risk. The following workflow provides a procedural guide for its safe use in a laboratory setting.

Pre-Experiment Preparations
  • Safety Review: Thoroughly review this guide and the SDS of any other chemicals involved in the procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Donning: Put on all required PPE as outlined in Table 2.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials is readily available.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure prep_ppe Don PPE prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood prep_spillkit Check Spill Kit prep_fumehood->prep_spillkit handle_transfer Transfer Chemical prep_spillkit->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Figure 1: Step-by-step experimental workflow for handling 2,2,5-Trifluoro-1,3-benzodioxole.
Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled "Halogenated Organic Waste" containers.[3][4]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store 2,2,5-Trifluoro-1,3-benzodioxole in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6]

  • Keep the container tightly closed and clearly labeled.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal
  • All waste containing 2,2,5-Trifluoro-1,3-benzodioxole must be treated as hazardous waste.[5]

  • Dispose of this chemical in designated and clearly labeled "Halogenated Organic Waste" containers.[3][4]

  • Never dispose of halogenated organic compounds down the drain.[4][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

Table 3: Emergency Response Plan

Emergency ScenarioImmediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing while under the safety shower. - Seek immediate medical attention.
Eye Contact - Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. - Remove contact lenses if present and easy to do. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air immediately. - If breathing is difficult, administer oxygen. - Seek immediate medical attention.
Spill - Evacuate the immediate area. - If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. - For large spills, evacuate the laboratory and contact the institution's emergency response team.

By adhering to the protocols outlined in this guide, researchers can confidently and safely work with 2,2,5-Trifluoro-1,3-benzodioxole, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

  • PubChem. (n.d.). 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • CPAChem. (2024). Safety Data Sheet: 1,3-Benzodioxole. [Link]

  • Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Washington State University. (n.d.). Halogenated Solvents. [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. [Link]

  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.